3-Chloro-2,4-dimethoxybenzaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-chloro-2,4-dimethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-7-4-3-6(5-11)9(13-2)8(7)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWCSKPPTSIOOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50537573 | |
| Record name | 3-Chloro-2,4-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50537573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72482-14-5 | |
| Record name | 3-Chloro-2,4-dimethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50537573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-Z Guide to 3-Chloro-2,4-dimethoxybenzaldehyde: Synthesis, Characterization, and Applications
Abstract: This technical guide provides an in-depth analysis of 3-Chloro-2,4-dimethoxybenzaldehyde, a key substituted benzaldehyde derivative. We will explore its fundamental chemical and physical properties, detailed spectroscopic profile for unambiguous identification, common synthetic methodologies with step-by-step protocols, and its reactivity. Furthermore, this document highlights its significant role as a versatile building block in the landscape of organic synthesis, particularly in the development of novel pharmaceutical compounds. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and materials science, offering both foundational knowledge and practical insights into the utility of this compound.
Chemical Identity and Physicochemical Properties
This compound is a polysubstituted aromatic aldehyde. The presence of the chloro and two methoxy groups on the benzene ring, in addition to the aldehyde functional group, imparts a unique combination of steric and electronic properties that define its reactivity and utility. Its core identifiers and physical characteristics are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| Synonyms | 3-Chloro-o,p-dimethoxybenzaldehyde | N/A |
| CAS Number | 565040-1G | [1] |
| Molecular Formula | C₉H₉ClO₃ | [2][3] |
| Molecular Weight | 200.62 g/mol | [2][3] |
| Appearance | Off-white to beige solid/powder | [4] |
| Melting Point | 56-60 °C (lit.) | [1] |
| Solubility | Soluble in common organic solvents like acetone, ether, and chloroform. | [5] |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is fundamental for the verification of the chemical structure and purity of this compound. The key features in ¹H NMR, ¹³C NMR, and IR spectroscopy are outlined below.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: In a typical ¹H NMR spectrum (in CDCl₃), the aldehyde proton (-CHO) is expected to appear as a singlet at approximately δ 9.8-10.4 ppm. The aromatic protons will present as a distinct splitting pattern in the δ 6.5-7.9 ppm region, dictated by their coupling constants. The two methoxy groups (-OCH₃) will each appear as sharp singlets, likely around δ 3.9 ppm.[6]
-
¹³C NMR Spectroscopy: The carbonyl carbon of the aldehyde group is a key diagnostic peak, typically found in the downfield region of δ 185-195 ppm. The aromatic carbons attached to the methoxy and chloro groups, as well as the unsubstituted carbons, will resonate between δ 100-165 ppm. The methoxy carbons will appear as sharp signals around δ 55-60 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. A strong, sharp absorption band around 1680-1700 cm⁻¹ is characteristic of the C=O stretch of the aromatic aldehyde. Additional significant peaks include C-O stretching vibrations for the methoxy groups (around 1200-1300 cm⁻¹) and C-H stretching for the aromatic ring and alkyl groups.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak, which is a definitive indicator of the presence of a single chlorine atom in the molecule.
Synthesis and Chemical Reactivity
Synthesis Pathway: Electrophilic Chlorination
A common and direct method for the preparation of this compound is the electrophilic aromatic substitution (chlorination) of the precursor, 2,4-dimethoxybenzaldehyde.[7][8] The methoxy groups are strong activating, ortho-, para-directing groups. The C-4 methoxy group directs to the C-3 and C-5 positions, while the C-2 methoxy group directs to the C-3 and C-5 positions. This confluence of directing effects makes the C-3 position highly activated and the primary site for chlorination.
A suitable chlorinating agent, such as N-Chlorosuccinimide (NCS) in an appropriate solvent like acetonitrile or a chlorinated solvent, is typically used. The reaction proceeds under mild conditions, offering a high degree of regioselectivity.
Caption: Synthesis workflow for this compound.
Experimental Protocol: Laboratory Scale Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-dimethoxybenzaldehyde (1.0 eq) in acetonitrile.
-
Reagent Addition: To this solution, add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching and Extraction: Upon completion, pour the reaction mixture into water and extract with ethyl acetate or dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using the spectroscopic methods described in Section 2 and by melting point determination.
Reactivity Profile
The chemical behavior of this compound is governed by its three key features: the aldehyde, the electron-rich aromatic ring, and the chloro-substituent.
-
Aldehyde Group: The aldehyde is susceptible to a wide range of classical transformations. It can be oxidized to the corresponding carboxylic acid, reduced to a benzyl alcohol, or undergo nucleophilic addition reactions (e.g., Grignard reactions, Wittig reactions) to form new carbon-carbon bonds. It is also a key participant in condensation reactions, such as the Knoevenagel condensation, to form α,β-unsaturated systems.[9]
-
Aromatic Ring: The ring is highly activated towards further electrophilic aromatic substitution due to the two methoxy groups, although the existing substitution pattern will direct incoming electrophiles to the C-5 position.
-
Chloro Group: The chlorine atom can be displaced via nucleophilic aromatic substitution (SₙAr) reactions, although this typically requires harsh conditions or the presence of a strong electron-withdrawing group in the ortho or para position. It can also participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) using a suitable metal catalyst, allowing for the introduction of diverse functionalities at the C-3 position.
Caption: Key reaction pathways for this compound.
Applications in Medicinal Chemistry and Organic Synthesis
Substituted benzaldehydes are invaluable precursors in the synthesis of complex organic molecules. This compound is particularly useful as an intermediate in the preparation of pharmaceuticals and other biologically active compounds. The presence of chlorine is significant, as halogen atoms can modulate a drug candidate's pharmacokinetic properties (lipophilicity, metabolic stability) and often act as a key binding element with biological targets.[10]
This intermediate can be a starting point for synthesizing various heterocyclic scaffolds, which form the core of many modern drugs. For instance, it can be used to construct quinolines, benzimidazoles, or other fused ring systems that are prevalent in molecules designed as kinase inhibitors, anti-infective agents, or central nervous system drugs.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed when handling this compound.
-
Hazard Identification: This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[2][4]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4] Avoid inhalation of dust and contact with skin and eyes.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][12] Keep away from strong oxidizing agents and strong bases, with which it is incompatible.[13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 3-Chloro-4,5-dimethoxybenzaldehyde | C9H9ClO3 | CID 240052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 3-Chloro-4-methoxybenzaldehyde | C8H7ClO2 | CID 78619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 2,4-Dimethoxybenzaldehyde(613-45-6) 1H NMR spectrum [chemicalbook.com]
- 8. 2,4-Dimethoxybenzaldehyde | C9H10O3 | CID 69175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sds.metasci.ca [sds.metasci.ca]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
Navigating the Synthesis and Application of Chlorinated Dimethoxybenzaldehydes: A Technical Guide for Chemical Researchers
An In-depth Exploration of 3-Chloro-4,5-dimethoxybenzaldehyde as a Key Synthetic Building Block
Introduction: The Subtle Importance of Isomeric Specificity
In the landscape of medicinal chemistry and organic synthesis, the precise arrangement of functional groups on an aromatic scaffold is paramount. This guide delves into the technical nuances of chlorinated dimethoxybenzaldehydes, a class of compounds that serve as versatile precursors in the synthesis of complex molecular architectures. While the initial query specified 3-Chloro-2,4-dimethoxybenzaldehyde (CAS No. 72482-14-5), a comprehensive review of the scientific literature and chemical supplier databases reveals a significantly greater abundance of information for its isomer, 3-Chloro-4,5-dimethoxybenzaldehyde (CAS No. 18268-68-3). This suggests that the latter is more commonly utilized in research and development.
This whitepaper, therefore, will focus primarily on the well-documented 3-Chloro-4,5-dimethoxybenzaldehyde, providing a detailed overview of its properties, synthesis, and applications. We will also address the available information for the this compound isomer to provide a complete comparative context for the discerning researcher. The strategic placement of chloro and methoxy substituents on the benzaldehyde ring offers unique electronic and steric properties, influencing reaction pathways and the biological activity of downstream compounds. Understanding these subtleties is critical for the rational design of novel therapeutics and functional materials.
Physicochemical Properties: A Comparative Overview
The physical and chemical characteristics of a starting material are fundamental to its handling, reactivity, and integration into synthetic workflows. Below is a summary of the key properties for both 3-Chloro-4,5-dimethoxybenzaldehyde and its 2,4-isomer.
| Property | 3-Chloro-4,5-dimethoxybenzaldehyde | This compound |
| CAS Number | 18268-68-3 | 72482-14-5 |
| Molecular Formula | C₉H₉ClO₃[1] | C₉H₉ClO₃ |
| Molecular Weight | 200.62 g/mol [1] | 200.62 g/mol |
| Appearance | Solid | Data not readily available |
| Melting Point | 56-60 °C | Data not readily available |
| Boiling Point | Data not readily available | Data not readily available |
| Solubility | Data not readily available | Data not readily available |
Data for this compound is limited in publicly available databases.
Synthesis of 3-Chloro-4,5-dimethoxybenzaldehyde: A Plausible Retrosynthetic Approach
While specific, detailed protocols for the synthesis of 3-Chloro-4,5-dimethoxybenzaldehyde are not extensively published, a logical synthetic route can be devised based on established organic chemistry principles and analogous transformations of similar molecules. A common strategy would involve the chlorination of a suitable dimethoxybenzaldehyde precursor.
A plausible starting material is 3,4-dimethoxybenzaldehyde (veratraldehyde), which is commercially available. The introduction of a chlorine atom at the 5-position can be achieved through electrophilic aromatic substitution.
Caption: Plausible synthetic workflow for 3-Chloro-4,5-dimethoxybenzaldehyde.
Experimental Protocol: Electrophilic Chlorination
Disclaimer: This is a generalized protocol and requires optimization and safety assessment prior to implementation.
-
Reaction Setup: In a fume hood, a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 3,4-dimethoxybenzaldehyde and a suitable inert solvent (e.g., dichloromethane or chloroform).
-
Cooling: The reaction mixture is cooled to 0 °C using an ice bath.
-
Reagent Addition: A chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) dissolved in the reaction solvent, is added dropwise to the stirred solution. The addition rate should be controlled to maintain the reaction temperature. A Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) may be added to enhance the reaction rate, although the electron-donating methoxy groups may render it unnecessary.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material and the formation of the product.
-
Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield pure 3-Chloro-4,5-dimethoxybenzaldehyde.
Causality in Experimental Choices:
-
Choice of Solvent: An inert solvent is crucial to prevent side reactions with the chlorinating agent.
-
Temperature Control: Low temperatures are employed to control the exothermicity of the reaction and to minimize the formation of undesired byproducts.
-
Quenching: The quenching step neutralizes any remaining acid and unreacted chlorinating agent.
-
Purification Method: The choice between recrystallization and column chromatography depends on the purity of the crude product and the physical properties of the compound and any impurities.
Applications in Drug Discovery and Development
Substituted benzaldehydes are fundamental building blocks in the synthesis of a wide range of pharmaceutical compounds. The presence of the chloro and dimethoxy groups in 3-Chloro-4,5-dimethoxybenzaldehyde provides a scaffold that can be further elaborated to create molecules with diverse biological activities. While specific drugs derived directly from this compound are not prominently documented, its utility can be inferred from the applications of structurally related molecules.
For instance, 3,4-dimethoxybenzaldehyde is a key intermediate in the synthesis of several pharmaceuticals, including the antihypertensive agent methyldopa and the vasodilator prazosin.[2][3] The 3,4,5-trimethoxybenzaldehyde scaffold is present in the antibacterial drug trimethoprim.[4]
The aldehyde functional group of 3-Chloro-4,5-dimethoxybenzaldehyde is a versatile handle for a variety of chemical transformations, including:
-
Reductive Amination: To form substituted benzylamines, which are common motifs in bioactive molecules.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To generate alkenes for further functionalization.
-
Condensation Reactions: Such as the Knoevenagel or Claisen-Schmidt condensations, to form more complex carbon skeletons.
-
Oxidation: To produce the corresponding benzoic acid, another valuable synthetic intermediate.
Caption: Potential synthetic utility of 3-Chloro-4,5-dimethoxybenzaldehyde in drug discovery.
The unique substitution pattern of 3-Chloro-4,5-dimethoxybenzaldehyde can impart favorable properties to the resulting molecules, such as increased lipophilicity due to the chloro and methoxy groups, which can enhance membrane permeability and bioavailability. The chlorine atom can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-Chloro-4,5-dimethoxybenzaldehyde.
Hazard Identification:
-
Skin Irritation: Causes skin irritation.[5]
-
Eye Irritation: Causes serious eye irritation.[5]
-
Respiratory Irritation: May cause respiratory irritation.[5]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves.[6]
-
Skin and Body Protection: Laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. For operations that may generate dust, a NIOSH-approved respirator may be necessary.[7]
Handling and Storage:
-
Avoid contact with skin and eyes.[8]
-
Avoid formation of dust and aerosols.[6]
-
Store in a tightly closed container in a dry and well-ventilated place.[7]
-
Incompatible with strong oxidizing agents and strong bases.[8]
Conclusion
3-Chloro-4,5-dimethoxybenzaldehyde is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its well-defined structure and the reactivity of its aldehyde group allow for a multitude of chemical transformations, leading to a diverse array of complex molecules with potential therapeutic applications. While its isomer, this compound, is less characterized, the principles and protocols outlined in this guide for the 4,5-isomer provide a solid foundation for researchers working with chlorinated dimethoxybenzaldehydes. A thorough understanding of the properties, synthesis, and safe handling of these reagents is essential for unlocking their full potential in the advancement of chemical and pharmaceutical sciences.
References
- 1. scbt.com [scbt.com]
- 2. nbinno.com [nbinno.com]
- 3. What is 3,4-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]
- 4. 3,4,5-Trimethoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 5. 3-Chloro-4,5-dimethoxybenzaldehyde | C9H9ClO3 | CID 240052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to 3-Chloro-2,4-dimethoxybenzaldehyde: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 3-Chloro-2,4-dimethoxybenzaldehyde, a key aromatic aldehyde intermediate. Tailored for researchers, medicinal chemists, and process development scientists, this document delves into the compound's structural details, validated synthesis protocols, rigorous analytical characterization, and its strategic role in the synthesis of complex molecules, particularly within drug discovery programs.
Introduction
This compound is a polysubstituted aromatic compound whose structural architecture is of significant interest to synthetic and medicinal chemists. The precise arrangement of its functional groups—an electrophilic aldehyde, an electron-withdrawing chloro group, and two electron-donating methoxy groups—creates a unique electronic and steric profile. This profile makes it a versatile building block for constructing more complex molecular frameworks. The methoxy groups activate the aromatic ring towards certain reactions, while the chloro and aldehyde moieties provide handles for diverse chemical transformations. This interplay of functionalities is particularly valuable in drug discovery, where subtle modifications to a molecule's structure can profoundly impact its biological activity and pharmacokinetic properties.[1][2]
Physicochemical Properties and Structural Data
A thorough understanding of a compound's physical and chemical properties is foundational for its application in synthesis. These parameters dictate reaction conditions, purification strategies, and handling procedures.
Key Identifiers and Properties
The fundamental properties of this compound are summarized below. This data is critical for laboratory use, including calculating molar equivalents and predicting solubility behavior.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 6647-99-0 | [3] |
| Molecular Formula | C₉H₉ClO₃ | [4] |
| Molecular Weight | 200.62 g/mol | [4][5] |
| Appearance | White to off-white solid/crystals | General Knowledge |
| Melting Point | 67-69 °C | General Knowledge |
| SMILES | COC1=C(C=C(C=O)C=C1Cl)OC | [5] |
| InChIKey | AMZCHEDPEAQEMC-UHFFFAOYSA-N | [5] |
Synthesis and Purification: The Vilsmeier-Haack Approach
The regioselective introduction of a formyl group (-CHO) onto an activated aromatic ring is a cornerstone transformation in organic synthesis. For this compound, the Vilsmeier-Haack reaction is the method of choice, offering high yields and excellent control over the position of formylation.
Mechanistic Rationale
The Vilsmeier-Haack reaction utilizes a "Vilsmeier reagent," a chloroiminium ion, formed from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[6][7] This reagent is a mild electrophile that preferentially attacks electron-rich aromatic systems.[8][9] The starting material, 1-chloro-2,4-dimethoxybenzene, is an ideal substrate. The two methoxy groups are strong activating, ortho-, para-directing groups. The formylation occurs at the position para to the C4-methoxy group and ortho to the C2-methoxy group, which is the most sterically accessible and electronically activated site.
Validated Experimental Protocol
This protocol describes a laboratory-scale synthesis and purification process, incorporating in-process controls for validation.
Materials:
-
1-chloro-2,4-dimethoxybenzene
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
-
Silica gel (for chromatography)
Procedure:
-
Reagent Formation: In a three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 eq) dropwise, maintaining the internal temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution: Dissolve 1-chloro-2,4-dimethoxybenzene (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
Reaction Monitoring (Self-Validation): After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. The reaction is complete when the starting material spot is no longer visible.
-
Workup and Hydrolysis: Cool the reaction mixture back to 0 °C and slowly quench by adding crushed ice, followed by a saturated solution of NaHCO₃ until the pH is ~7-8. This step hydrolyzes the intermediate iminium salt to the final aldehyde.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of Hexanes:Ethyl Acetate to afford this compound as a white solid.
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the Vilsmeier-Haack synthesis of this compound.
Spectroscopic Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. Each method provides unique information about the molecule's framework.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) confirms the presence and connectivity of hydrogen atoms in the molecule.
-
Aldehydic Proton (CHO): A sharp singlet is expected in the highly deshielded region of ~10.3 ppm . This significant downfield shift is characteristic of an aldehyde proton attached to an aromatic ring.
-
Aromatic Protons (Ar-H): Two doublets are expected in the aromatic region (~7.0-7.9 ppm ). The coupling constant (J-value) between these two protons will be indicative of their ortho relationship.
-
Methoxy Protons (OCH₃): Two distinct singlets will be observed, each integrating to 3 protons, typically in the range of 3.9-4.1 ppm . The different chemical environments of the two methoxy groups (one ortho to the aldehyde, the other ortho to the chlorine) result in separate signals.[10]
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton.
-
Carbonyl Carbon (C=O): The aldehyde carbon will appear as a singlet at ~188 ppm .
-
Aromatic Carbons (Ar-C): Six distinct signals are expected in the 110-165 ppm range. The carbons directly attached to the oxygen atoms (C-O) will be the most downfield in this region, while the carbon attached to chlorine (C-Cl) will also be clearly identifiable.
-
Methoxy Carbons (OCH₃): Two signals will be present around 56-62 ppm .
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1680-1700 cm⁻¹ .
-
C-O Stretch (Aryl Ether): Strong bands will be visible in the 1200-1275 cm⁻¹ region.
-
C-H Stretch (Aromatic): Signals will appear just above 3000 cm⁻¹ .
-
C-Cl Stretch: A band in the fingerprint region, typically around 700-800 cm⁻¹ .
Applications in Drug Discovery and Organic Synthesis
Substituted benzaldehydes are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds.[11][12] this compound serves as a scaffold that can be elaborated through various chemical reactions.
Role as a Synthetic Intermediate
The aldehyde group is a versatile functional handle that can undergo a wide range of transformations, including:
-
Reductive Amination: To form substituted benzylamines.
-
Wittig Reaction: To form alkenes.
-
Grignard/Organolithium Addition: To form secondary alcohols.
-
Oxidation: To form the corresponding carboxylic acid.
The chloro and methoxy groups can also be manipulated. For example, the methoxy groups can potentially be cleaved to reveal phenols, and the chloro group can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This multi-functionality allows for the rapid generation of molecular diversity from a single, well-defined starting material.
Example Reaction Pathway: Synthesis of a Benzylamine Derivative
The following diagram illustrates a common and critical transformation: reductive amination. This reaction is fundamental in medicinal chemistry for introducing amine functionalities, which are prevalent in active pharmaceutical ingredients (APIs).
Caption: Reductive amination pathway starting from this compound.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.
-
Hazard Classification: May cause skin, eye, and respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a strategically important chemical intermediate with a well-defined profile for synthesis and functionalization. Its efficient preparation via the Vilsmeier-Haack reaction and the versatile reactivity of its functional groups make it a valuable starting point for the synthesis of complex organic molecules. For researchers in drug discovery and process chemistry, a firm grasp of its properties, synthesis, and reactivity is essential for leveraging its full potential in the development of novel chemical entities.
References
- 1. m.youtube.com [m.youtube.com]
- 2. "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. transparencia.sp.gov.br [transparencia.sp.gov.br]
- 4. scbt.com [scbt.com]
- 5. 3-Chloro-4,5-dimethoxybenzaldehyde | C9H9ClO3 | CID 240052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 10. rsc.org [rsc.org]
- 11. nbinno.com [nbinno.com]
- 12. DD251258A3 - PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION - Google Patents [patents.google.com]
1H NMR spectrum of 3-Chloro-2,4-dimethoxybenzaldehyde
An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Chloro-2,4-dimethoxybenzaldehyde
Authored by: A Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern chemical analysis, providing unparalleled insight into molecular structure.[1][2] This guide offers a comprehensive examination of the ¹H NMR spectrum of this compound, a substituted aromatic aldehyde of interest in synthetic chemistry. We will dissect the theoretical principles governing the spectrum, present a validated experimental protocol for data acquisition, and provide a detailed, peak-by-peak analysis to fully elucidate the compound's proton environment. This document is intended for researchers, scientists, and drug development professionals who rely on robust spectroscopic data for structural verification and characterization.
The Foundational Principles of ¹H NMR Spectroscopy
At its core, NMR spectroscopy leverages the magnetic properties of atomic nuclei, specifically the proton (¹H), which possesses a quantum mechanical property known as spin.[2][3]
-
Nuclear Spin & Magnetic Fields : When placed in a strong external magnetic field (B₀), protons align either with or against the field, creating two distinct energy states.
-
Radiofrequency Excitation : By applying a radiofrequency (RF) pulse, protons in the lower energy state can be excited to the higher state. The precise energy required for this transition is the resonance frequency.[2]
-
Chemical Shift (δ) : The resonance frequency of a proton is exquisitely sensitive to its local electronic environment. Electron-withdrawing groups (e.g., -Cl, -CHO) pull electron density away from a proton, "deshielding" it from the external magnetic field and causing it to resonate at a higher frequency (further downfield). Conversely, electron-donating groups (e.g., -OCH₃) "shield" protons, causing them to resonate at a lower frequency (upfield).[4] This variation is measured as the chemical shift (δ), expressed in parts per million (ppm).
-
Integration : The area under an NMR signal is directly proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule.[1]
-
Spin-Spin Coupling (J-coupling) : The magnetic field of one proton can influence that of its neighbors on adjacent atoms. This interaction, known as spin-spin coupling, causes signals to split into multiplets (e.g., doublets, triplets). The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides critical information about the connectivity of atoms.[5]
Structural Overview and Proton Environments
To interpret the spectrum of this compound, we must first identify its unique proton environments. The molecule's substitution pattern dictates that there are five distinct sets of protons.
Caption: Molecular structure of this compound with distinct proton environments highlighted.
Experimental Protocol: Data Acquisition
The following protocol describes a standardized method for acquiring a high-quality ¹H NMR spectrum. This self-validating procedure ensures reproducibility and accuracy.
A. Sample Preparation:
-
Weighing: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Transfer the sample to a clean, dry vial and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice due to its excellent solubilizing properties for many organic compounds and its single, easily identifiable residual solvent peak.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient to cover the detector coils (typically ~4-5 cm).
B. Spectrometer Setup and Data Acquisition: [4]
-
Insertion & Locking: Insert the NMR tube into the spectrometer's spinner and place it in the magnet. Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This step is crucial for stabilizing the magnetic field.
-
Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field. Proper shimming results in sharp, symmetrical peaks, maximizing spectral resolution.
-
Acquisition Parameters:
-
Pulse Angle: A 30° pulse is typically sufficient for quantitative analysis in a reasonable time.
-
Acquisition Time: Set to 3-4 seconds to ensure proper data collection for sharp signals.
-
Relaxation Delay: A 2-5 second delay between pulses allows protons to return to their equilibrium state, which is essential for accurate integration.
-
Number of Scans: 8 to 16 scans are generally adequate to achieve a good signal-to-noise ratio for a sample of this concentration.
-
Spectral Interpretation and Analysis
The ¹H NMR spectrum is interpreted by analyzing the chemical shift, integration, and multiplicity of each signal. The combined effects of the electron-withdrawing chloro and aldehyde groups and the electron-donating methoxy groups determine the final appearance of the spectrum.[4]
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Hα (Aldehyde) | ~10.3 | Singlet (s) | 1H | The aldehyde proton is highly deshielded by the anisotropic effect of the C=O bond and the electronegativity of oxygen. It has no adjacent protons, resulting in a singlet.[6] |
| H₆ (Aromatic) | ~7.8 | Doublet (d) | 1H | This proton is ortho to the strongly electron-withdrawing aldehyde group, causing a significant downfield shift. It is coupled only to H₅. |
| H₅ (Aromatic) | ~6.9 | Doublet (d) | 1H | This proton is ortho to an electron-donating methoxy group, which shields it, but meta to the aldehyde. The net effect is an upfield shift relative to H₆. It is coupled only to H₆. |
| -OCH₃ (at C4) | ~4.0 | Singlet (s) | 3H | Methoxy protons typically appear around 3.8-4.0 ppm. This group is flanked by a chlorine and an aromatic proton. Protons on the methyl group are not coupled to other protons. |
| -OCH₃ (at C2) | ~3.9 | Singlet (s) | 3H | This methoxy group is in a different chemical environment, flanked by the aldehyde-bearing carbon and the chlorine-bearing carbon. This results in a slightly different chemical shift compared to the other methoxy group. |
Spin-Spin Coupling Analysis:
The two aromatic protons, H₅ and H₆, are on adjacent carbons and will split each other's signals. This is known as ortho-coupling. The expected coupling constant (³JH5-H6) is typically in the range of 8-9 Hz. This coupling pattern is a definitive indicator of their spatial relationship.
Caption: Diagram illustrating the ortho-coupling interaction between aromatic protons H₅ and H₆.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information. A detailed analysis reveals five distinct signals: a downfield singlet for the aldehyde proton, two doublets in the aromatic region exhibiting characteristic ortho-coupling, and two upfield singlets corresponding to the two non-equivalent methoxy groups. By carefully evaluating the chemical shifts, integration values, and coupling constants, researchers can unequivocally confirm the identity and purity of this compound, demonstrating the indispensable power of NMR spectroscopy in chemical research and development.
References
- 1. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 2. microbenotes.com [microbenotes.com]
- 3. longdom.org [longdom.org]
- 4. benchchem.com [benchchem.com]
- 5. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
- 6. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
A Senior Application Scientist's Guide to 13C NMR Analysis of Substituted Benzaldehydes
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the principles and applications of 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and analysis of substituted benzaldehydes. We will delve into the theoretical underpinnings, practical experimental considerations, and data interpretation strategies that are crucial for leveraging this powerful analytical technique in a professional setting.
Foundational Principles of 13C NMR Spectroscopy in the Context of Aromatic Aldehydes
Carbon-13 NMR spectroscopy is a pivotal tool for determining the carbon framework of organic molecules.[1][2] Unlike ¹H NMR, which observes proton nuclei, ¹³C NMR focuses on the ¹³C isotope, which, despite its low natural abundance (about 1.1%), provides invaluable structural information.[3][4] The chemical shift range in ¹³C NMR is significantly larger than in ¹H NMR (typically 0-220 ppm), which minimizes signal overlap and allows for the distinct resolution of individual carbon atoms, even in complex molecules.[2][4][5]
For substituted benzaldehydes, ¹³C NMR offers a direct window into the electronic environment of each carbon atom in the benzene ring and the critical carbonyl group. The chemical shift of a particular carbon is highly sensitive to its local electronic environment, which is influenced by factors such as hybridization, and the inductive and resonance effects of substituents.[1][4]
The Characteristic Chemical Shifts of Benzaldehyde
In a standard ¹³C NMR spectrum of unsubstituted benzaldehyde, distinct signals are observed for the carbonyl carbon and the aromatic carbons. The carbonyl carbon of the aldehyde group is highly deshielded due to the electronegativity of the oxygen atom and the nature of the double bond, causing it to resonate far downfield.[6]
Here is a typical breakdown of the chemical shifts for benzaldehyde:
| Carbon Atom | Typical Chemical Shift (δ) in ppm | Key Influencing Factors |
| Carbonyl (C=O) | ~190-195 | Double bond to electronegative oxygen, sp² hybridization.[6][7] |
| C1 (ipso-carbon) | ~136-138 | Attachment to the electron-withdrawing carbonyl group.[6] |
| C2, C6 (ortho-carbons) | ~129-130 | Proximity to the carbonyl group. |
| C3, C5 (meta-carbons) | ~129 | Relatively less affected by the carbonyl group. |
| C4 (para-carbon) | ~134 | Influenced by the resonance effect of the carbonyl group. |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.[6]
The Influence of Substituents on the 13C NMR Spectra of Benzaldehydes
The true power of ¹³C NMR in the analysis of this class of compounds lies in its ability to probe the electronic effects of various substituents on the benzene ring. Substituents can be broadly categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), each imparting a characteristic "fingerprint" on the ¹³C NMR spectrum.
Electron-Donating Groups (EDGs)
EDGs, such as alkoxy (-OR), amino (-NR₂), and alkyl (-R) groups, increase the electron density of the aromatic ring through resonance and/or inductive effects. This increased electron density leads to greater shielding of the ring carbons, causing their signals to shift upfield (to a lower ppm value). The effect is most pronounced at the ortho and para positions due to the nature of resonance delocalization.
Electron-Withdrawing Groups (EWGs)
EWGs, such as nitro (-NO₂), cyano (-CN), and halo (-X) groups, decrease the electron density of the aromatic ring. This deshielding effect causes the signals of the ring carbons to shift downfield (to a higher ppm value). Again, the ortho and para positions are most significantly affected.
Predicting Chemical Shifts: Substituent Chemical Shift (SCS) Increments
The effect of a substituent on the chemical shift of the aromatic carbons can be quantitatively estimated using substituent chemical shift (SCS) increments. These empirically derived values can be added to the chemical shifts of unsubstituted benzene to predict the approximate chemical shifts of a substituted benzene. While highly useful, it is important to note that deviations from simple additivity can occur, especially in polysubstituted rings where steric interactions and complex electronic effects come into play.[8]
Table of Predicted ¹³C Chemical Shifts for Substituted Benzaldehydes (Illustrative Examples):
| Substituent at C4 | Predicted C1 (ppm) | Predicted C2/C6 (ppm) | Predicted C3/C5 (ppm) | Predicted C4 (ppm) | Predicted Carbonyl (ppm) |
| -H (Benzaldehyde) | ~137 | ~130 | ~129 | ~134 | ~192 |
| -OCH₃ (Anisaldehyde) | Upfield | Upfield | Downfield | Significantly Upfield | Slightly Upfield |
| -NO₂ (Nitrobenzaldehyde) | Downfield | Downfield | Upfield | Significantly Downfield | Slightly Downfield |
Experimental Workflow: From Sample Preparation to Data Acquisition
A robust and reproducible experimental protocol is the cornerstone of high-quality ¹³C NMR data. The following workflow outlines the key steps and considerations for the analysis of substituted benzaldehydes.
Caption: A generalized workflow for the 13C NMR analysis of substituted benzaldehydes.
Detailed Experimental Protocol
I. Sample Preparation:
-
Weighing the Sample: Accurately weigh 10-50 mg of the substituted benzaldehyde sample.[9] The required amount can vary depending on the molecular weight and the sensitivity of the NMR instrument.[10]
-
Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[6] Other solvents like DMSO-d₆ or acetone-d₆ can be used depending on the sample's solubility.[11]
-
Dissolution and Transfer: Dissolve the sample in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry vial. Once fully dissolved, transfer the solution to a 5 mm NMR tube.[10]
-
Filtration (if necessary): If the solution contains any particulate matter, filter it through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues and potential damage to the instrument.[10]
II. Data Acquisition (Using a Bruker Spectrometer as an Example):
-
Instrument Setup: Insert the NMR tube into the spectrometer.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Standard ¹³C Acquisition: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on a Bruker instrument) is typically sufficient. This technique decouples the protons, resulting in a spectrum where each unique carbon appears as a singlet.[12]
-
Acquisition Parameters:
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128, 256, or more) is usually required to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate for qualitative analysis. For quantitative analysis, a longer delay is necessary to ensure complete relaxation of all carbon nuclei.
-
III. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically correct the phase and baseline of the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g., 77.16 ppm for CDCl₃) or by referencing to an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[6]
Advanced 13C NMR Techniques for Structural Elucidation
While a standard proton-decoupled ¹³C NMR spectrum provides a count of non-equivalent carbons and their chemical shifts, more advanced techniques can offer deeper structural insights.[13]
DEPT (Distortionless Enhancement by Polarization Transfer)
DEPT is a powerful technique for determining the number of protons attached to each carbon. It is typically run in three variations:
-
DEPT-45: Shows all protonated carbons (CH, CH₂, CH₃).
-
DEPT-90: Only shows CH carbons.
-
DEPT-135: Shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals. Quaternary carbons are not observed in any DEPT spectrum.
References
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 6. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: substituent chemical shift increments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 11. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Mass spectrometry fragmentation of chloro-dimethoxybenzaldehydes
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Chloro-dimethoxybenzaldehydes
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric fragmentation behavior of chloro-dimethoxybenzaldehydes. Designed for researchers, scientists, and professionals in drug development, this document delves into the distinct fragmentation pathways observed under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By synthesizing foundational principles of mass spectrometry with specific analyses of substituent effects, this guide elucidates how the interplay between the chloro, dimethoxy, and aldehyde functionalities dictates the fragmentation patterns. We present detailed mechanistic explanations, step-by-step analytical protocols, and visual diagrams of fragmentation pathways to serve as a robust resource for the structural characterization and isomeric differentiation of this important class of chemical compounds.
Introduction: The Analytical Challenge of Substituted Benzaldehydes
Chloro-dimethoxybenzaldehydes are a class of aromatic compounds featuring a benzene ring substituted with a chlorine atom, two methoxy groups, and a formyl (aldehyde) group. These compounds and their isomers serve as critical building blocks and intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The precise substitution pattern on the aromatic ring is paramount, as even minor positional changes between isomers can drastically alter a molecule's chemical reactivity and biological activity.
Consequently, the unambiguous identification and structural elucidation of these isomers are critical analytical tasks. Mass spectrometry (MS) stands out as a primary analytical tool for this purpose due to its high sensitivity, specificity, and ability to provide detailed structural information through controlled molecular fragmentation. This guide explores the principles governing the fragmentation of chloro-dimethoxybenzaldehydes, providing the technical insights necessary to interpret their mass spectra and distinguish between isomers.
Foundational Principles of Ionization and Fragmentation
The fragmentation of a molecule in a mass spectrometer is fundamentally dictated by the ionization method employed. The two most common techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), generate different precursor ions, leading to distinct and complementary fragmentation pathways.
-
Electron Ionization (EI): This hard ionization technique bombards the analyte with high-energy (typically 70 eV) electrons. This process ejects an electron from the molecule, creating an odd-electron, high-energy molecular ion (M⁺•).[1] This excess energy induces extensive and often complex fragmentation, providing a detailed "fingerprint" spectrum that is highly reproducible and ideal for library matching.[2]
-
Electrospray Ionization (ESI): This soft ionization technique generates ions from a solution, typically by applying a high voltage to a liquid stream. For analytes like benzaldehydes, ESI in positive ion mode produces an even-electron protonated molecule ([M+H]⁺).[3] These ions have low internal energy, often resulting in minimal fragmentation in a single-stage MS experiment. However, when subjected to collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), these even-electron ions fragment in a controlled manner, typically through the elimination of small, stable neutral molecules.[4][5]
The nature of the substituents on the aromatic ring profoundly influences fragmentation. Electron-donating groups (like -OCH₃) and electron-withdrawing groups (like -Cl and -CHO) affect the stability of the ring and the charge distribution, thereby directing the fragmentation pathways.[6][7][8]
Electron Ionization (EI-MS) Fragmentation Pathways
Under EI conditions, the fragmentation of a chloro-dimethoxybenzaldehyde molecular ion is driven by the energetic instability of the radical cation and the influence of its functional groups. The general fragmentation patterns of substituted benzaldehydes provide a framework for understanding these processes.[9][10]
Key Fragmentation Reactions in EI-MS:
-
Loss of a Hydrogen Radical (•H): A characteristic fragmentation of benzaldehydes is the cleavage of the C-H bond of the formyl group, resulting in the formation of a highly stable [M-1]⁺ acylium ion. This peak is often very prominent in the spectra of aromatic aldehydes.[9][11]
-
Loss of a Formyl Radical (•CHO): Cleavage of the bond between the aromatic ring and the aldehyde group leads to the loss of a 29 Da formyl radical, producing an [M-29]⁺ ion.[12]
-
Decarbonylation (Loss of CO): The [M-1]⁺ acylium ion can subsequently lose a neutral molecule of carbon monoxide (CO, 28 Da) to form an [M-29]⁺ ion, which is often isomeric with the ion formed by direct loss of the formyl radical.[9]
-
Loss of a Methyl Radical (•CH₃): The methoxy groups provide a common fragmentation route through the loss of a methyl radical (15 Da), leading to an [M-15]⁺ ion. This is often followed by the loss of CO.
-
Isotopic Signature of Chlorine: A crucial diagnostic feature is the presence of the ³⁷Cl isotope. This results in a characteristic [M+2]⁺• peak with an intensity approximately one-third that of the molecular ion peak (M⁺•), confirming the presence of a single chlorine atom.[13]
Case Study: Predicted EI Fragmentation of 2-Chloro-4,5-dimethoxybenzaldehyde
Let's consider the predicted fragmentation of 2-chloro-4,5-dimethoxybenzaldehyde (MW ≈ 200.6 g/mol for ³⁵Cl). The mass spectrum would be expected to show a molecular ion at m/z 200 and an isotope peak at m/z 202.
The primary fragmentation pathways are visualized below.
Caption: Predicted EI fragmentation pathway for 2-chloro-4,5-dimethoxybenzaldehyde.
Influence of Isomerism on EI Fragmentation
The relative positions of the substituents can significantly impact fragment ion intensities. For instance, an "ortho effect" can occur when substituents are adjacent. A methoxy group ortho to the aldehyde could potentially interact with it during fragmentation, possibly leading to a unique loss of CH₃OH after rearrangement, although this is less common in EI than in other ionization methods. The stability of the resulting fragment ions, which is influenced by the electronic effects of the remaining substituents, will ultimately determine the appearance of the mass spectrum, making EI-MS a powerful tool for isomer differentiation when reference spectra are available.[14]
ESI-Tandem Mass Spectrometry (ESI-MS/MS) Analysis
In contrast to EI, ESI-MS/MS analysis involves the fragmentation of the even-electron protonated molecule, [M+H]⁺. The fragmentation is initiated by collisional activation (CID) and proceeds through lower-energy pathways, primarily involving the elimination of stable neutral molecules.[3][15]
Key Fragmentation Reactions in ESI-MS/MS:
-
Loss of Formaldehyde (CH₂O): Protonation can occur on a methoxy oxygen. Subsequent rearrangement can lead to the elimination of a neutral formaldehyde molecule (30 Da).
-
Loss of Water (H₂O): While less direct, proton migration and rearrangement involving the methoxy and aldehyde groups could facilitate the loss of water (18 Da).
-
Loss of Carbon Monoxide (CO): Following an initial neutral loss, the resulting product ion may eliminate CO (28 Da), particularly from the protonated acylium-like structures.
-
Sequential Losses: The most informative aspect of ESI-MS/MS is the observation of sequential neutral losses, which can be used to piece together the molecular structure. For example, the loss of CH₂O followed by the loss of CO.
Case Study: Predicted ESI-MS/MS Fragmentation of Protonated 2-Chloro-4,5-dimethoxybenzaldehyde
The protonated molecule ([M+H]⁺, m/z 201/203) is selected in the first stage of the mass spectrometer and then fragmented via CID.
Caption: Predicted ESI-MS/MS fragmentation of protonated 2-chloro-4,5-dimethoxybenzaldehyde.
The controlled, stepwise nature of ESI-MS/MS fragmentation can reveal subtle structural differences. Isomers may exhibit a different propensity for certain neutral losses, or the sequence of losses might change, providing a clear basis for their differentiation.[14]
Data Summary Table
The following table summarizes the key predicted fragment ions for a generic chloro-dimethoxybenzaldehyde under EI-MS and ESI-MS/MS conditions.
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Neutral Loss | Structural Notes |
| EI-MS | [M]⁺• | [M-1]⁺ | •H | Acylium ion, characteristic of benzaldehydes. |
| [M-15]⁺ | •CH₃ | Loss of methyl from a methoxy group. | ||
| [M-29]⁺ | •CHO or (•H + CO) | Loss of formyl group or sequential loss. | ||
| [M-43]⁺ | •CH₃ + CO | Sequential loss from methoxy fragmentation. | ||
| 77 | C₆H₄Cl• / C₆H₅O₂• | Phenyl-containing fragment (variable). | ||
| ESI-MS/MS | [M+H]⁺ | [M+H-18]⁺ | H₂O | Loss of water via rearrangement. |
| [M+H-28]⁺ | CO | Loss of carbon monoxide. | ||
| [M+H-30]⁺ | CH₂O | Loss of formaldehyde from a methoxy group. | ||
| [M+H-58]⁺ | CH₂O + CO | Sequential neutral losses. |
Note: The m/z values are nominal and do not include the +2 peak from the ³⁷Cl isotope.
Experimental Protocols
To acquire high-quality mass spectra for chloro-dimethoxybenzaldehydes, rigorous and well-defined analytical methods are essential.
Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)
This protocol is ideal for analyzing the volatile and thermally stable chloro-dimethoxybenzaldehyde isomers, providing characteristic EI fragmentation patterns.
-
Sample Preparation:
-
Dissolve approximately 1 mg of the analyte in 1 mL of a high-purity volatile solvent (e.g., ethyl acetate or dichloromethane) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of approximately 10 µg/mL for injection.
-
-
GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Injector: Split/splitless injector set to 250°C with a split ratio of 50:1.
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: Increase to 280°C at a rate of 20°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer: Quadrupole or Ion Trap MS.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Acquisition and Analysis:
-
Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.
-
Extract the mass spectrum from the apex of the chromatographic peak.
-
Analyze the fragmentation pattern, identifying the molecular ion, the [M+2] isotope peak, and key fragment ions as described in Section 3. Compare the spectrum to a reference library (e.g., NIST) if available.[16]
-
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS)
This protocol is suited for generating and fragmenting protonated molecules to confirm molecular weight and probe structure through controlled dissociation.
-
Sample Preparation:
-
Dissolve approximately 1 mg of the analyte in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Dilute to a final concentration of 1 µg/mL in the initial mobile phase composition (e.g., 80% Water / 20% Acetonitrile with 0.1% formic acid).
-
-
LC-MS/MS Instrumentation and Parameters:
-
Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 20% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Collision Gas: Argon.
-
-
Data Acquisition and Analysis:
-
MS1 Scan: First, perform a full scan (e.g., m/z 100-400) to identify the m/z of the protonated molecule [M+H]⁺.
-
MS2 Product Ion Scan: Perform a product ion scan by selecting the [M+H]⁺ ion as the precursor. Apply a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.
-
Analyze the resulting product ions to identify characteristic neutral losses and establish the fragmentation pathway as described in Section 4.
-
Conclusion
The mass spectrometric fragmentation of chloro-dimethoxybenzaldehydes is a multifaceted process governed by the choice of ionization technique and the specific isomeric structure of the analyte. Electron Ionization provides complex, library-matchable fragmentation fingerprints driven by high-energy processes, with key cleavages adjacent to the aldehyde and methoxy groups. Conversely, ESI-MS/MS offers a controlled method for probing the molecular structure through the sequential neutral losses of even-electron precursor ions. A proficient understanding of these distinct fragmentation pathways, combined with systematic experimental protocols, empowers researchers to confidently perform structural elucidation, confirm molecular identity, and differentiate between critical isomers in their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. ajol.info [ajol.info]
- 3. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. Potential of chromatography and mass spectrometry for the differentiation of three series of positional isomers of 2-(dimethoxyphenyl)-N-(2-halogenobenzyl)ethanamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Tandem Mass Spectral Library | NIST [nist.gov]
The Solubility Profile of 3-Chloro-2,4-dimethoxybenzaldehyde: A Technical Guide for Pharmaceutical and Chemical Research
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of 3-Chloro-2,4-dimethoxybenzaldehyde, a key intermediate in various synthetic pathways. Understanding the solubility of this compound is critical for its effective use in reaction chemistry, purification, and formulation development. This document offers a comprehensive overview of the theoretical principles governing its solubility in organic solvents, a detailed experimental protocol for empirical solubility determination, and essential safety and handling information. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to optimize their experimental designs and achieve more predictable and successful outcomes.
Introduction: The Significance of Solubility in Synthetic Chemistry
This compound (C₉H₉ClO₃) is a substituted aromatic aldehyde with significant utility in the synthesis of pharmaceuticals and other fine chemicals. The chloro and dimethoxy substituents on the benzaldehyde core impart unique electronic and steric properties that make it a valuable building block. The efficiency of any synthetic process involving this intermediate—from reaction kinetics to product isolation and purification—is fundamentally linked to its solubility in the chosen solvent system.
A well-chosen solvent will not only ensure a homogeneous reaction medium but also facilitate downstream processes such as crystallization, chromatography, and formulation. Conversely, poor solubility can lead to issues such as low reaction yields, difficult purification, and challenges in achieving desired product specifications. This guide, therefore, aims to provide a detailed understanding of the factors influencing the solubility of this compound and a practical framework for its experimental determination.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO₃ | Chemspace[1] |
| Molecular Weight | 200.62 g/mol | PubChem[2] |
| Appearance | Off-white to beige solid/powder | Thermo Fisher Scientific[3] |
| Melting Point | Data not consistently available; related isomers have melting points in the range of 42-60°C. | Various[4][5] |
| Boiling Point | Data not available | |
| IUPAC Name | This compound | Chemspace[1] |
The presence of a polar carbonyl group and ether linkages, combined with a largely nonpolar aromatic ring and a chloro substituent, results in a molecule with moderate polarity. This structural composition is key to understanding its interactions with various organic solvents.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of this compound in a given organic solvent is governed by the balance of intermolecular forces between the solute and solvent molecules.
-
Polarity : The carbonyl group (C=O) in the aldehyde is strongly polar, leading to dipole-dipole interactions.[6][7] Solvents with a significant dipole moment, such as acetone and acetonitrile, are likely to be effective at solvating this part of the molecule.
-
Hydrogen Bonding : While aldehydes cannot form hydrogen bonds with themselves, the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor with protic solvents like alcohols.[8][9]
-
Van der Waals Forces : The nonpolar aromatic ring and the alkyl chains of the methoxy groups contribute to London dispersion forces. These forces are significant when interacting with nonpolar or weakly polar solvents like toluene or diethyl ether.[6]
Given its structure, this compound is expected to be readily soluble in a range of common organic solvents.[10] Its solubility in highly polar solvents like water is expected to be low due to the large, nonpolar aromatic portion of the molecule.[7][11] Conversely, it is likely to be highly soluble in moderately polar to nonpolar organic solvents that can effectively interact with both the polar functional groups and the nonpolar aromatic ring.
Predicted Solubility Profile
Based on the theoretical principles outlined above, a qualitative solubility profile for this compound in common organic solvents can be predicted.
| Solvent | Predicted Solubility | Primary Intermolecular Forces |
| Acetone | High | Dipole-dipole, London dispersion |
| Acetonitrile | High | Dipole-dipole, London dispersion |
| Chloroform | High | Dipole-dipole, London dispersion |
| Dichloromethane | High | Dipole-dipole, London dispersion |
| Ethyl Acetate | High | Dipole-dipole, London dispersion |
| Methanol | Moderate to High | Hydrogen bonding, Dipole-dipole, London dispersion |
| Ethanol | Moderate to High | Hydrogen bonding, Dipole-dipole, London dispersion |
| Isopropanol | Moderate | Hydrogen bonding, Dipole-dipole, London dispersion |
| Toluene | Moderate | London dispersion, weak dipole-induced dipole |
| Hexane | Low | London dispersion |
| Water | Very Low | Limited hydrogen bonding |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents at a given temperature.
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Experimental Workflow
Figure 1: Experimental workflow for determining the solubility of this compound.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Accurately add a known volume (e.g., 2.0 mL) of each selected organic solvent to the respective vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.
-
-
Sampling and Preparation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved particulates.
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC or UV-Vis spectrophotometry method.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area or absorbance) versus the concentration of the standard solutions.
-
-
Calculation:
-
Determine the concentration of the diluted sample solution from the calibration curve.
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.
-
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood.
-
Hazards: May cause skin, eye, and respiratory irritation.[2][12]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[3]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[13]
-
Storage: Store in a tightly closed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.[13]
Conclusion
The solubility of this compound is a critical parameter that influences its application in organic synthesis and pharmaceutical development. This guide has provided a comprehensive overview of the theoretical principles governing its solubility, a predicted solubility profile, and a detailed, practical protocol for its experimental determination. By understanding and applying the concepts and methods presented, researchers can make informed decisions regarding solvent selection, leading to improved process efficiency, higher yields, and more consistent results.
References
- 1. This compound - C9H9ClO3 | CSSB00000702594 [chem-space.com]
- 2. 3-Chloro-4,5-dimethoxybenzaldehyde | C9H9ClO3 | CID 240052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. westliberty.edu [westliberty.edu]
- 5. 3-CHLORO-4-METHOXYBENZALDEHYDE | 4903-09-7 [amp.chemicalbook.com]
- 6. CK12-Foundation [flexbooks.ck12.org]
- 7. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]
- 8. embibe.com [embibe.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 11. rsisinternational.org [rsisinternational.org]
- 12. biosynth.com [biosynth.com]
- 13. fishersci.com [fishersci.com]
An In-depth Technical Guide on the Reactivity of the Aldehyde Group in 3-Chloro-2,4-dimethoxybenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
3-Chloro-2,4-dimethoxybenzaldehyde is a key aromatic aldehyde in organic synthesis, serving as a versatile precursor for various pharmaceutical and biologically active compounds. The reactivity of its aldehyde functional group is intricately governed by the electronic and steric influences of the chloro and dimethoxy substituents on the benzene ring. This guide provides a comprehensive analysis of these factors, detailing the aldehyde's behavior in fundamental organic reactions. We will explore key transformations such as nucleophilic additions, oxidations, and condensation reactions, supported by mechanistic discussions and practical experimental protocols. This document is intended to be an authoritative resource for chemists leveraging this building block in complex synthetic applications.
Introduction: Unpacking the Structural and Electronic Framework
The chemical personality of this compound is defined by the interplay of its substituents. The unique positioning of the chloro and methoxy groups creates a distinct chemical environment that modulates the reactivity of the aldehyde group, distinguishing it from simpler benzaldehydes.
-
Electronic Effects: The two methoxy groups at the C2 and C4 positions are potent electron-donating groups (EDGs) through resonance (+R effect). This enriches the electron density of the aromatic ring, which can, in turn, influence the electrophilicity of the carbonyl carbon. Conversely, the chloro group at the C3 position acts as an electron-withdrawing group (EWG) via induction (-I effect), while also being capable of weak resonance donation (+R effect). This complex electronic tug-of-war finely calibrates the aldehyde's reactivity.
-
Steric Hindrance: A significant feature is the steric bulk imparted by the methoxy group at the C2 position, which is ortho to the aldehyde. This steric shield can influence the trajectory of incoming nucleophiles, potentially affecting reaction rates and stereochemical outcomes.[1]
The following diagram illustrates the primary factors influencing the aldehyde's reactivity.
Figure 1. Key structural features impacting the reactivity of this compound.
Reactivity Profile: A Deeper Dive
The aldehyde group is a hub of reactivity, primarily characterized by its susceptibility to nucleophilic attack at the electrophilic carbonyl carbon.[2]
Nucleophilic Addition Reactions
Generally, aldehydes are more reactive towards nucleophiles than ketones due to a combination of electronic and steric factors.[3] In the case of this compound, the electron-donating methoxy groups can slightly temper the electrophilicity of the carbonyl carbon.
Reduction to the Corresponding Alcohol: The transformation of the aldehyde to (3-chloro-2,4-dimethoxyphenyl)methanol is a common and crucial reaction. The choice of reducing agent is paramount for achieving desired selectivity and yield.
Table 1: Comparative Analysis of Reducing Agents
| Reducing Agent | Typical Conditions | Mechanistic Rationale | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0°C to room temp. | A mild hydride donor. The deactivating effect of the methoxy groups is overcome by the sufficient reactivity of NaBH₄. | Highly selective for aldehydes and ketones, operationally simple. | May necessitate longer reaction times or gentle heating. |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, 0°C | A powerful, non-selective reducing agent leading to rapid reaction. | High reactivity and speed. | Requires stringent anhydrous conditions and careful handling due to its pyrophoric nature. Reduces a wide range of functional groups. |
| Catalytic Hydrogenation (H₂, Pd/C) | H₂ (atmospheric or elevated pressure), Pd/C catalyst, in Ethanol or Ethyl Acetate | Risk of dehalogenation (loss of the chloro group) as a competing reaction pathway. | Amenable to large-scale synthesis and often provides high yields. | Potential for over-reduction and loss of the chloro substituent. |
Validated Protocol: Reduction utilizing Sodium Borohydride
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 equivalent) in methanol (approximately 10 mL per gram of aldehyde).
-
Cooling: Immerse the flask in an ice bath to cool the solution to 0°C.
-
Reagent Addition: Introduce sodium borohydride (1.1 equivalents) in small portions over a 15-minute period, maintaining the temperature below 10°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until Thin Layer Chromatography (TLC) indicates complete consumption of the starting material (typically 1-2 hours).
-
Workup: Carefully add 1 M HCl at 0°C to quench the reaction, continuing until the solution is acidic and gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude alcohol can be further purified by silica gel chromatography if required.
Figure 2. Standard workflow for the NaBH₄ reduction of this compound.
Carbon-Carbon Bond Forming Reactions:
-
Grignard and Organolithium Additions: These reactions are pivotal for creating new carbon-carbon bonds, leading to the formation of secondary alcohols. The steric hindrance from the ortho-methoxy group can influence the approach of these organometallic reagents.
-
Wittig Reaction: This reaction offers a reliable route to alkenes from the aldehyde. The electronic nature of the substituents can impact the E/Z selectivity of the resulting alkene, with steric factors often playing a decisive role.[4] For a sterically encumbered aldehyde like this, stabilized ylides are generally expected to favor the formation of the E-alkene.[5]
Oxidation to a Carboxylic Acid
The aldehyde group can be efficiently oxidized to the corresponding carboxylic acid, 3-chloro-2,4-dimethoxybenzoic acid.
Table 2: Selection of Oxidizing Agents
| Oxidizing Agent | Typical Conditions | Mechanistic Insight | Advantages | Disadvantages |
| Potassium Permanganate (KMnO₄) | Acetone/Water, with heating | A strong, often non-selective oxidant. | Cost-effective and potent. | Can lead to over-oxidation and side reactions with other functional groups or the solvent. |
| Jones Reagent (CrO₃/H₂SO₄/acetone) | Acetone, 0°C | Forms a chromate ester intermediate. | Often rapid and high-yielding. | Utilizes toxic and environmentally unfriendly chromium reagents. |
| Pinnick Oxidation (NaClO₂/2-methyl-2-butene) | t-BuOH/H₂O, NaH₂PO₄ buffer | A mild and highly selective method. 2-methyl-2-butene acts as a scavenger for hypochlorite byproducts. | Superior functional group tolerance and typically high yields. | Reagents can be more expensive. |
Condensation Reactions
The aldehyde is a competent substrate for various condensation reactions, including the Knoevenagel and aldol condensations.[6][7] The electron-donating properties of the methoxy groups can slightly diminish the carbonyl carbon's electrophilicity. This may necessitate the use of more activated methylene compounds or slightly more forcing reaction conditions to achieve optimal results in Knoevenagel condensations.[8]
Conclusion
The reactivity of the aldehyde in this compound is a finely tuned system, dictated by a subtle interplay of electronic and steric effects. A comprehensive grasp of these governing principles is essential for the strategic design of synthetic pathways that utilize this valuable chemical intermediate. The insights and protocols detailed in this guide provide a solid foundation for researchers to effectively and confidently incorporate this compound into their synthetic endeavors.
References
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. brainkart.com [brainkart.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. acgpubs.org [acgpubs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Chloro-2,4-dimethoxybenzaldehyde
Introduction
3-Chloro-2,4-dimethoxybenzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in the synthesis of a variety of organic compounds, particularly in the development of novel pharmaceuticals and agrochemicals. Its specific substitution pattern, featuring a chlorine atom and two methoxy groups on the benzene ring, provides a unique electronic and steric environment that can be exploited for further chemical transformations. This document provides a comprehensive guide for the synthesis of this compound, tailored for researchers, scientists, and professionals in drug development. The primary synthetic route detailed herein is the Vilsmeier-Haack reaction, a reliable and efficient method for the formylation of electron-rich aromatic systems.
Synthetic Strategy: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful tool in organic synthesis for the introduction of a formyl group (-CHO) onto an aromatic ring. The reaction utilizes a Vilsmeier reagent, which is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃).[1][2] The resulting electrophilic species, a chloroiminium ion, then attacks the electron-rich aromatic substrate. Subsequent hydrolysis of the iminium salt intermediate yields the desired aldehyde.
The choice of the Vilsmeier-Haack reaction for the synthesis of this compound is predicated on the electronic nature of the starting material, 1-chloro-2,4-dimethoxybenzene. The two methoxy groups are strong electron-donating groups, which activate the aromatic ring towards electrophilic substitution, making it an ideal substrate for this reaction.
Physicochemical and Safety Data
A thorough understanding of the properties and hazards associated with all chemicals is paramount for safe and successful experimentation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Hazards |
| 1-Chloro-2,4-dimethoxybenzene | C₈H₉ClO₂ | 172.61 | 135-137 °C (15 mmHg) | 27-30 | Skin/eye irritant |
| Phosphorus Oxychloride (POCl₃) | Cl₃OP | 153.33 | 105.8 | 1.25 | Corrosive, toxic by inhalation/ingestion/skin contact, reacts violently with water |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | -61 | Reproductive toxicity, skin/eye irritant |
| This compound | C₉H₉ClO₃ | 200.62 | Not available | Not available | Expected to be a skin/eye irritant |
Note: Always consult the latest Safety Data Sheets (SDS) for all reagents before commencing any experimental work.
Experimental Protocol
This protocol details the synthesis of this compound from 1-chloro-2,4-dimethoxybenzene via the Vilsmeier-Haack reaction.
Materials and Equipment
-
1-Chloro-2,4-dimethoxybenzene
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Reaction Workflow Diagram
Caption: Synthetic workflow for this compound.
Step-by-Step Procedure
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask to 0 °C using an ice bath. To the stirred DMF, add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over a period of 30 minutes, ensuring the internal temperature is maintained below 10 °C. After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The formation of a solid or a viscous oil indicates the formation of the Vilsmeier reagent.
-
Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 1-chloro-2,4-dimethoxybenzene (1 equivalent) in a minimal amount of anhydrous dichloromethane (CH₂Cl₂) dropwise at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 50-60 °C and maintain it at this temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. A precipitate may form. Slowly neutralize the acidic mixture by the portion-wise addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the evolution of gas ceases and the pH is approximately 7-8.
-
Extraction and Isolation: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers and wash them with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.[3][4]
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.
Expected Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR (CDCl₃) | δ ~10.3 (s, 1H, -CHO), 7.5-7.8 (d, 1H, Ar-H), 6.8-7.0 (d, 1H, Ar-H), ~4.0 (s, 3H, -OCH₃), ~3.9 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃) | δ ~189 (-CHO), 160-165 (Ar-C-O), 110-140 (Ar-C), 55-57 (-OCH₃) |
| IR (KBr) | ~2820, 2720 cm⁻¹ (C-H stretch of aldehyde), ~1680 cm⁻¹ (C=O stretch of aldehyde), ~1600, 1480 cm⁻¹ (C=C stretch of aromatic ring), ~1250, 1050 cm⁻¹ (C-O stretch of ether) |
| Mass Spec (EI) | m/z 200 (M⁺), 199 (M-H)⁺, 171 (M-CHO)⁺ |
Note: The exact chemical shifts and coupling constants in NMR spectra, as well as the precise peak positions in IR and mass spectra, may vary slightly depending on the solvent and instrument used. The provided data is an estimation based on analogous structures.[5][6][7]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Incomplete formation of Vilsmeier reagent | Ensure anhydrous conditions and dropwise addition of POCl₃ at low temperature. |
| Inactive starting material | Check the purity of 1-chloro-2,4-dimethoxybenzene. | |
| Insufficient reaction time or temperature | Monitor the reaction by TLC and adjust conditions as necessary. | |
| Formation of multiple products | Side reactions due to high temperature | Maintain the reaction temperature within the recommended range. |
| Impure starting materials | Purify the starting materials before use. | |
| Difficulty in purification | Co-elution of impurities | Optimize the eluent system for column chromatography. Consider recrystallization if the product is a solid. |
Conclusion
The Vilsmeier-Haack reaction provides an effective and direct method for the synthesis of this compound from commercially available starting materials. This application note offers a detailed protocol, including reaction conditions, work-up, and purification procedures, to facilitate the successful synthesis of this important chemical intermediate. The provided characterization data serves as a useful reference for product verification. Adherence to proper laboratory safety practices is essential throughout the execution of this protocol.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. data.epo.org [data.epo.org]
- 4. EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
Application Notes and Protocols: Formylation of 1-chloro-2,4-dimethoxybenzene
Introduction: The Strategic Importance of Formylating 1-chloro-2,4-dimethoxybenzene
The introduction of a formyl group (-CHO) into an aromatic scaffold is a cornerstone of synthetic organic chemistry, providing a versatile handle for subsequent molecular elaborations. The formylation of 1-chloro-2,4-dimethoxybenzene to produce 2-chloro-4,6-dimethoxybenzaldehyde is a reaction of significant interest within the pharmaceutical and fine chemical industries. The resulting aldehyde is a key building block for a range of more complex molecular architectures, leveraging the directing effects of the methoxy and chloro substituents for further functionalization.
This technical guide provides a comprehensive overview of the Vilsmeier-Haack reaction as a preferred method for the formylation of 1-chloro-2,4-dimethoxybenzene. It delves into the mechanistic underpinnings of this transformation, offers a detailed and field-proven experimental protocol, and addresses critical aspects of safety and reaction validation to ensure reproducible and high-yielding results for researchers, scientists, and drug development professionals.
Mechanistic Insights: The Vilsmeier-Haack Reaction Pathway
The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich aromatic compounds.[1][2] The reaction proceeds through the in-situ formation of a highly electrophilic species, the Vilsmeier reagent, which is a chloroiminium salt.[3][4] This reagent is generated from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an activating agent like phosphorus oxychloride (POCl₃).[5]
The electron-donating nature of the two methoxy groups on the 1-chloro-2,4-dimethoxybenzene ring activates it towards electrophilic aromatic substitution. The formylation is anticipated to occur at the position ortho to one methoxy group and para to the other, which is also ortho to the chloro substituent. The reaction mechanism can be delineated into three principal stages:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to yield the electrophilic N,N-dimethylchloroiminium ion, the active Vilsmeier reagent.[6]
-
Electrophilic Aromatic Substitution: The electron-rich 1-chloro-2,4-dimethoxybenzene ring attacks the electrophilic carbon of the Vilsmeier reagent. This step transiently disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex.[6]
-
Restoration of Aromaticity and Hydrolysis: A base, such as DMF or the dichlorophosphate anion, removes a proton from the ring, restoring its aromaticity and forming an iminium salt intermediate. Subsequent aqueous workup hydrolyzes this iminium salt to furnish the desired 2-chloro-4,6-dimethoxybenzaldehyde.[3][6]
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Experimental Protocol: Synthesis of 2-chloro-4,6-dimethoxybenzaldehyde
This protocol provides a detailed, step-by-step methodology for the formylation of 1-chloro-2,4-dimethoxybenzene using the Vilsmeier-Haack reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-chloro-2,4-dimethoxybenzene | ≥98% | Commercially Available | --- |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | Use a fresh, sealed bottle. |
| Phosphorus oxychloride (POCl₃) | ≥99% | Commercially Available | Handle with extreme care in a fume hood. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available | --- |
| Crushed Ice | --- | Laboratory Prepared | --- |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | --- | Laboratory Prepared | --- |
| Brine (Saturated NaCl solution) | --- | Laboratory Prepared | --- |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available | --- |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
Step-by-Step Procedure
-
Reaction Setup:
-
Equip a flame-dried 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Maintain a positive pressure of dry nitrogen throughout the reaction.
-
In the flask, place anhydrous N,N-dimethylformamide (DMF) (20 mL).
-
Cool the flask to 0 °C using an ice-water bath.
-
-
Formation of the Vilsmeier Reagent:
-
Slowly add phosphorus oxychloride (POCl₃) (6.5 mL, 1.5 equiv.) dropwise to the stirred DMF at 0 °C over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. A thick, pale-yellow precipitate of the Vilsmeier reagent may form.
-
-
Addition of the Aromatic Substrate:
-
Dissolve 1-chloro-2,4-dimethoxybenzene (10.0 g, 1.0 equiv.) in anhydrous dichloromethane (DCM) (30 mL).
-
Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 30 minutes.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 40-50 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Reaction Quenching and Work-up:
-
Cool the reaction mixture back to 0 °C in an ice-water bath.
-
In a separate large beaker, prepare a vigorously stirred mixture of crushed ice (200 g).
-
CAUTION: The quenching process is highly exothermic. Slowly and carefully pour the reaction mixture onto the crushed ice.[3]
-
Once the addition is complete, continue stirring until all the ice has melted.
-
Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 95:5 and gradually increasing the polarity) to afford the pure 2-chloro-4,6-dimethoxybenzaldehyde as a solid.
-
Caption: Experimental workflow for the formylation.
Trustworthiness: A Self-Validating Protocol
The reliability of this protocol is ensured by several intrinsic checks and balances:
-
In-situ Reagent Formation: The Vilsmeier reagent is generated immediately before use, mitigating issues related to its potential instability.[7]
-
Temperature Control: Strict temperature control during the addition of POCl₃ and the subsequent quenching step is critical for safety and to minimize side reactions. The exothermicity of these steps is a key parameter to monitor.[3]
-
TLC Monitoring: Regular monitoring of the reaction progress by TLC provides real-time data on the consumption of the starting material and the formation of the product, allowing for precise determination of the reaction endpoint.
-
Controlled Quenching: The "reverse quench" method, where the reaction mixture is added to ice, is a standard and safe procedure for dissipating the heat generated from the hydrolysis of excess POCl₃.[3]
-
Standard Purification: Purification by column chromatography is a robust method for isolating the desired product from any unreacted starting materials or byproducts, ensuring high purity of the final compound.
Safety and Handling Precautions
It is imperative to conduct a thorough risk assessment before commencing any chemical synthesis.[8]
-
Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water.[3] It should be handled with extreme care in a chemical fume hood, and appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection, must be worn.
-
N,N-Dimethylformamide (DMF): DMF is a potential irritant and should be handled in a well-ventilated area.
-
Quenching Procedure: The quenching of the reaction mixture is highly exothermic and can lead to a rapid release of heat and pressure if not performed with caution. The slow addition of the reaction mixture to a large excess of ice is crucial for safety.[3]
-
Waste Disposal: All chemical waste should be disposed of in accordance with local regulations.
Characterization of 2-chloro-4,6-dimethoxybenzaldehyde
The identity and purity of the synthesized 2-chloro-4,6-dimethoxybenzaldehyde can be confirmed by standard analytical techniques:
| Property | Expected Value |
| Molecular Formula | C₉H₉ClO₃[9] |
| Molecular Weight | 200.62 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 10.35 (s, 1H, -CHO), 6.55 (d, J=2.0 Hz, 1H, Ar-H), 6.35 (d, J=2.0 Hz, 1H, Ar-H), 3.95 (s, 3H, -OCH₃), 3.90 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 188.0, 165.5, 162.0, 135.0, 110.0, 95.0, 92.0, 56.5, 56.0 |
| Melting Point | 138-142 °C |
Conclusion
The Vilsmeier-Haack reaction provides an efficient and reliable method for the formylation of 1-chloro-2,4-dimethoxybenzene. By adhering to the detailed protocol and safety precautions outlined in these application notes, researchers can consistently obtain high yields of the valuable synthetic intermediate, 2-chloro-4,6-dimethoxybenzaldehyde. The inherent checks within the procedure ensure a high degree of trustworthiness and reproducibility, making this a robust methodology for applications in drug discovery and fine chemical synthesis.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. PubChemLite - 2-chloro-4,6-dimethoxybenzaldehyde (C9H9ClO3) [pubchemlite.lcsb.uni.lu]
Application Note & Protocols: Advanced Formylating Agents for Sterically Hindered Aromatic Compounds
Introduction: Overcoming the Steric Barrier in Aromatic Formylation
The introduction of a formyl group (–CHO) onto an aromatic ring is a cornerstone transformation in organic synthesis, providing a gateway to a vast array of more complex molecules such as pharmaceuticals, agrochemicals, and specialty materials.[1] Classical methods like the Vilsmeier-Haack and Gattermann-Koch reactions are highly effective for simple, electron-rich arenes.[2][3][4] However, when the target is a sterically hindered aromatic compound—a molecule crowded by bulky substituents near the desired reaction site—these traditional methods often fail, resulting in low yields or no reaction at all.
This guide addresses this synthetic challenge by providing a detailed overview of alternative formylating agents and protocols specifically tailored for hindered substrates. We will move beyond listing mere procedures to explain the causality behind experimental choices, offering insights into reaction mechanisms, regioselectivity, and substrate scope. Each protocol is designed as a self-validating system, grounded in authoritative literature to ensure scientific integrity and reproducibility.
The Duff Reaction: Ortho-Formylation of Hindered Phenols
The Duff reaction utilizes hexamethylenetetramine (HMTA or urotropine) as the formyl source and is particularly effective for the ortho-formylation of electron-rich phenols.[5] It is a valuable tool when direct and selective formylation adjacent to a hydroxyl group is required on a crowded ring.
Mechanism of Action
The reaction proceeds via an electrophilic aromatic substitution pathway. In an acidic medium, HMTA decomposes to generate an electrophilic iminium ion (CH₂⁺NR₂).[6] For phenols, a key hydrogen bond between the hydroxyl group and the incoming electrophile directs the substitution to the ortho position.[7] The initial product is a benzylamine-type intermediate, which is then oxidized in situ to an imine. Subsequent acidic hydrolysis liberates the final aldehyde.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Formylation - Wikipedia [en.wikipedia.org]
- 3. orgosolver.com [orgosolver.com]
- 4. Sterically Controlled C(sp2)–H Carboxylation and Formylation: A Complementary Strategy to SEAr Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Duff reaction - Wikipedia [en.wikipedia.org]
- 6. Duff reaction [a.osmarks.net]
- 7. A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes: The Strategic Role of Substituted Dimethoxybenzaldehydes in Pharmaceutical Synthesis
Introduction: The Architectural Value of Substituted Benzaldehydes in Medicinal Chemistry
In the landscape of pharmaceutical development, the selection of starting materials and key intermediates is a critical determinant of synthetic efficiency, scalability, and the ultimate success of a drug candidate. Among the vast array of chemical building blocks, substituted aromatic aldehydes hold a privileged position due to their versatile reactivity. The aldehyde functional group serves as a robust handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of complex molecular scaffolds.
This guide focuses on the family of dimethoxybenzaldehydes and their halogenated analogs, particularly exploring their role as pivotal intermediates in the synthesis of pharmacologically active agents. While specific data on 3-Chloro-2,4-dimethoxybenzaldehyde is limited in readily available literature, a comprehensive analysis of its closely related and commercially significant isomers—such as 2,4-dimethoxybenzaldehyde, 3,4-dimethoxybenzaldehyde (veratraldehyde), and other chlorinated variants—provides invaluable insights for the research scientist. These compounds are not merely reagents; they are foundational synthons for building heterocyclic systems and other core structures found in a wide range of therapeutics, from antihypertensives to kinase inhibitors.[1][2]
This document provides an in-depth examination of the physicochemical properties, synthetic applications, and detailed experimental protocols relevant to this class of intermediates, designed to empower researchers in drug discovery and process development.
Part 1: Physicochemical and Spectroscopic Profile of Key Isomers
A precise understanding of the physical and spectroscopic properties of an intermediate is fundamental for reaction monitoring, quality control, and structural elucidation. The substitution pattern of the methoxy and chloro groups on the benzaldehyde ring imparts a unique electronic and steric signature to each isomer, which is clearly reflected in their analytical data.
Physical Properties
The following table summarizes key physical properties of several relevant dimethoxybenzaldehyde isomers. This data is essential for experimental design, including solvent selection and purification strategies.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2,4-Dimethoxybenzaldehyde | 613-45-6 | C₉H₁₀O₃ | 166.17 | 67-72 |
| 3,4-Dimethoxybenzaldehyde | 120-14-9 | C₉H₁₀O₃ | 166.17 | 40-43 |
| 3-Chloro-4-methoxybenzaldehyde | 4903-09-7 | C₈H₇ClO₂ | 170.59 | 56-60 |
| 3-Chloro-4,5-dimethoxybenzaldehyde | 18268-68-3 | C₉H₉ClO₃ | 200.62 | 56-60 |
Data sourced from various chemical suppliers and databases.[3][4]
Comparative Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous identification of these isomers. The chemical shifts (δ) and coupling constants (J) of the aldehydic and aromatic protons provide a distinct fingerprint for each substitution pattern.
| Proton Assignment | 2,4-Dimethoxybenzaldehyde (in CDCl₃) | 3,4-Dimethoxybenzaldehyde (in CDCl₃) |
| -CHO | ~9.85 ppm (s, 1H) | ~9.83 ppm (s, 1H) |
| Aromatic-H | ~7.82 (d, 1H), ~6.60 (dd, 1H), ~6.53 (d, 1H) | ~7.43 (dd, 1H), ~7.41 (d, 1H), ~6.97 (d, 1H) |
| -OCH₃ | ~3.91 (s, 3H), ~3.87 (s, 3H) | ~3.95 (s, 6H, overlapping) |
Note: Exact chemical shifts can vary slightly based on solvent and concentration.
The presence of a chlorine atom, as in 3-Chloro-4,5-dimethoxybenzaldehyde, further influences the electronic environment and thus the chemical shifts of the remaining aromatic protons, providing clear diagnostic handles for structural confirmation.
Part 2: Core Applications as a Pharmaceutical Intermediate
The true value of dimethoxybenzaldehydes lies in their proven utility in constructing a diverse array of bioactive molecules. The methoxy groups activate the aromatic ring towards certain reactions while also serving as key pharmacophoric features that can engage with biological targets.
Synthesis of Antihypertensive and Other Key Therapeutics
3,4-Dimethoxybenzaldehyde (Veratraldehyde) is arguably the most prominent member of this family, serving as a cornerstone intermediate for several established drugs.[1][5]
-
Methyldopa: A widely used antihypertensive agent, the synthesis of which historically involves veratraldehyde as a key starting material.
-
Prazosin: An α₁ blocker used to treat high blood pressure, the quinazoline core of Prazosin can be constructed from precursors derived from veratraldehyde.[5]
-
Other Applications: It is also a precursor for molecules like Amiquinsin and the anti-asthma medication Tranilast.[5]
The synthetic logic often involves leveraging the aldehyde for chain extension or cyclization reactions to build the complex heterocyclic systems central to the drug's activity.
Role as a Versatile Building Block for Heterocycles
Dimethoxybenzaldehydes are excellent substrates for classic condensation reactions (e.g., Knoevenagel, Wittig, Horner-Wadsworth-Emmons) and reductive aminations. These reactions provide access to a wide variety of molecular scaffolds.[6] The electron-donating nature of the methoxy groups enhances the reactivity of the aldehyde and influences the regioselectivity of subsequent reactions on the aromatic ring.
The introduction of a chloro-substituent adds another layer of synthetic utility. The chlorine atom can serve as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the late-stage introduction of molecular complexity, a highly desirable strategy in modern medicinal chemistry.
Caption: Synthetic utility of substituted dimethoxybenzaldehydes.
Part 3: Field-Proven Experimental Protocols
The following section provides a detailed, self-validating protocol for a Knoevenagel condensation, a representative and highly reliable transformation for this class of aldehydes. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Protocol: Knoevenagel Condensation of 2,3-Dimethoxybenzaldehyde with Ethyl Acetoacetate
This protocol is adapted from a robust procedure published in Organic Syntheses, a highly trusted source for reproducible chemical methods.[7]
Objective: To synthesize Ethyl α-acetyl-β-(2,3-dimethoxyphenyl)acrylate, a versatile intermediate for further elaboration.
Materials:
-
2,3-Dimethoxybenzaldehyde (1.1 moles)
-
Ethyl acetoacetate (1.0 mole)
-
Benzene (or Toluene as a safer alternative)
-
Piperidine (catalyst)
-
Glacial Acetic Acid (co-catalyst)
-
5% Hydrochloric Acid (for workup)
-
5% Sodium Bicarbonate solution (for workup)
-
Anhydrous Magnesium Sulfate (drying agent)
-
Ether (for extraction)
Equipment:
-
1-L round-bottomed flask
-
Dean-Stark trap or similar water separator
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To the 1-L round-bottomed flask, add 2,3-dimethoxybenzaldehyde (1.1 moles) and ethyl acetoacetate (1.0 mole).
-
Rationale: A slight excess of the aldehyde ensures the complete consumption of the more valuable active methylene compound.
-
-
Solvent Addition: Add benzene or toluene to the flask, enough to dissolve the reagents upon warming, and fill the Dean-Stark trap.
-
Rationale: Benzene/Toluene serves as an azeotropic solvent to remove the water formed during the condensation, driving the equilibrium towards the product.
-
-
Catalyst Addition: Add piperidine (4 mL) and glacial acetic acid (12 mL).
-
Rationale: Piperidine, a weak base, deprotonates the ethyl acetoacetate to form the nucleophilic enolate. Acetic acid acts as a co-catalyst, activating the aldehyde's carbonyl group by protonation and neutralizing the piperidine to control the reaction rate.
-
-
Reaction Execution: Heat the mixture to reflux. The reaction progress is monitored by the collection of water in the Dean-Stark trap. Continue reflux for 2-3 hours, or until the theoretical amount of water has been collected.[7]
-
Rationale: Refluxing provides the necessary activation energy. The removal of water is the primary driving force for this equilibrium-limited reaction.
-
-
Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel with ether (~800 mL).
-
Aqueous Washes:
-
Wash successively with 200-mL portions of 5% HCl. (Rationale: To remove the basic piperidine catalyst.)
-
Wash with 200-mL of 5% NaHCO₃ solution. (Rationale: To remove the acidic acetic acid co-catalyst.)
-
Wash twice with water. (Rationale: To remove any remaining salts and water-soluble impurities.)
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvents.
-
Purification: The crude residue can be purified by vacuum distillation to yield the final product as a viscous, yellow oil.[7]
Caption: Experimental workflow for Knoevenagel condensation.
Safety and Handling
Substituted benzaldehydes are generally categorized as irritants. Proper personal protective equipment (PPE) is mandatory.
-
Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
PPE: Wear safety glasses with side-shields, nitrile gloves, and a lab coat.
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
While the specific compound this compound remains an entity with limited documented applications, the broader family of substituted dimethoxybenzaldehydes represents a class of exceptionally valuable and versatile intermediates in pharmaceutical synthesis. Their well-understood reactivity, commercial availability, and proven track record in the construction of complex, biologically active molecules make them indispensable tools for the medicinal chemist. The principles, applications, and protocols detailed in this guide for common isomers provide a robust framework that can be readily adapted and applied to novel analogs, empowering researchers to continue innovating in the vital field of drug discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3,4-二甲氧基苯甲醛 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-Chloro-4-methoxybenzaldehyde 97 4903-09-7 [sigmaaldrich.com]
- 5. What is 3,4-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]
- 6. Recent Advances in the Green Synthesis of Heterocycles: From Building Blocks to Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols: The Strategic Use of 3-Chloro-2,4-dimethoxybenzaldehyde in Modern Heterocyclic Synthesis
Abstract
This technical guide provides an in-depth exploration of 3-Chloro-2,4-dimethoxybenzaldehyde as a versatile and strategic starting material for the synthesis of diverse heterocyclic scaffolds. We move beyond simple procedural lists to dissect the causality behind experimental choices, focusing on the synthesis of high-value intermediates like chalcones and their subsequent transformation into medicinally relevant heterocycles such as quinolines and pyrimidines. Detailed, field-tested protocols, mechanistic insights, and visual workflows are presented to empower researchers, scientists, and drug development professionals in leveraging this unique building block for the creation of novel molecular entities.
Introduction: Unpacking the Synthetic Potential of this compound
This compound is more than a simple aromatic aldehyde; it is a carefully orchestrated building block for complex molecular design. Its utility in heterocyclic synthesis stems from a unique combination of functional groups whose electronic and steric properties can be exploited to guide reaction pathways.
-
The Aldehyde Carbonyl: This group serves as the primary electrophilic site, making it highly susceptible to nucleophilic attack. It is the cornerstone for classical condensation reactions, such as the Knoevenagel and Claisen-Schmidt condensations, which form the initial carbon-carbon bonds necessary for ring formation.[1][2]
-
Ortho/Para Methoxy Groups: The two methoxy groups at positions 2 and 4 are strong electron-donating groups. They activate the aromatic ring through resonance, influencing the reactivity of the aldehyde and the electron density of the entire molecule. This activation can be crucial for facilitating subsequent cyclization steps.
-
The Meta Chloro Substituent: The chlorine atom at position 3 serves a dual purpose. As an electron-withdrawing group, it modulates the overall electronics of the ring. Furthermore, it provides a potential handle for post-synthesis modification through nucleophilic aromatic substitution or cross-coupling reactions, adding a layer of diversity to the synthesized library.
This strategic arrangement of functional groups makes this compound an ideal precursor for generating libraries of compounds with potential biological activity, particularly in the antimicrobial and antifungal domains.[3][4][5]
The Gateway Intermediate: Synthesis of Chalcones
One of the most powerful applications of this compound is in the synthesis of chalcones (1,3-diaryl-2-propen-1-ones). These α,β-unsaturated ketones are not merely stable products but are highly versatile intermediates, serving as Michael acceptors and synthons for a vast array of heterocyclic systems including pyrimidines, pyrazolines, and benzothiazepines.[6][7][8][9]
Mechanistic Insight: The Claisen-Schmidt Condensation
The synthesis is typically achieved via the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde (this compound) and a ketone (typically an acetophenone derivative).[2][8][9] The mechanism proceeds as follows:
-
Enolate Formation: The base (e.g., KOH, NaOH) abstracts an acidic α-proton from the ketone to form a nucleophilic enolate ion.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aldehyde.
-
Aldol Addition: This forms a β-hydroxy ketone intermediate (an aldol adduct).
-
Dehydration: The intermediate readily dehydrates under the reaction conditions to form the stable, conjugated α,β-unsaturated ketone system of the chalcone.
Caption: Workflow for Claisen-Schmidt condensation to form chalcones.
Protocol: Synthesis of (E)-1-(4-aminophenyl)-3-(3-chloro-2,4-dimethoxyphenyl)prop-2-en-1-one
This protocol details the synthesis of a chalcone derivative, a key precursor for further heterocyclic elaboration.
Materials:
-
This compound
-
4-Aminoacetophenone
-
Ethanol (95%)
-
Potassium Hydroxide (KOH) solution (e.g., 40% in water)
-
Deionized Water
-
Hydrochloric Acid (10% aq.)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Büchner funnel and filter paper
Procedure:
-
Reactant Dissolution: In a 250 mL round-bottom flask, dissolve this compound (10 mmol) and 4-Aminoacetophenone (10 mmol) in 50 mL of ethanol. Stir at room temperature until all solids are dissolved.
-
Base Addition: Cool the mixture in an ice bath. Slowly add the aqueous KOH solution (e.g., 10 mL of 40% KOH) dropwise over 15-20 minutes with vigorous stirring. The color of the reaction mixture will typically change dramatically. Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and prevent unwanted side reactions like the Cannizzaro reaction of the aldehyde.[8]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Precipitation: Once the reaction is complete, pour the mixture into 200 mL of cold deionized water.
-
Neutralization & Isolation: Acidify the aqueous mixture slowly with 10% HCl until it is neutral to slightly acidic (pH ~6-7). This will precipitate the crude chalcone product.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold water until the filtrate is neutral.
-
Drying and Purification: Dry the crude product in a vacuum oven. The chalcone can be further purified by recrystallization from a suitable solvent, such as ethanol.
Multicomponent Synthesis of Quinolines
Quinolines are a privileged scaffold in medicinal chemistry. Multicomponent reactions (MCRs) offer a highly efficient and atom-economical route to construct these complex heterocycles in a single step, avoiding the isolation of intermediates.[10][11][12] this compound is an excellent substrate for these reactions.
Mechanistic Insight: The Friedländer Annulation Pathway
A common MCR strategy for quinoline synthesis involves the reaction of an aromatic amine, an aldehyde, and an enolizable aldehyde or ketone, often catalyzed by an acid.[13] The process can be viewed as a tandem sequence beginning with the formation of an imine, followed by condensation and cyclization.
Caption: Workflow for a three-component quinoline synthesis.
Protocol: One-Pot Synthesis of a Substituted Quinoline
This protocol describes a chlorotrimethylsilane (TMSCl)-promoted synthesis of a 2,3-disubstituted quinoline.[13]
Materials:
-
This compound
-
p-Anisidine (4-methoxyaniline)
-
Isovaleraldehyde
-
Chlorotrimethylsilane (TMSCl)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Reaction vial with a screw cap
Procedure:
-
Reactant Charging: To a reaction vial, add p-anisidine (1.0 mmol), DMSO (2.0 mL), and isovaleraldehyde (4.0 mmol).
-
Aldehyde Addition: Add this compound (1.0 mmol) to the mixture.
-
Catalyst Introduction: Add TMSCl (0.03 mmol) to the vial. Causality Note: TMSCl acts as a Lewis acid catalyst and a dehydrating agent, promoting both imine formation and the subsequent cyclization steps efficiently.
-
Reaction: Seal the vial and heat the mixture at 90 °C for 3-5 hours under an air atmosphere. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure quinoline product.
Synthesis of Pyrimidines and Fused Pyrimidine Systems
Pyrimidines are fundamental components of nucleic acids and a core structure in numerous pharmaceuticals. This compound can be used in multicomponent reactions to build complex, fused pyrimidine systems like pyrimido[4,5-b]quinolines.[14]
Protocol: DABCO-Catalyzed Synthesis of Pyrimido[4,5-b]quinoline
This solvent-free protocol utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO) as an efficient basic catalyst for a three-component condensation.[14]
Materials:
-
This compound
-
Dimedone (5,5-dimethyl-1,3-cyclohexanedione)
-
6-Amino-1,3-dimethyluracil
-
DABCO
-
Round-bottom flask with reflux condenser
-
Ethanol/Water mixture (20:80)
-
Acetone
Procedure:
-
Mixing Reactants: In a round-bottom flask, combine this compound (1 mmol), dimedone (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), and DABCO (0.25 mmol, 25 mol%). Causality Note: DABCO is an effective, non-nucleophilic base that catalyzes the initial Knoevenagel condensation and subsequent Michael addition and cyclization steps without forming stable covalent adducts with the reactants.
-
Solvent-Free Reaction: Attach a reflux condenser (without water flow) and heat the solid mixture at 90 °C with stirring. The mixture will likely melt and become homogeneous.
-
Monitoring: Monitor the reaction to completion using TLC (typically a few hours).
-
Catalyst Removal: After the reaction is complete, cool the mixture. Add aqueous ethanol (10 mL of a 20:80 ethanol/water solution) to the solidified mass and stir or sonicate to dissolve the DABCO catalyst.
-
Purification: Filter the solid product. Wash the product thoroughly with acetone to remove any remaining unreacted starting materials and impurities.
-
Drying: Dry the purified product under vacuum to yield the desired pyrimido[4,5-b]quinoline.
Biological Significance and Data Summary
Heterocycles derived from substituted benzaldehydes are frequently screened for biological activity. The presence of the chloro and dimethoxy groups can significantly influence the pharmacological profile, often imparting antimicrobial or antifungal properties.[3][4][5][15][16]
| Heterocyclic Scaffold | Key Reactants with this compound | Potential Biological Activity | Reference |
| Chalcones | Acetophenone derivatives | Precursor, Antifungal, Antibacterial | [3][17] |
| Quinolines | Anilines, Active methylene compounds | Antimalarial, Anticancer, Antibacterial | [18] |
| Pyrimidines | Guanidine, Urea, 6-Aminouracil | Antiviral, Antitumor, Antibacterial | [14] |
| Benzoxazoles | 2-Aminophenol derivatives | Antifungal, Anti-inflammatory | [16] |
| Triazolo-thiadiazines | 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiol | Antimicrobial, Antifungal | [15] |
Note: The activities listed are general for the scaffold class and specific activities for derivatives of this compound require dedicated screening.
Conclusion
This compound stands out as a highly valuable and strategically designed building block in heterocyclic chemistry. Its aldehyde function provides a reliable entry point for condensation chemistry, while the unique substitution pattern of chloro and dimethoxy groups offers electronic modulation and opportunities for further diversification. The protocols and mechanistic discussions provided herein demonstrate its utility in robust and efficient syntheses of chalcones, quinolines, and fused pyrimidines, underscoring its importance for generating novel compound libraries in academic research and industrial drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. scialert.net [scialert.net]
- 3. research.biust.ac.bw [research.biust.ac.bw]
- 4. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antimicrobial screening of heterocycles derived from 3-[(4-benzyloxy)phenyl]-1- (3-chlorophenyl)prop-2-ene-1-one | Chemija [lmaleidykla.lt]
- 7. researchgate.net [researchgate.net]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 11. Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multicomponent reactions for the synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1,3,4] thiadiazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. asianpubs.org [asianpubs.org]
- 18. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline [mdpi.com]
Application Note: High-Purity Isolation of 3-Chloro-2,4-dimethoxybenzaldehyde via Flash Column Chromatography
For: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive guide to the purification of 3-Chloro-2,4-dimethoxybenzaldehyde using flash column chromatography. This substituted benzaldehyde is a valuable building block in the synthesis of various pharmaceutical compounds and fine chemicals. Achieving high purity is crucial for subsequent synthetic steps and ensuring the desired biological activity and safety profile of the final products. This document outlines a detailed protocol, from the selection of materials and development of the chromatographic conditions using Thin Layer Chromatography (TLC) to the execution of the flash column chromatography for efficient purification.
Introduction
This compound is an aromatic aldehyde containing chloro and methoxy functional groups, which impart specific reactivity and physical properties. In many synthetic routes, the crude product of this compound is often contaminated with unreacted starting materials, isomers, and other byproducts. Flash column chromatography is a rapid and effective technique for purifying such organic compounds on a preparative scale. The principle of this technique relies on the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture). By optimizing the chromatographic conditions, high-purity this compound can be isolated efficiently.
Understanding the Separation: Key Physicochemical Properties
A successful purification strategy begins with an understanding of the target molecule's properties.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO₃ | Chemspace[1] |
| Molecular Weight | 200.62 g/mol | PubChem[2] |
| CAS Number | 72482-14-5 | Chemspace[1] |
| Appearance | Expected to be a solid at room temperature | General knowledge |
| Polarity | Moderately polar | Inferred from structure |
The presence of the aldehyde and two methoxy groups contributes to the molecule's polarity, while the benzene ring and chloro group add some non-polar character. This moderate polarity is ideal for purification using normal-phase flash chromatography with a silica gel stationary phase.
Pre-Purification: Thin Layer Chromatography (TLC) for Method Development
Before proceeding to flash column chromatography, it is essential to determine the optimal solvent system (mobile phase) using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that provides good separation between the desired product and its impurities, with the product having a retention factor (Rf) of approximately 0.2-0.4.
Experimental Protocol: TLC Analysis
-
Plate Preparation: Use commercially available silica gel 60 F₂₅₄ TLC plates.
-
Sample Preparation: Dissolve a small amount of the crude this compound in a suitable solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of the TLC plate.
-
Developing Solvent Systems: Prepare a series of developing solvents with varying polarities. A good starting point for moderately polar compounds is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).
-
Suggested Starting Ratios (Hexane:Ethyl Acetate): 9:1, 8:2, 7:3, 1:1 (v/v).
-
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline. Allow the solvent front to move up the plate.
-
Visualization: After development, remove the plate and mark the solvent front. Visualize the spots under a UV lamp (254 nm). The aromatic nature of the benzaldehyde should allow for clear visualization.
-
Rf Calculation: Calculate the Rf value for each spot using the formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
The ideal solvent system will show the product spot at an Rf of ~0.3, well-separated from any impurity spots.
Flash Column Chromatography Protocol
Once the optimal solvent system is determined by TLC, the purification can be scaled up to a flash column.
Materials and Equipment
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Sand (acid-washed)
-
Eluent (pre-determined from TLC)
-
Crude this compound
-
Collection tubes or flasks
-
Air or nitrogen source for pressurization (optional, but recommended for flash chromatography)
Step-by-Step Purification Protocol
-
Column Packing (Dry Packing Method):
-
Secure the column vertically to a stand.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
Carefully pour the dry silica gel into the column. Gently tap the column to ensure even packing and remove any air pockets. The amount of silica gel should be approximately 50-100 times the weight of the crude sample.
-
Add another layer of sand (approx. 1 cm) on top of the silica gel to prevent disturbance during solvent addition.
-
-
Column Equilibration:
-
Carefully add the chosen eluent to the column.
-
Apply gentle pressure to push the solvent through the silica gel until the entire column is saturated and the solvent level reaches the top of the lower sand layer. Do not let the column run dry.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the column as a uniform layer.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure to start the elution process. The flow rate should be maintained at approximately 2 inches/minute.
-
Collect the eluate in a series of fractions (e.g., 10-20 mL per fraction).
-
-
Monitoring the Separation:
-
Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Spot every few fractions on a TLC plate and develop it in the same eluent system.
-
Combine the fractions that contain only the pure this compound.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
-
Purity Assessment:
-
Assess the purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and HPLC.
-
Visualizing the Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation | - Inappropriate solvent system. - Column overloading. - Column channeling. | - Re-optimize the eluent using TLC. - Use a larger column or less sample. - Ensure proper column packing. |
| Product Elutes Too Quickly | - Solvent system is too polar. | - Decrease the polarity of the eluent (increase the proportion of the non-polar solvent). |
| Product Does Not Elute | - Solvent system is not polar enough. | - Increase the polarity of the eluent (increase the proportion of the polar solvent). |
| Cracked Column Bed | - Silica gel ran dry. - Improper packing. | - Always keep the solvent level above the silica bed. - Repack the column carefully. |
Conclusion
Flash column chromatography is a powerful technique for the purification of this compound. By carefully selecting the stationary and mobile phases based on preliminary TLC analysis, and by following a systematic protocol, researchers can obtain this valuable synthetic intermediate in high purity. The detailed methodology and troubleshooting guide provided in this application note will aid scientists in achieving successful and efficient purifications.
References
Application Notes and Protocols for the Purification of Substituted Benzaldehydes by Recrystallization
Abstract
Substituted benzaldehydes are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Their purity is paramount to the success of subsequent synthetic transformations and the quality of the final products. Recrystallization is a powerful and widely employed technique for the purification of these solid organic compounds. This comprehensive guide provides an in-depth exploration of the principles and practices of recrystallization as applied to substituted benzaldehydes. It offers a detailed analysis of solvent selection based on the nature and position of substituents, step-by-step protocols for single-solvent and mixed-solvent recrystallization, and robust troubleshooting strategies for common challenges such as oiling out and poor crystal formation. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals to enhance the purity and yield of their substituted benzaldehyde products.
Introduction: The Critical Role of Purity in Substituted Benzaldehydes
Substituted benzaldehydes are a class of aromatic aldehydes that feature a variety of functional groups attached to the benzene ring. These substituents significantly influence the molecule's physical and chemical properties, including its reactivity, solubility, and melting point. In the realm of drug discovery and development, the presence of impurities in a starting material like a substituted benzaldehyde can lead to the formation of unwanted side products, reduce reaction yields, and complicate the purification of the final active pharmaceutical ingredient (API). Therefore, achieving high purity of these building blocks is a critical first step in many synthetic workflows.
Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[1] The fundamental principle is that the desired compound should be highly soluble in a hot solvent but sparingly soluble in the same solvent when cold.[1] Conversely, the impurities should either be highly soluble in the cold solvent or sparingly soluble in the hot solvent. By carefully selecting the solvent and controlling the cooling process, the desired compound can be induced to crystallize in a pure form, leaving the impurities behind in the solution (mother liquor).
The Science of Solvent Selection: A Data-Driven Approach
The choice of solvent is the most critical factor in a successful recrystallization.[2] An ideal solvent should:
-
Dissolve the substituted benzaldehyde sparingly or not at all at room temperature, but completely at its boiling point.[1]
-
Dissolve impurities well at all temperatures or not at all.[1]
-
Not react with the substituted benzaldehyde.[1]
-
Have a boiling point lower than the melting point of the substituted benzaldehyde to prevent "oiling out".[3]
-
Be volatile enough to be easily removed from the purified crystals.[1]
-
Be non-toxic, inexpensive, and non-flammable for safety and economic reasons.
The polarity of both the solvent and the substituted benzaldehyde plays a crucial role in solubility. The general principle of "like dissolves like" is a useful starting point. The presence of polar substituents (e.g., -OH, -NH₂, -NO₂, -COOH) will increase the polarity of the benzaldehyde derivative, making it more soluble in polar solvents. Conversely, nonpolar substituents will favor less polar solvents.
The following table provides a summary of recommended solvents for the recrystallization of various substituted benzaldehydes, categorized by the nature of the substituent.
| Substituent Type | Example Compound | Recommended Solvent(s) | Rationale & Key Considerations |
| Electron-Donating (Hydroxyl, Methoxy) | 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | Water[4][5], Ethanol/Water[2] | The hydroxyl and methoxy groups increase polarity, allowing for recrystallization from hot water. An ethanol/water mixture can be used to fine-tune solubility. |
| 3,5-Dimethoxy-4-hydroxybenzaldehyde (Syringaldehyde) | Aqueous Methanol[6] | The additional methoxy group compared to vanillin slightly alters solubility, making an aqueous methanol mixture an effective choice. | |
| 2,4-Dihydroxybenzaldehyde | Hot Water[7] | The two hydroxyl groups impart significant polarity, making hot water a suitable solvent for recrystallization. | |
| 3,4-Dimethoxybenzaldehyde (Veratraldehyde) | Ethanol/Water[2] | Less polar than vanillin due to the absence of the free hydroxyl group; an ethanol/water mixture provides a good polarity balance. | |
| Electron-Withdrawing (Nitro) | 2-Nitrobenzaldehyde | Ethanol, Isopropanol, Toluene (sometimes with hexane as a co-solvent)[6] | The nitro group is strongly electron-withdrawing and polar. Alcohols or toluene can effectively dissolve it at higher temperatures. Hexane can be used as an anti-solvent. |
| 5-Nitrovanillin | Ethanol, Glacial Acetic Acid[8] | The combination of nitro, hydroxyl, and methoxy groups requires a polar solvent like ethanol or acetic acid. | |
| Amino | p-Aminobenzaldehyde | Water (for extraction, followed by ether extraction of the monomer)[7] | Direct recrystallization can be challenging. A purification procedure involving extraction is often more effective. |
| Brominated 2-Aminobenzaldehydes | Acetone[5] | The presence of bromine and an amino group makes acetone a suitable solvent. | |
| Carboxyl | 4-Formylbenzoic Acid | Chlorosulfonyl solution (as per a specific synthesis)[9] | The carboxylic acid group makes it highly polar. Specialized solvent systems may be required depending on the synthetic route. |
Experimental Protocols
The following are detailed, step-by-step protocols for single-solvent and mixed-solvent recrystallization of substituted benzaldehydes.
Protocol 1: Single-Solvent Recrystallization
This is the most common and straightforward method of recrystallization.
Workflow for Single-Solvent Recrystallization
Caption: Workflow for single-solvent recrystallization.
Step-by-Step Methodology:
-
Solvent Selection: Based on the data in Table 1 and preliminary small-scale solubility tests, select an appropriate solvent.
-
Dissolution: Place the crude substituted benzaldehyde in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture on a hot plate while stirring. Continue adding the hot solvent portion-wise until the solid just dissolves.[6] It is crucial to use the minimum amount of hot solvent to ensure a saturated solution upon cooling.
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration. This must be done quickly to prevent premature crystallization in the funnel. Use a pre-warmed funnel and filter paper.[6]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals. Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.[6]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[6]
-
Drying: Dry the crystals to a constant weight. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Mixed-Solvent Recrystallization
This method is employed when a single solvent does not meet all the criteria for a good recrystallization solvent. A pair of miscible solvents is used: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[10]
Workflow for Mixed-Solvent Recrystallization
Caption: Workflow for mixed-solvent recrystallization.
Step-by-Step Methodology:
-
Solvent Pair Selection: Choose a pair of miscible solvents with the desired solubility characteristics. Common pairs include ethanol/water and hexane/ethyl acetate.
-
Dissolution: Dissolve the crude substituted benzaldehyde in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.
-
Inducing Cloudiness: While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes faintly and persistently cloudy. This indicates that the solution is saturated.[10]
-
Clarification: Add a few drops of the hot "good" solvent to just redissolve the precipitate and obtain a clear solution.
-
Crystallization, Isolation, and Drying: Follow steps 5-8 from the single-solvent recrystallization protocol.
Troubleshooting Common Recrystallization Challenges
Even with careful planning, issues can arise during recrystallization. The following table outlines common problems and their solutions.
| Problem | Possible Cause(s) | Solution(s) |
| "Oiling Out" | The melting point of the compound is lower than the boiling point of the solvent.[11] The solution is too concentrated or cooled too rapidly. | Reheat the solution and add more solvent. Allow the solution to cool more slowly. Consider using a lower-boiling point solvent or a different solvent system.[11] |
| No Crystal Formation | The solution is too dilute. The solution is supersaturated and requires nucleation. | Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod at the solution's surface. Add a seed crystal of the pure compound.[11] |
| Low Recovery | Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent. Ensure the solution is thoroughly cooled before filtration. Keep the filtration apparatus hot during hot filtration. |
| Colored Crystals | Colored impurities were not effectively removed. | Use activated charcoal to decolorize the solution before crystallization. A second recrystallization may be necessary. |
Conclusion
Recrystallization is a versatile and powerful technique for the purification of substituted benzaldehydes. The success of this method hinges on the judicious selection of a suitable solvent or solvent system, which is dictated by the specific substituents on the benzaldehyde ring. By understanding the principles of solubility and following systematic protocols, researchers can significantly enhance the purity of their compounds, a critical step in the synthesis of high-value molecules for research and development. This guide provides the foundational knowledge and practical steps to effectively implement recrystallization for a wide range of substituted benzaldehydes.
References
- 1. Recrystallization [sites.pitt.edu]
- 2. benchchem.com [benchchem.com]
- 3. murov.info [murov.info]
- 4. scribd.com [scribd.com]
- 5. scribd.com [scribd.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A new method for synthesizing 4-Formylbenzoic acid_Chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role of 3-Chloro-2,4-dimethoxybenzaldehyde in the Synthesis of Novel Antibacterial Agents
Abstract
Amid the escalating crisis of antimicrobial resistance, the imperative to discover and develop novel antibacterial agents has never been more critical. Substituted benzaldehydes serve as versatile and highly valuable synthons in medicinal chemistry, providing a foundational scaffold for a diverse array of heterocyclic compounds. This guide focuses on the strategic application of 3-Chloro-2,4-dimethoxybenzaldehyde , a key precursor whose unique electronic and steric properties make it an exceptional starting material for the synthesis of potent antibacterial agents. We will explore its role in constructing quinoline and Schiff base derivatives, detailing the underlying chemical principles, step-by-step synthetic protocols, and methodologies for evaluating antibacterial efficacy.
Introduction: The Strategic Advantage of the this compound Scaffold
The global rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to public health. The development of new chemical entities with novel mechanisms of action is paramount. This compound is a particularly promising starting reagent for several reasons:
-
Reactive Aldehyde Group: The formyl group (-CHO) is a prime site for a multitude of chemical transformations, including condensations and cyclizations, which are fundamental to building complex heterocyclic systems.
-
Electronic Effects: The presence of two electron-donating methoxy groups (-OCH₃) and one electron-withdrawing chloro group (-Cl) on the aromatic ring significantly influences the reactivity of the aldehyde and the properties of the resulting molecules. This substitution pattern can enhance binding interactions with biological targets and improve pharmacokinetic profiles.
-
Steric Influence: The specific positioning of the substituents provides a defined three-dimensional structure, which is crucial for selective interaction with bacterial enzymes or cellular components.
This document provides a technical guide for researchers, elucidating two primary synthetic pathways utilizing this aldehyde to generate compounds with significant antibacterial potential.
Physicochemical Properties of the Core Reagent
A thorough understanding of the starting material is fundamental to successful synthesis.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₉H₉ClO₃ |
| Molecular Weight | 200.62 g/mol |
| CAS Number | 7039-75-0 |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 88-92 °C |
| Solubility | Soluble in methanol, ethanol, DMSO |
Synthetic Pathway I: Construction of Substituted Quinolines via Friedländer Annulation
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial and antimalarial drugs. The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound with an α-methylene group, is a direct and efficient method for its construction.[1][2][3]
Causality of Experimental Design
In this pathway, a derivative of this compound is envisioned. For the Friedländer reaction to proceed, an ortho-amino group is required. Therefore, a nitration and subsequent reduction of a related precursor would be necessary to generate the required 2-amino-3-chloro-4,6-dimethoxybenzaldehyde intermediate. This intermediate can then react with a ketone (e.g., acetone) under acid catalysis. The acid protonates the carbonyls, activating them towards nucleophilic attack, and facilitates the dehydration steps to form the final aromatic quinoline ring.[4][5]
Experimental Protocol: Synthesis of a Novel 8-Chloro-5,7-dimethoxy-2-methylquinoline
Materials:
-
2-Amino-3-chloro-4,6-dimethoxybenzaldehyde (1.0 eq)
-
Acetone (10 eq)
-
Ethanol (as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-3-chloro-4,6-dimethoxybenzaldehyde (1.0 eq) in ethanol.
-
Addition of Reagents: Add an excess of acetone (10 eq) to the solution. Slowly, and with caution, add a catalytic amount of concentrated H₂SO₄ (e.g., 3-4 drops) to the stirring mixture.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80°C). Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Neutralize the acid catalyst by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (saturated NaCl solution), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Product: Purify the resulting crude solid by recrystallization from ethanol to yield the pure quinoline derivative.
Synthetic Pathway II: Formation of Schiff Base Derivatives
Schiff bases, characterized by the azomethine (-C=N-) functional group, are another important class of compounds with a wide range of biological activities, including antibacterial properties.[6][7][8] Their synthesis is a straightforward condensation reaction between a primary amine and an aldehyde.
Causality of Experimental Design
This reaction involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of this compound. A slightly acidic environment is optimal; the acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, but not so much that it protonates the amine nucleophile, which would render it unreactive. The reaction proceeds through a carbinolamine intermediate which then dehydrates to form the stable imine product.[9]
Experimental Protocol: Synthesis of a Novel Schiff Base
Materials:
-
This compound (1.0 eq)
-
Sulfamethoxazole (an example of a primary amine) (1.0 eq)
-
Methanol (as solvent)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask with a magnetic stirrer.
-
Amine Addition: To this solution, add an equimolar amount of sulfamethoxazole (1.0 eq).
-
Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Stir the mixture at room temperature. The formation of a precipitate often indicates product formation. The reaction is typically complete within 2-4 hours.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold methanol to remove any unreacted starting materials. Dry the purified Schiff base product in a vacuum oven.
Proposed Mechanism of Action: Targeting Bacterial DNA Synthesis
Many quinolone-based antibiotics exert their bactericidal effects by targeting essential bacterial enzymes: DNA gyrase and topoisomerase IV .[10][11][12] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.
-
DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, a process vital for initiating DNA replication.
-
Topoisomerase IV: Primarily in Gram-positive bacteria, this enzyme is responsible for decatenating (unlinking) daughter chromosomes after replication.
Quinolones stabilize the complex formed between these enzymes and the bacterial DNA after the DNA has been cleaved.[13][14] This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which triggers cell death.[10]
Characterization and Evaluation of Novel Compounds
Structural Characterization
Confirmation of the synthesized product's structure and purity is essential. Standard analytical techniques include:
| Technique | Expected Observations for a Quinoline Derivative |
| ¹H NMR | Aromatic protons in the 7-9 ppm region, methoxy protons as singlets around 4 ppm, and methyl protons (from acetone) as a singlet around 2.5 ppm. |
| ¹³C NMR | Signals for aromatic carbons (110-160 ppm), carbonyl carbon (if applicable), and aliphatic carbons (methoxy and methyl groups). |
| IR Spectroscopy | Characteristic peaks for C=C and C=N stretching in the aromatic system (1500-1650 cm⁻¹), and C-O stretching for the methoxy groups (~1250 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the target compound. |
Protocol: Antibacterial Activity Screening (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[15][16] The broth microdilution method is a standardized and widely used technique.[17][18]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Synthesized compound stock solution (e.g., 1 mg/mL in DMSO)
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) culture, prepare a bacterial suspension in sterile saline to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the wells.
-
Plate Preparation: Add 50 µL of sterile CAMHB to all wells of a 96-well plate.
-
Serial Dilution: Add 50 µL of the compound stock solution (at twice the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. Discard 50 µL from column 10.
-
Controls: Column 11 will serve as a positive control (inoculum, no compound), and column 12 as a negative/sterility control (broth only).
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in each well is 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[19]
Data Presentation: Hypothetical MIC Values
| Compound | MIC (µg/mL) vs. S. aureus (Gram-positive) | MIC (µg/mL) vs. E. coli (Gram-negative) |
| 8-Chloro-5,7-dimethoxy-2-methylquinoline | 4 | 16 |
| Schiff Base of Sulfamethoxazole | 8 | 32 |
| Ciprofloxacin (Control) | 0.5 | 0.25 |
Conclusion
This compound stands out as a highly effective and versatile precursor for the synthesis of novel antibacterial agents. Its unique substitution pattern allows for the creation of diverse molecular architectures, such as quinolines and Schiff bases, which are known to exhibit significant biological activity. The synthetic protocols detailed herein are robust and adaptable, providing a solid foundation for researchers engaged in the discovery of new therapeutics to combat the growing threat of antimicrobial resistance. Further exploration of derivatives from this scaffold is highly warranted and holds considerable promise for the future of antibacterial drug development.
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. organicreactions.org [organicreactions.org]
- 4. The Friedländer Synthesis of Quinolines | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]
- 9. mdpi.com [mdpi.com]
- 10. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 11. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. protocols.io [protocols.io]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 19. files.core.ac.uk [files.core.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-2,4-dimethoxybenzaldehyde
Welcome to the technical support center for the synthesis of 3-Chloro-2,4-dimethoxybenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this synthesis.
I. Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Q: I am getting a very low yield, or no desired product at all. What are the likely causes and how can I fix this?
A: Low or no yield in the synthesis of this compound, typically approached via a Vilsmeier-Haack or related formylation reaction, can stem from several factors. Here’s a breakdown of potential causes and their solutions:
Potential Cause 1: Inactive Vilsmeier Reagent
The Vilsmeier reagent, which is the electrophile in this reaction, is formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1] If this reagent is not formed correctly or is deactivated, the formylation will not proceed.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure that the DMF and POCl₃ are of high purity and anhydrous. Moisture can rapidly decompose the Vilsmeier reagent.[2] Consider using freshly opened bottles or redistilling the reagents if necessary.
-
Order of Addition: The standard procedure involves the slow addition of POCl₃ to chilled DMF. Reversing this order or adding too quickly can lead to side reactions and decomposition.
-
Temperature Control: The formation of the Vilsmeier reagent is an exothermic reaction. It is crucial to maintain a low temperature (typically 0-10 °C) during its formation to prevent degradation.[2]
-
Potential Cause 2: Low Reactivity of the Aromatic Substrate
The Vilsmeier-Haack reaction is most effective on electron-rich aromatic compounds.[2][3] The starting material, 1-chloro-2,4-dimethoxybenzene, is activated by the two methoxy groups. However, its reactivity can be influenced by the purity of the starting material.
-
Troubleshooting Steps:
-
Starting Material Purity: Verify the purity of your 1-chloro-2,4-dimethoxybenzene using techniques like NMR or GC-MS. Impurities can interfere with the reaction.
-
Reaction Conditions: For less reactive substrates, increasing the reaction temperature after the addition of the aromatic compound or extending the reaction time may be necessary.[2] However, this should be done cautiously to avoid charring and side product formation.
-
Potential Cause 3: Incorrect Stoichiometry
The molar ratios of the reactants are critical for the success of the reaction.
-
Troubleshooting Steps:
-
Reagent Ratios: A common molar ratio is a slight excess of the Vilsmeier reagent to the aromatic substrate. Typically, 1.1 to 1.5 equivalents of both DMF and POCl₃ are used relative to the starting anisole derivative. Carefully check your calculations and measurements.
-
Potential Cause 4: Inefficient Quenching and Work-up
The reaction is typically quenched by pouring the mixture onto ice water, followed by hydrolysis to yield the aldehyde.[2]
-
Troubleshooting Steps:
-
Hydrolysis: Ensure that the hydrolysis step is complete. This can be facilitated by stirring the quenched reaction mixture for a sufficient amount of time, sometimes with gentle heating, to convert the intermediate iminium salt to the final aldehyde product.[4]
-
pH Adjustment: After quenching, the solution will be acidic. Neutralization with a base (e.g., sodium carbonate, sodium hydroxide) is often required before extraction. Ensure the pH is adjusted to the appropriate range for efficient extraction of the product into an organic solvent.
-
Issue 2: Formation of Multiple Products and Side Reactions
Q: My reaction mixture shows multiple spots on TLC, and the final product is impure. What are the common side reactions, and how can I minimize them?
A: The formation of multiple products is a common challenge. Understanding the potential side reactions is key to optimizing the synthesis for the desired product.
Potential Side Reaction 1: Diformylation or Formylation at a Different Position
While the primary directing effect of the methoxy groups in 1-chloro-2,4-dimethoxybenzene favors formylation at the 3-position, there is a possibility of formylation at other positions or even diformylation under harsh conditions.
-
Mitigation Strategies:
-
Temperature Control: Maintain the recommended reaction temperature. Higher temperatures can lead to a loss of selectivity.[2]
-
Stoichiometry: Avoid using a large excess of the Vilsmeier reagent, as this can promote diformylation.
-
Reaction Time: Monitor the reaction progress using TLC. Stopping the reaction once the starting material is consumed can prevent the formation of over-formylated products.
-
Potential Side Reaction 2: Chlorination of the Aromatic Ring
While less common with the Vilsmeier-Haack reaction itself, certain conditions or impurities could potentially lead to further chlorination of the aromatic ring.
-
Mitigation Strategies:
-
Reagent Purity: Ensure the purity of all reagents, particularly the POCl₃.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent side reactions involving atmospheric components.
-
Potential Side Reaction 3: Polymerization/Charring
Electron-rich aromatic compounds can be susceptible to polymerization or decomposition under strongly acidic or high-temperature conditions.
-
Mitigation Strategies:
-
Temperature Control: Strict temperature control is crucial. Overheating can lead to the formation of intractable tars.
-
Efficient Stirring: Ensure the reaction mixture is well-stirred to maintain a homogeneous temperature and concentration of reactants.
-
Purification Strategies:
If side products are formed, effective purification is essential.
-
Column Chromatography: This is the most common method for separating the desired product from isomers and other impurities. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) is typically effective.
-
Recrystallization: If a solid product is obtained, recrystallization from an appropriate solvent can significantly improve its purity.
II. Frequently Asked Questions (FAQs)
This section covers broader questions related to the synthesis of this compound.
Q1: What is the mechanism of the Vilsmeier-Haack reaction for this synthesis?
A1: The Vilsmeier-Haack reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) attacks phosphorus oxychloride (POCl₃) to form an electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[1][4]
-
Electrophilic Aromatic Substitution: The electron-rich 1-chloro-2,4-dimethoxybenzene attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate.
-
Hydrolysis: During aqueous work-up, this intermediate is hydrolyzed to yield the final this compound product.[2]
Q2: Are there alternative synthetic routes to this compound?
A2: While the Vilsmeier-Haack reaction is a common and effective method, other formylation reactions could be considered, although they may have their own challenges.
-
Gattermann Reaction: This reaction uses hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst.[5][6] However, the high toxicity of HCN makes this route less favorable. A safer modification uses zinc cyanide (Zn(CN)₂) in situ to generate HCN.[5]
-
Gattermann-Koch Reaction: This variant uses carbon monoxide (CO) and HCl, but it is generally not applicable to phenol ethers like dimethoxybenzene derivatives.[5]
-
Duff Reaction: This method uses hexamethylenetetramine and is typically employed for the formylation of phenols.
-
Rieche Formylation: This method uses dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride or stannic chloride.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction's progress.
-
TLC Procedure:
-
Prepare a TLC plate (silica gel).
-
Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.
-
Develop the plate in a suitable solvent system (e.g., 20-30% ethyl acetate in hexane).
-
Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate).
-
-
Interpretation: The reaction is complete when the spot corresponding to the starting material has disappeared. The appearance of a new, more polar spot indicates the formation of the aldehyde product.
Q4: What are the key safety precautions to consider during this synthesis?
A4: The synthesis of this compound involves several hazardous chemicals and requires strict adherence to safety protocols.
-
Phosphorus Oxychloride (POCl₃): This is a highly corrosive and water-reactive substance. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. It reacts violently with water, so all glassware must be dry.
-
N,N-Dimethylformamide (DMF): DMF is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Handle it in a well-ventilated fume hood.
-
Solvents: Use of flammable organic solvents for extraction and chromatography requires working in a well-ventilated area, away from ignition sources.
-
Quenching: The quenching of the reaction mixture with water is highly exothermic. This should be done slowly and with efficient cooling in an ice bath.
III. Experimental Protocols and Data
Table 1: Typical Reaction Parameters for Vilsmeier-Haack Formylation
| Parameter | Recommended Value/Condition | Rationale |
| Starting Material | 1-chloro-2,4-dimethoxybenzene | Electron-rich aromatic substrate |
| Formylating Agent | Vilsmeier Reagent (DMF/POCl₃) | Mild and effective for electron-rich arenes |
| Stoichiometry (Substrate:DMF:POCl₃) | 1 : 1.2 : 1.2 | A slight excess of the formylating agent ensures complete reaction. |
| Solvent | Dichloromethane (DCM) or neat | DCM can be used as a solvent, or the reaction can be run neat. |
| Temperature (Reagent Formation) | 0 - 10 °C | Prevents decomposition of the Vilsmeier reagent.[2] |
| Temperature (Reaction) | 0 °C to Room Temperature (or gentle heating) | Dependent on substrate reactivity; monitor by TLC. |
| Reaction Time | 2 - 24 hours | Monitor by TLC for completion. |
| Work-up | Quenching with ice water, neutralization, extraction | Standard procedure to hydrolyze the intermediate and isolate the product. |
Protocol: Synthesis of this compound via Vilsmeier-Haack Reaction
-
Vilsmeier Reagent Preparation:
-
To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (1.2 eq).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Stir the mixture at 0 °C for 30-60 minutes. The formation of a solid or a viscous oil indicates the formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve 1-chloro-2,4-dimethoxybenzene (1.0 eq) in a minimal amount of anhydrous dichloromethane (DCM) (optional).
-
Add the solution of the starting material dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for the required time (monitor by TLC). Gentle heating may be necessary for less reactive substrates.
-
-
Work-up and Isolation:
-
Carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.
-
Stir the mixture for 1-2 hours to ensure complete hydrolysis of the iminium salt.
-
Neutralize the acidic solution by the slow addition of a saturated sodium carbonate or sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
-
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
IV. References
-
Benchchem. Application Notes and Protocols: Vilsmeier-Haack Reaction for Aromatic Formylation. 1
-
J&K Scientific LLC. Vilsmeier-Haack Reaction. 2
-
Chemistry Steps. Vilsmeier-Haack Reaction. 7
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. 3
-
Wikipedia. Gattermann reaction. --INVALID-LINK--
-
Cambridge University Press. Gattermann Aldehyde Synthesis. 6
-
Wikipedia. Vilsmeier–Haack reaction. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 6. Gattermann Aldehyde Synthesis (Chapter 52) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Optimizing Reaction Yield for 3-Chloro-2,4-dimethoxybenzaldehyde
<
For Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 3-Chloro-2,4-dimethoxybenzaldehyde, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield, or no desired product at all. What are the likely causes and how can I rectify this?
-
Answer: Low or no yield in the formylation of 1-chloro-2,4-dimethoxybenzene is a common issue that can stem from several factors. The Vilsmeier-Haack reaction, a primary method for this synthesis, is an electrophilic aromatic substitution that requires an electron-rich aromatic substrate.[1][2]
-
Inadequate Activation of the Aromatic Ring: The chloro and dimethoxy substituents on the benzene ring have competing effects. While the methoxy groups are electron-donating and activate the ring towards electrophilic substitution, the chloro group is electron-withdrawing and deactivating. If the reaction conditions are not optimized, the deactivating effect of the chlorine atom can hinder the formylation reaction.
-
Vilsmeier Reagent Instability: The Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), is sensitive to moisture.[3][4] Contamination with water will lead to the decomposition of the reagent and a subsequent drop in yield.
-
Sub-optimal Reaction Temperature: The temperature for the Vilsmeier-Haack reaction is critical and substrate-dependent.[5] For moderately activated substrates like 1-chloro-2,4-dimethoxybenzene, the reaction may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition of the starting material, reagent, or product.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. DMF should be freshly distilled or from a sealed bottle.
-
Optimize Reaction Temperature: Start with a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC. If the reaction is sluggish, incrementally increase the temperature, but do not exceed 80-90 °C to avoid decomposition.
-
Verify Reagent Quality: Use high-purity POCl₃ and DMF. Older or improperly stored reagents can lead to poor results.
-
Consider Alternative Formylation Methods: If the Vilsmeier-Haack reaction consistently fails, other formylation methods like the Gattermann reaction could be explored, although they often involve highly toxic reagents like HCN.[6]
-
Issue 2: Formation of Multiple Products and Impurities
-
Question: My crude product shows multiple spots on the TLC plate, indicating the presence of several byproducts. What are these impurities and how can I minimize their formation?
-
Answer: The formation of multiple products is often due to side reactions or incomplete reactions. In the context of the Vilsmeier-Haack formylation of 1-chloro-2,4-dimethoxybenzene, several side products can be anticipated.
-
Isomeric Products: While the formyl group is expected to add at the position para to the strongly activating methoxy group and ortho to the other methoxy group (position 5), some formylation may occur at other positions on the ring, leading to isomeric benzaldehydes. The directing effects of the substituents play a crucial role here.
-
Unreacted Starting Material: If the reaction does not go to completion, you will have unreacted 1-chloro-2,4-dimethoxybenzene in your crude product.
-
Products from Side Reactions: The Vilsmeier reagent can, under certain conditions, act as a chlorinating agent, although this is more common with substrates containing hydroxyl groups.[3]
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the Vilsmeier reagent (1.1-1.5 equivalents) to ensure complete conversion of the starting material. However, a large excess may promote side reactions.
-
Optimize Reaction Time and Temperature: Monitor the reaction closely using TLC. Stop the reaction once the starting material is consumed to prevent the formation of degradation products. Lowering the reaction temperature may improve selectivity and reduce byproduct formation, albeit at the cost of a longer reaction time.
-
Purification Strategy: A well-designed purification protocol is essential. Column chromatography using a silica gel stationary phase and a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) is typically effective for separating the desired product from isomers and other impurities.
-
Issue 3: Difficult Product Isolation and Purification
-
Question: I am having trouble isolating the pure this compound from the reaction mixture. What is the recommended work-up and purification procedure?
-
Answer: The work-up procedure for the Vilsmeier-Haack reaction is critical for hydrolyzing the iminium salt intermediate to the final aldehyde and for removing inorganic byproducts.
Recommended Work-up and Purification Protocol:
-
Hydrolysis: After the reaction is complete, the mixture is typically cooled to room temperature and then carefully poured onto crushed ice or into a cold aqueous solution of a base like sodium acetate or sodium carbonate. This hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the acidic byproducts.
-
Extraction: The aqueous mixture is then extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate, to isolate the crude product.
-
Washing: The organic layer should be washed sequentially with dilute acid (e.g., 1M HCl) to remove any remaining DMF, followed by a wash with a saturated sodium bicarbonate solution to remove any acidic impurities, and finally with brine to remove excess water.
-
Drying and Concentration: The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is then purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities, but a mixture of hexane and ethyl acetate is a good starting point. Recrystallization from a suitable solvent system can be employed for further purification if the product is a solid.
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of this compound.
-
Q1: What is the expected yield for the Vilsmeier-Haack formylation of 1-chloro-2,4-dimethoxybenzene?
-
A1: With optimized conditions, yields for the Vilsmeier-Haack reaction on activated aromatic systems can be good to excellent, often ranging from 60% to over 90%. However, the specific yield for this compound will depend on the precise reaction conditions and the purity of the reagents.
-
-
Q2: Can I use other formylating agents besides the Vilsmeier reagent?
-
A2: Yes, other formylation methods exist. The Gattermann reaction uses hydrogen cyanide and a Lewis acid, while the Reimer-Tiemann reaction employs chloroform and a strong base for the ortho-formylation of phenols.[6][7][8] However, the Vilsmeier-Haack reaction is often preferred due to its milder conditions and avoidance of highly toxic reagents like HCN.[4]
-
-
Q3: How can I confirm the identity and purity of my final product?
-
A3: The identity and purity of this compound should be confirmed using a combination of analytical techniques:
-
Thin-Layer Chromatography (TLC): To assess the purity and compare the Rf value with a known standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the aldehyde group.
-
Melting Point: For a solid product, a sharp melting point close to the literature value indicates high purity.
-
-
-
Q4: Are there any specific safety precautions I should take during this synthesis?
-
A4: Yes, several safety precautions are essential:
-
Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
N,N-Dimethylformamide (DMF): is a potential teratogen and should be handled with care.
-
Solvents: The organic solvents used for extraction and chromatography are flammable.
-
General Precautions: Always work in a well-ventilated area and be familiar with the safety data sheets (SDS) for all chemicals used.
-
-
Data and Protocols
Table 1: Recommended Reaction Parameters for Vilsmeier-Haack Formylation
| Parameter | Recommended Range | Notes |
| Substrate:Vilsmeier Reagent Ratio | 1 : 1.1 - 1.5 | A slight excess of the reagent ensures complete reaction. |
| Reaction Temperature | 50 - 80 °C | Temperature should be optimized based on reaction monitoring.[5] |
| Reaction Time | 2 - 6 hours | Monitor by TLC until starting material is consumed. |
| Solvent | Anhydrous Dichloromethane or neat DMF | Ensure all solvents are dry. |
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 8. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Formylation of 1-chloro-2,4-dimethoxybenzene
Welcome to the technical support center for the formylation of 1-chloro-2,4-dimethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, ensuring you can achieve optimal results with a thorough understanding of the underlying chemical principles.
Section 1: Understanding the Reaction Landscape
The formylation of 1-chloro-2,4-dimethoxybenzene introduces a formyl group (-CHO) onto the aromatic ring, a crucial transformation for synthesizing valuable intermediates in medicinal chemistry and materials science. The substrate, 1-chloro-2,4-dimethoxybenzene, is an electron-rich aromatic compound, making it amenable to electrophilic substitution. The two methoxy groups (-OCH₃) are strong activating groups, while the chlorine atom (-Cl) is a deactivating but ortho-, para-directing group. The interplay of these substituents dictates the regioselectivity of the formylation.
The most common and effective methods for this transformation are the Vilsmeier-Haack reaction and the Gattermann reaction .
The Vilsmeier-Haack Reaction
This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃)[1][2][3][4]. The Vilsmeier reagent is a mild electrophile, making it suitable for activated aromatic rings[2][3].
The Gattermann Reaction
The Gattermann reaction employs a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, like aluminum chloride (AlCl₃)[5][6][7][8]. A safer modification, often preferred, uses zinc cyanide (Zn(CN)₂) in place of HCN[5][6].
Section 2: Troubleshooting Guide - Common Issues and Solutions
This section addresses specific problems you might encounter during the formylation of 1-chloro-2,4-dimethoxybenzene, providing causative explanations and actionable solutions.
Issue 1: Low or No Yield of the Desired Product
A low yield of the formylated product is a frequent challenge. Several factors can contribute to this issue.
| Potential Cause | Explanation | Recommended Solution |
| Moisture Contamination | The Vilsmeier reagent and Lewis acids used in the Gattermann reaction are highly sensitive to moisture. Water will quench these reagents, rendering them inactive. | Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Reagent Quality | Decomposed DMF (often indicated by a fishy smell of dimethylamine) or inactive POCl₃ can significantly reduce the yield. Similarly, the Lewis acid in the Gattermann reaction can lose activity if improperly stored. | Use freshly opened or purified reagents. Store hygroscopic reagents in a desiccator. |
| Insufficient Reaction Temperature | Formylation of some activated rings still requires a certain activation energy. If the temperature is too low, the reaction may be sluggish or not proceed at all. | Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If no product is forming at room temperature, consider gentle heating (e.g., 40-60 °C). |
| Incomplete Hydrolysis of the Intermediate | The Vilsmeier-Haack reaction forms an iminium salt intermediate, which must be hydrolyzed to the final aldehyde product during workup[1][9]. Incomplete hydrolysis will result in a lower yield. | Quench the reaction mixture in a cold aqueous solution of a mild base, such as sodium acetate or sodium bicarbonate, with vigorous stirring to ensure complete hydrolysis. |
Issue 2: Formation of Multiple Products (Isomeric Byproducts)
The directing effects of the substituents on 1-chloro-2,4-dimethoxybenzene can lead to the formation of isomeric products.
-
-OCH₃ groups are strong ortho-, para-directors.
-
-Cl group is a weak ortho-, para-director.
The primary site of formylation is dictated by the synergistic activating effect of the two methoxy groups and the chlorine atom. The most activated positions are ortho and para to the methoxy groups.
Predicted Major Product and Potential Isomers:
| Compound | Structure | Reason for Formation |
| 5-chloro-2,4-dimethoxybenzaldehyde (Major Product) | O=C(C1=CC(OC)=C(Cl)C=C1OC)C | Formylation at the position para to the 2-methoxy group and ortho to the 4-methoxy group. This position is highly activated and sterically accessible. |
| 3-chloro-2,4-dimethoxybenzaldehyde (Minor Byproduct) | O=C(C1=C(OC)C(Cl)=CC=C1OC)C | Formylation at the position ortho to both methoxy groups. Steric hindrance from the adjacent chloro and methoxy groups makes this a less favored site. |
Troubleshooting Isomer Formation:
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the kinetically controlled product.
-
Choice of Formylation Method: The steric bulk of the electrophile can influence regioselectivity. The Vilsmeier reagent is bulkier than the electrophile in the Gattermann reaction, which may lead to different isomer ratios.
-
Purification: Careful purification is essential to separate the desired isomer from byproducts.
Issue 3: Di-formylation Byproducts
Due to the highly activated nature of the 1-chloro-2,4-dimethoxybenzene ring, di-formylation can occur, leading to the formation of dichlorodimethoxy-dicarbaldehyde derivatives.
Troubleshooting Di-formylation:
| Potential Cause | Explanation | Recommended Solution |
| Excess Formylating Agent | Using a large excess of the Vilsmeier or Gattermann reagent will drive the reaction towards multiple substitutions. | Carefully control the stoichiometry. Start with a 1:1 to 1.2:1 molar ratio of the formylating agent to the substrate. |
| Prolonged Reaction Time or High Temperature | Harsher reaction conditions can provide the energy needed for a second formylation to occur on the slightly deactivated mono-formylated ring. | Monitor the reaction closely and stop it once the starting material is consumed and before significant di-formylated product appears. Avoid excessive heating. |
Section 3: Frequently Asked Questions (FAQs)
Q1: Which formylation method, Vilsmeier-Haack or Gattermann, is better for 1-chloro-2,4-dimethoxybenzene?
Both methods are viable for electron-rich substrates. The Vilsmeier-Haack reaction is often preferred due to its milder conditions and the avoidance of highly toxic hydrogen cyanide. However, the Gattermann reaction, particularly with the use of zinc cyanide, can also be effective. The optimal choice may depend on available reagents and desired regioselectivity.
Q2: My reaction mixture turned dark and formed a tar-like substance. What happened?
Polymerization or degradation of the starting material or product can occur under harsh acidic conditions or at elevated temperatures, especially with highly activated aromatic compounds. To mitigate this, ensure the reaction temperature is well-controlled and consider using a milder Lewis acid if applicable.
Q3: How can I effectively purify the desired 5-chloro-2,4-dimethoxybenzaldehyde from its isomers?
Separating isomers with similar polarities can be challenging.
-
Column Chromatography: Use a high-resolution silica gel column with a carefully optimized eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Recrystallization: If the product is a solid, fractional recrystallization from a suitable solvent system may be effective.
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18 or Phenyl-hexyl) can provide high purity samples[1].
Q4: Can I use other formylating agents?
Other formylation methods exist, such as the Duff reaction (using hexamethylenetetramine) or the Rieche formylation (using dichloromethyl methyl ether and a Lewis acid). However, the Duff reaction is generally more effective for phenols, and the Rieche formylation may offer different regioselectivity. For 1-chloro-2,4-dimethoxybenzene, the Vilsmeier-Haack and Gattermann reactions are the most established and reliable choices.
Section 4: Experimental Protocols
The following are generalized protocols that should be optimized for your specific laboratory conditions and scale.
Protocol 1: Vilsmeier-Haack Formylation
Materials:
-
1-chloro-2,4-dimethoxybenzene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Sodium acetate
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Add POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 1-chloro-2,4-dimethoxybenzene (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice containing sodium acetate (5 equivalents).
-
Stir vigorously for 1 hour to ensure complete hydrolysis of the iminium salt.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Gattermann Formylation (Adams Modification)
Materials:
-
1-chloro-2,4-dimethoxybenzene
-
Zinc cyanide (Zn(CN)₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous benzene or other suitable inert solvent
-
Hydrogen chloride (gas)
-
Hydrochloric acid (10% aqueous solution)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and a condenser, add 1-chloro-2,4-dimethoxybenzene (1 equivalent) and zinc cyanide (1.5 equivalents) to anhydrous benzene.
-
Cool the mixture in an ice bath and begin to pass a steady stream of dry hydrogen chloride gas through the stirred suspension.
-
After 15-20 minutes, add anhydrous aluminum chloride (1.2 equivalents) portion-wise, maintaining the temperature below 10 °C.
-
Continue passing HCl gas for 1-2 hours.
-
Remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours.
-
Pour the reaction mixture onto ice and add 10% aqueous hydrochloric acid.
-
Heat the mixture on a steam bath for 30 minutes to hydrolyze the aldimine intermediate.
-
Cool the mixture and extract with diethyl ether (3 x volume).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Section 5: Visualizing Reaction Pathways and Troubleshooting
Diagram 1: Vilsmeier-Haack Reaction Mechanism
Caption: Vilsmeier-Haack reaction workflow.
Diagram 2: Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. researchgate.net [researchgate.net]
- 6. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 7. collegedunia.com [collegedunia.com]
- 8. byjus.com [byjus.com]
- 9. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Purification of 3-Chloro-2,4-dimethoxybenzaldehyde
Welcome to the dedicated technical support guide for the purification of 3-Chloro-2,4-dimethoxybenzaldehyde. This resource is designed for researchers, chemists, and professionals in the field of drug development and organic synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to overcome common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurities often stem from the starting materials or by-products of the synthesis route. For instance, if using a Vilsmeier-Haack formylation of 2,4-dimethoxychlorobenzene, you might encounter unreacted starting material or isomers. Incomplete methylation can also lead to the presence of corresponding hydroxy- a nd monomethoxy- analogs.
Q2: What is the recommended first-pass purification strategy for this compound?
A2: For most applications, a single recrystallization is often sufficient to achieve high purity (>98%). The choice of solvent is critical and depends on the scale of your reaction and the impurity profile. A mixture of ethanol and water is a common and effective choice. For more stubborn impurities, column chromatography is recommended.
Q3: Is this compound stable under typical purification conditions?
A3: Yes, it is generally stable under standard recrystallization and chromatography conditions. However, prolonged exposure to strong acids or bases and high temperatures should be avoided to prevent potential degradation or side reactions.
Troubleshooting Guides
Issue 1: Oiling Out During Recrystallization
Q: My compound is "oiling out" instead of forming crystals during recrystallization. What's happening and how can I fix it?
A: The Phenomenon of "Oiling Out"
"Oiling out" occurs when the solute is insoluble in the solvent at a high temperature and separates as a liquid phase instead of crystallizing as a solid upon cooling. This is often due to a supersaturated solution where the solute's melting point is lower than the boiling point of the solvent system.
Troubleshooting Steps:
-
Solvent System Modification:
-
Increase the proportion of the less-polar solvent: If you are using a binary solvent system like ethanol/water, try increasing the amount of ethanol. This will increase the solubility of the compound at elevated temperatures and promote slower, more controlled crystallization upon cooling.
-
Introduce a different co-solvent: Consider using a solvent system like isopropanol/water or acetone/hexane. The key is to find a system where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
-
Temperature Control:
-
Slower Cooling: Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath. Rapid cooling often promotes oiling out.
-
Seeding: Introduce a small seed crystal of pure this compound to the supersaturated solution to induce crystallization.
-
-
Concentration Adjustment:
-
Dilution: Your solution may be too concentrated. Add more of the primary solvent to dissolve the oil, heat the solution back to reflux, and then allow it to cool slowly.
-
Issue 2: Poor Separation During Column Chromatography
Q: I'm running a column but my desired compound is co-eluting with an impurity. How can I improve the separation?
A: Optimizing Chromatographic Resolution
Poor separation in column chromatography is typically due to an inappropriate choice of mobile phase, stationary phase, or improper column packing.
Troubleshooting Steps:
-
Mobile Phase Optimization:
-
Decrease Polarity: If your compound and the impurity are eluting too quickly (low Rf values), decrease the polarity of your mobile phase. For a common ethyl acetate/hexane system, this means increasing the proportion of hexane. This will increase the interaction of your polar compounds with the silica gel, leading to better separation.
-
Ternary Solvent System: Introduce a third solvent to fine-tune the polarity. For example, adding a small amount of triethylamine can help to reduce tailing for basic compounds, while a small amount of acetic acid can help with acidic impurities.
-
-
Stationary Phase Considerations:
-
Silica Gel Particle Size: Using a smaller particle size silica gel can increase the surface area and improve separation, although it may require higher pressure.
-
Alternative Stationary Phases: If your impurity is very close in polarity to your product, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica gel.
-
-
Column Packing and Loading:
-
Proper Packing: Ensure your column is packed uniformly to avoid channeling. A poorly packed column will lead to broad peaks and poor separation.
-
Sample Loading: Dissolve your crude sample in a minimal amount of the mobile phase or a stronger solvent and then adsorb it onto a small amount of silica gel before loading it onto the column. This "dry loading" technique often results in sharper bands and better separation.
-
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Induce Crystallization: While the solution is still hot, slowly add deionized water dropwise until the solution becomes slightly cloudy.
-
Reheat: Gently heat the solution until it becomes clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (starting from 5% ethyl acetate and gradually increasing to 20%). The optimal gradient should be determined by thin-layer chromatography (TLC) first.
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude compound in a minimal amount of dichloromethane or the mobile phase, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the packed column.
-
Elution: Run the column with the mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Purity Assessment
Q: How do I confirm the purity of my final product?
A: Analytical Techniques for Purity Confirmation
A combination of techniques should be used to confirm the purity and identity of your this compound.
-
Melting Point: A sharp melting point close to the literature value (98-101 °C) is a good indicator of purity.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show the characteristic peaks for the aldehydic proton (~10.3 ppm), the aromatic protons, and the two methoxy groups (~3.9 ppm). The absence of impurity peaks is crucial.
-
¹³C NMR can further confirm the structure and purity.
-
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
Visualizing the Purification Workflow
Below is a generalized workflow for the purification of this compound.
Caption: Purification workflow for this compound.
Troubleshooting Decision Tree
This diagram can help you decide which purification method to use based on the initial purity of your crude product.
Caption: Decision tree for selecting a purification method.
Technical Support Center: 3-Chloro-2,4-dimethoxybenzaldehyde
Welcome to the technical support center for 3-Chloro-2,4-dimethoxybenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the purification of this important synthetic intermediate. Here, we provide in-depth, field-proven solutions and protocols to help you achieve the desired purity for your downstream applications.
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific issues encountered during the workup and purification of this compound, particularly following synthesis via methods like the Vilsmeier-Haack reaction.[1]
Issue 1: My final product is a persistent yellow-brown oil, but literature suggests it should be a solid.
Potential Causes:
-
Residual Solvent: Incomplete removal of high-boiling point solvents used in the reaction or extraction (e.g., DMF, toluene) can prevent crystallization.
-
Significant Impurities: The presence of unreacted starting materials, regioisomers, or reaction byproducts can act as an impurity eutectic, depressing the melting point and leading to an oily state. The Vilsmeier-Haack reaction, for instance, can sometimes yield isomeric products or result in incomplete reactions if not driven to completion.[2]
-
Presence of Water: Inadequate drying of the organic extracts can leave residual water, which may hinder crystallization.
Suggested Solutions & Protocols:
-
Solution A: High-Vacuum Evaporation
-
Ensure your rotary evaporator is pulling a strong vacuum and the bath temperature is appropriate (typically 40-50°C) but not high enough to cause decomposition. For stubborn solvents like DMF, connecting the flask to a high-vacuum pump (with a cold trap) for several hours at room temperature is highly effective.
-
-
Solution B: Column Chromatography for Gross Purification
-
If significant impurities are suspected (visible as multiple spots on a TLC plate), column chromatography is the most effective method for separation. Aldehyd purification via chromatography can sometimes be complicated by decomposition on acidic silica gel.[3]
Protocol 1: Flash Column Chromatography
-
Slurry Preparation: Deactivate silica gel by preparing a slurry with your starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) containing 0.5% triethylamine (v/v). This neutralizes acidic sites on the silica, preventing acetal formation or decomposition of the sensitive aldehyde group.[3]
-
Loading: Dissolve the crude oil in a minimal amount of dichloromethane (DCM) or the starting mobile phase. For better resolution, adsorb the crude product onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate). Monitor the fractions by TLC.
-
Gradient: Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 Hexane:Ethyl Acetate) to elute the this compound.
-
Fraction Analysis: Combine the pure fractions (those showing a single spot for the product by TLC), and remove the solvent under reduced pressure. The resulting product should be a solid or a supersaturated oil ready for crystallization.
-
-
Solution C: Induce Crystallization
-
If the purified oil is of high purity (confirmed by NMR or a single major spot on TLC), crystallization can be induced.
-
Add a small amount of a non-polar solvent like hexane or petroleum ether to the oil.
-
Use a glass rod to scratch the inside surface of the flask below the solvent level. The micro-scratches provide nucleation sites for crystal growth.
-
Alternatively, add a single seed crystal from a previously successful batch, if available.
-
Cool the solution slowly in an ice bath or refrigerator.
-
Issue 2: TLC and NMR analysis show the presence of the starting material (1-chloro-2,4-dimethoxybenzene).
Potential Causes:
-
Incomplete Reaction: The formylation reaction (e.g., Vilsmeier-Haack) did not proceed to completion. This can be due to insufficient reagent, low reaction temperature, or a short reaction time.[2] The Vilsmeier reagent is a moderately reactive electrophile and requires an activated aromatic ring for efficient reaction.[4]
-
Deactivated Reagents: The Vilsmeier reagent, formed from POCl₃ and DMF, can degrade if the reagents are old or exposed to moisture.[5]
Suggested Solutions & Protocols:
-
Solution A: Re-subject the Material to Reaction Conditions
-
While not always ideal, if a significant amount of starting material remains, it may be possible to re-subject the crude mixture to the reaction conditions with fresh reagents. However, this can lead to further byproduct formation. Purification is generally the preferred route.
-
-
Solution B: Purification via Recrystallization (If Product is the Major Component)
-
The starting material is significantly less polar than the aldehyde product. A carefully chosen recrystallization solvent system can effectively separate them.
Protocol 2: Recrystallization
-
Solvent Screening: Perform a small-scale test to find a suitable solvent or solvent pair.[6] Good candidates include isopropanol, ethanol, or a mixture of ethyl acetate and hexane. The ideal solvent will dissolve the crude product when hot but allow the pure aldehyde to crystallize upon cooling, while impurities remain in the mother liquor.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., isopropanol) dropwise until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and perform a hot filtration to remove it.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum. Confirm purity via melting point analysis (expect a sharp range) and TLC.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification strategy for this compound?
For routine purification of batches with >80% purity, recrystallization is the most efficient and scalable method. For complex mixtures containing multiple byproducts or when very high purity (>99.5%) is required for applications like drug development, a chromatography-then-recrystallization approach is recommended. The initial column pass removes the bulk of impurities, and the final recrystallization step removes trace contaminants and provides the product in a stable, crystalline form.
Q2: How can I effectively monitor the purification process using Thin Layer Chromatography (TLC)?
TLC is an indispensable tool. A well-defined TLC protocol allows for rapid assessment of purity and helps in pooling fractions from column chromatography.
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica gel 60 F₂₅₄ plates | Standard choice for moderately polar organic compounds. |
| Mobile Phase | 80:20 Hexane:Ethyl Acetate (v/v) | Provides good separation between the non-polar starting material, the moderately polar product, and polar baseline impurities. Adjust the ratio as needed for optimal Rf. |
| Visualization | 1. UV light (254 nm) 2. Permanganate (KMnO₄) stain | The aromatic ring allows for visualization under UV light. The aldehyde is readily oxidized by KMnO₄, appearing as a yellow spot on a purple background, which provides a highly sensitive secondary check. |
| Expected Rf | Product: ~0.4 Starting Material: ~0.7 | The more polar aldehyde group interacts more strongly with the silica, resulting in a lower Rf value compared to the less polar starting material. |
Q3: My compound appears pure by NMR, but the melting point is broad and lower than the literature value. What could be the issue?
This is a classic sign of the presence of regioisomers . During the formylation of 1-chloro-2,4-dimethoxybenzene, electrophilic attack can potentially occur at different positions on the aromatic ring, leading to isomeric products. These isomers often have very similar NMR spectra and polarity, making them difficult to distinguish and separate.
-
Solution: High-performance liquid chromatography (HPLC) may be required for both analysis and preparative separation.[7] Alternatively, meticulous recrystallization, potentially exploring a range of different solvent systems, may enrich one isomer over the other.
Workflow Visualizations
Diagram 1: Purification Strategy Decision Tree This diagram provides a logical workflow for selecting the appropriate purification method based on the characteristics of the crude product.
Caption: Decision tree for selecting a purification strategy.
Diagram 2: Step-by-Step Recrystallization Workflow A visual guide to the key steps in the recrystallization protocol.
Caption: Standard laboratory recrystallization workflow.
References
- 1. jk-sci.com [jk-sci.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Temperature and Reaction Time for Formylation Reactions
Welcome to the Technical Support Center for Aromatic and Amine Formylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing two of the most critical parameters in formylation reactions: temperature and reaction time. As a Senior Application Scientist, my goal is to synthesize established chemical principles with practical, field-proven insights to help you navigate the complexities of your experiments.
The Causality Behind Temperature and Time: A Balancing Act
In any chemical transformation, temperature and reaction time are intrinsically linked. Temperature provides the necessary activation energy for a reaction to proceed, influencing its rate.[1][2] Reaction time, conversely, determines the extent to which a reaction proceeds towards completion. The interplay between these two parameters is crucial for maximizing yield, minimizing impurities, and achieving desired selectivity.
Formylation reactions, which introduce a formyl group (–CHO), are a cornerstone of organic synthesis, providing key intermediates for countless applications.[3][4] However, their success hinges on careful control of reaction conditions. Insufficient heat or time may lead to an incomplete reaction, while excessive heat or prolonged reaction can promote undesirable side reactions such as polymerization, di-formylation, or decomposition of sensitive substrates.[5][6]
The optimization process often involves navigating the principles of Kinetic vs. Thermodynamic Control .[7][8][9][10]
-
Kinetic Control (Lower Temperature, Shorter Time): At lower temperatures, the reaction favors the product that is formed fastest—the one with the lower activation energy. This is often desirable when the target molecule is less stable than potential byproducts.[8][9]
-
Thermodynamic Control (Higher Temperature, Longer Time): At higher temperatures, with sufficient energy to overcome activation barriers and allow for reversibility, the reaction equilibrium will favor the most stable product, regardless of how quickly it is formed.[8][10]
Understanding which regime favors your desired outcome is paramount to successful optimization.
Troubleshooting Guide & FAQs
This section directly addresses common issues encountered during formylation reactions, with a focus on temperature and time as the primary variables for optimization.
Issue 1: Low or No Product Yield
Q1: I'm performing a Vilsmeier-Haack reaction on an electron-rich phenol, but I'm getting very low yield even after several hours at room temperature. What should I do?
A1: The Vilsmeier-Haack reaction's effectiveness is highly dependent on the substrate's nucleophilicity and the reaction temperature.[3][6] While electron-rich substrates are ideal, some may still require thermal energy to proceed at a practical rate.
-
Initial Step: Confirm that your reagents, particularly phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), are anhydrous, as moisture can rapidly quench the reactive Vilsmeier reagent.[11]
-
Temperature Adjustment: Gradually increase the reaction temperature. A modest increase to 40-60°C can significantly accelerate the reaction without necessarily promoting side reactions.[3] For less reactive substrates, temperatures of 80°C or higher may be necessary.[6]
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][12] Only extend the reaction time if you observe the consumption of starting material and formation of the product. Prolonged heating without progress can lead to decomposition.
Q2: My Duff reaction on a phenol is not working. I've heated it for an extended period, but only starting material is recovered.
A2: The Duff reaction, which uses hexamethylenetetramine (HMTA), typically requires acidic conditions and elevated temperatures, often between 70°C and 100°C, to facilitate the formation of the electrophilic iminium ion.[3][13]
-
Temperature Optimization: If room temperature is ineffective, begin by heating the reaction to 70°C. One optimized protocol for the formylation of umbelliferone in trifluoroacetic acid (TFA) found the reaction to be complete within 30 minutes at this temperature.[5][14] Depending on your substrate's reactivity, you may need to increase this to 100°C or higher.
-
Acid Catalyst: The choice of acid can influence the reaction. While glycerol or boric acid are traditional, stronger acids like TFA can sometimes improve results and allow for lower temperatures or shorter reaction times.[14]
Issue 2: Formation of Multiple Products (Poor Selectivity)
Q3: My Duff reaction is producing a significant amount of a di-formylated product. How can I improve selectivity for the mono-formylated species?
A3: Di-formylation is a common side reaction in the Duff reaction when multiple ortho positions are available for substitution.[5][13] This is a classic case where kinetic control is needed to favor the initial formylation event.
-
Lower the Temperature: Higher temperatures can provide the activation energy needed for the second formylation to occur. By running the reaction at the lower end of the effective temperature range for your substrate, you can often favor mono-substitution.
-
Reduce Reaction Time: The most critical factor is to stop the reaction once the desired mono-formylated product has reached its maximum concentration. Monitor the reaction closely by TLC or HPLC and quench it promptly.[5] Allowing the reaction to proceed for too long, even at a moderate temperature, will inevitably lead to the formation of the more thermodynamically stable di-substituted product.
-
Adjust Stoichiometry: While not directly related to temperature or time, reducing the amount of HMTA relative to your substrate can also significantly favor mono-formylation.[5]
Q4: I am attempting an N-formylation of an amino alcohol with formic acid, but I am observing significant O-formylation as well. How can I improve chemoselectivity?
A4: Achieving selective N-formylation over O-formylation is a common challenge. Amines are generally more nucleophilic than alcohols, so kinetic control should favor the desired reaction.
-
Lower Reaction Temperature: O-formylation often requires more forcing conditions. Running the reaction at room temperature or even lower (e.g., 0°C) can significantly enhance selectivity for the N-formylated product.[15] Some methods using formic acid and a catalyst can proceed efficiently at room temperature, which is ideal for preventing O-formylation.[15]
-
Catalyst Choice: Certain catalytic systems are designed for high N-formylation selectivity under mild conditions. For example, using a catalytic amount of iodine with formic acid at 70°C has been shown to be highly selective for amines.[16] Similarly, ZnO has been used as a catalyst for selective N-formylation at 70°C.[15] While these temperatures are elevated, the catalytic pathway is selective enough to avoid significant O-formylation.
Issue 3: Product Decomposition or Polymerization
Q5: When I run my Vilsmeier-Haack reaction at a higher temperature to increase the rate, I notice significant charring and a drop in the isolated yield of my sensitive heterocyclic substrate.
A5: Many aromatic and especially heteroaromatic compounds are thermally labile. The Vilsmeier-Haack reaction can be exothermic, and excessive temperatures can lead to decomposition.[17]
-
Controlled Temperature Addition: The formation of the Vilsmeier reagent itself is highly exothermic. It is crucial to pre-form the reagent at a low temperature (e.g., 0°C) before the dropwise addition of your substrate solution.[3][6] This prevents an initial temperature spike that could degrade your starting material.
-
Minimum Effective Temperature: The key is to find the lowest possible temperature at which the reaction proceeds at an acceptable rate. Start at a low temperature (0°C to room temperature) and only increase the temperature incrementally if the reaction is sluggish.[3] For many sensitive substrates, a longer reaction time at a lower temperature is far superior to a shorter time at a higher temperature.
-
Reaction Monitoring: Do not simply set a reaction to heat overnight. Monitor the reaction progress. Once the starting material is consumed, work up the reaction immediately to avoid thermal degradation of the product.[5]
Q6: My Duff reaction with a phenol is producing a significant amount of insoluble resin/polymer.
A6: Phenol-formaldehyde resin formation is a well-known side reaction, particularly under acidic conditions, and is accelerated by heat.[3][5]
-
Temperature Management: Avoid excessively high temperatures. Higher temperatures promote the repeated hydroxymethylation and condensation steps that lead to polymerization.[5] Maintaining the temperature around 70°C can be a good starting point to balance reaction rate and polymer formation.[5]
-
Minimize Reaction Time: The longer the reaction mixture is heated, the more opportunity there is for polymerization to occur. Use TLC or HPLC to determine the point of maximum product formation and quench the reaction immediately.[5]
Experimental Protocols & Data
General Workflow for Temperature & Time Optimization
The following protocol outlines a systematic approach to optimizing temperature and reaction time for a generic formylation reaction.
-
Literature Review: Before starting, review literature for formylation of similar substrates to establish a reasonable starting temperature and time.
-
Small-Scale Test Reactions: Set up a series of small-scale reactions (e.g., 0.5-1.0 mmol).
-
Temperature Screening (Time Constant):
-
Run the reaction at three different temperatures: a low temperature (e.g., 0°C or RT), a moderate temperature (e.g., 40-50°C), and a higher temperature (e.g., 80°C).
-
Keep the reaction time constant for this initial screen (e.g., 4 hours).
-
Monitor each reaction by TLC/LC-MS at regular intervals (e.g., every hour).
-
-
Time Course Analysis (Optimal Temperature):
-
Using the most promising temperature from the initial screen, run a new reaction.
-
Take aliquots at different time points (e.g., 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
-
Analyze the aliquots to determine the time at which the product-to-starting-material ratio is maximized and byproduct formation is minimal.
-
-
Scale-Up: Once the optimal conditions are identified, scale the reaction to the desired size. Be aware that heat transfer is less efficient on a larger scale, which may require adjustments to heating and reaction time.[18][19]
Summary of Recommended Conditions
The following table provides general starting points for temperature and reaction time for common formylation reactions. Note: These are guidelines; optimal conditions are highly substrate-dependent.
| Reaction Name | Common Substrates | Typical Temperature Range | Typical Reaction Time | Key Considerations |
| Vilsmeier-Haack | Electron-rich aromatics & heterocycles (phenols, anilines, pyrroles) | 0°C to >80°C[3][6] | 1 - 24 hours | Highly dependent on substrate reactivity. Start low and increase temperature if needed.[3] Exothermic reagent formation requires cooling.[17] |
| Duff Reaction | Phenols | 70°C to 100°C[3] | 30 minutes - 6 hours | Prone to di-formylation and polymerization.[5] Monitor closely to avoid over-reaction. |
| Gattermann Reaction | Phenols, phenol ethers | Room Temperature to 50°C | 2 - 12 hours | Uses HCN or a cyanide salt; requires extreme caution. |
| N-Formylation (Formic Acid) | Primary/Secondary Amines | Room Temperature to 80°C[15] | 1 - 8 hours | Can be catalyzed (e.g., ZnO, I₂) to improve rate and selectivity at moderate temperatures.[15][16] |
Troubleshooting Logic Diagrams
Diagram 1: Addressing Low Yield
Diagram 2: Minimizing Side Product Formation
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemicals.co.uk [chemicals.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. Formylation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 9. jackwestin.com [jackwestin.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. quora.com [quora.com]
- 13. Duff reaction - Wikipedia [en.wikipedia.org]
- 14. Twice as Nice: The Duff Formylation of Umbelliferone Revised - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. bioprocessintl.com [bioprocessintl.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for the Synthesis of Substituted Benzaldehydes
Welcome to the Technical Support Center for the synthesis of substituted benzaldehydes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to select the optimal catalyst and reaction conditions for your specific synthetic challenges, ensuring high yield, selectivity, and reproducibility.
Part 1: Troubleshooting Guides
This section addresses common issues encountered during the synthesis of substituted benzaldehydes in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low Yield and Incomplete Conversion
Q: My oxidation of 4-nitrobenzyl alcohol to 4-nitrobenzaldehyde using a standard Pd/C catalyst with O₂ is stalling at low conversion. What are the likely causes and how can I improve the yield?
A: This is a common challenge, particularly with substrates bearing strong electron-withdrawing groups (EWGs) like the nitro group (-NO₂). The low yield can be attributed to several factors:
-
Electronic Effects: EWGs decrease the electron density of the benzylic C-H bond, making it more difficult to oxidize compared to electron-rich or neutral substrates. This can lead to slow reaction rates and incomplete conversion under standard conditions.
-
Catalyst Deactivation/Poisoning: The nitro group itself, or intermediates formed during the reaction, can adsorb strongly onto the active sites of the palladium catalyst, leading to deactivation or poisoning.
-
Insufficient Oxidizing Power: The chosen oxidant and reaction conditions may not be sufficiently potent to overcome the higher activation energy required for oxidizing an electron-deficient substrate.
Solutions & Protocol Adjustments:
-
Screen Alternative Catalysts: Palladium may not be the optimal choice. Consider catalysts known for their higher activity and tolerance to EWGs:
-
Cobalt-based catalysts: Single-atom cobalt catalysts (Co₁/NC) have shown excellent performance in benzyl alcohol oxidation, achieving high conversion and selectivity.[1]
-
Copper-based systems: Copper complexes, often in combination with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), are effective for a broad range of substituted benzyl alcohols.[2][3]
-
Gold-based catalysts: Gold and gold-palladium nanoparticles supported on various oxides can be highly active and selective.[4]
-
-
Modify Reaction Conditions:
-
Increase Temperature: Carefully increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Monitor for side reactions.
-
Increase Oxidant Pressure: If using a gaseous oxidant like O₂, increasing the pressure can enhance the reaction rate.
-
Solvent Choice: The solvent can play a significant role. Polar aprotic solvents are often effective, but a solvent screen is recommended.
-
-
Consider a Different Synthetic Route: If oxidation proves consistently problematic, formylation of nitrobenzene derivatives might be a viable alternative, though formylation of strongly deactivated rings is also challenging.[5]
Issue 2: Poor Selectivity (Over-oxidation to Carboxylic Acid)
Q: I'm synthesizing 4-methoxybenzaldehyde from the corresponding alcohol, but I'm getting a significant amount of 4-methoxybenzoic acid. How can I prevent this over-oxidation?
A: Over-oxidation is a frequent side reaction, especially with electron-donating groups (EDGs) like methoxy (-OCH₃), which activate the aldehyde for further oxidation. The aldehyde product is often more susceptible to oxidation than the starting alcohol.
-
Causality - The Benzaldehyde Oxidation Paradox: Benzaldehyde readily undergoes autoxidation to benzoic acid in the presence of air.[6][7] However, it can be synthesized in high yield from benzyl alcohol. This apparent paradox is explained by the fact that the starting benzyl alcohol can act as a radical scavenger, intercepting the benzoylperoxy radicals responsible for the chain reaction of autoxidation.[6][7][8] As the benzyl alcohol is consumed, this protective effect diminishes, and over-oxidation accelerates.
Solutions & Protocol Adjustments:
-
Strict Control of Reaction Time: Monitor the reaction closely using techniques like TLC or GC-MS. Quench the reaction as soon as the starting material is consumed to prevent the product from being further oxidized.
-
Limit the Amount of Oxidant: Use a stoichiometric amount of the oxidant, or a slight excess, rather than a large excess. For aerobic oxidations, controlling the oxygen flow rate can be beneficial.
-
Lower Reaction Temperature: Reducing the temperature can decrease the rate of over-oxidation, which often has a higher activation energy than the initial alcohol oxidation.
-
Catalyst Selection for Selectivity:
-
Co₁/NC catalysts have demonstrated exceptionally high selectivity (nearly 99.9%) for the aldehyde even at high conversions.[1]
-
**Manganese (IV) oxide (MnO₂) in a non-polar solvent like dichloromethane (DCM) at room temperature is a classic method for selective oxidation of benzylic alcohols with minimal over-oxidation.[4]
-
-
Work-up Procedure: Immediately after the reaction, work up the mixture to isolate the aldehyde. The use of a bisulfite workup can be particularly effective for both purification and protection against oxidation during isolation.[9][10]
Issue 3: Catalyst Deactivation and Leaching
Q: My heterogeneous Pd/C catalyst loses significant activity after one run. How can I diagnose the problem and regenerate my catalyst?
A: Catalyst deactivation can occur through several mechanisms:
-
Fouling: Deposition of carbonaceous materials ("coke") or polymeric byproducts on the catalyst surface, blocking active sites.
-
Poisoning: Strong chemisorption of impurities or reaction components (e.g., sulfur-containing compounds, or even the substrate/product in some cases) onto the active sites.
-
Sintering: Agglomeration of metal nanoparticles at high temperatures, leading to a loss of active surface area.
-
Leaching: Dissolution of the active metal into the reaction medium, which not only deactivates the solid catalyst but can also lead to contamination of the product.[11]
Diagnostic and Remediation Steps:
-
Diagnose Leaching with a Hot Filtration Test: To determine if your catalyst is truly heterogeneous, perform a hot filtration test.
-
Run the reaction to about 50% conversion.
-
Safely and quickly filter the hot reaction mixture to remove the solid catalyst.
-
Allow the filtrate to continue reacting under the same conditions.
-
If the reaction in the filtrate continues to progress, it indicates that active catalytic species have leached into the solution.[12][13] If the reaction stops, the catalysis is likely truly heterogeneous.
-
-
Catalyst Regeneration Protocols:
-
For Fouling/Coking: A common method for regenerating Pd/C is thermal treatment.[14]
-
Carefully filter and wash the catalyst with a suitable solvent to remove adsorbed species.
-
Dry the catalyst thoroughly.
-
Heat the catalyst under an inert atmosphere (e.g., N₂) to a high temperature (e.g., 550-700 °C) to pyrolyze organic residues.
-
Follow with a controlled oxidation in an oxygen-containing atmosphere (e.g., dilute air) at a similar temperature to burn off the remaining carbonaceous material.[14]
-
Finally, a reduction step (e.g., with H₂) may be necessary to restore the palladium to its active metallic state.
-
-
Wet Regeneration Methods: For some types of deactivation, washing with specific reagents can be effective. This can range from simple solvent washes to treatment with dilute acids or bases, depending on the nature of the poison.[15]
-
Issue 4: Problems with Formylation Reactions
Q: My Vilsmeier-Haack reaction to formylate an electron-rich aromatic substrate is resulting in a low yield. What are the common pitfalls?
A: The Vilsmeier-Haack reaction is powerful but sensitive to several factors.[16][17]
-
Reagent Quality: The Vilsmeier reagent is formed in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
-
DMF: Old or improperly stored DMF can decompose to dimethylamine, which can react with the Vilsmeier reagent and reduce its effectiveness.[18] If your DMF has a "fishy" smell, it should be purified or replaced.
-
POCl₃: This reagent is highly sensitive to moisture. Use a fresh bottle or a properly stored and handled reagent.
-
-
Reaction Conditions:
-
Temperature: The formation of the Vilsmeier reagent is typically done at low temperatures (e.g., 0 °C). The subsequent reaction with the aromatic substrate may require heating, but this should be optimized for your specific substrate.
-
Stoichiometry: The molar ratio of DMF, POCl₃, and the substrate is critical. An excess of the formylating agent can sometimes lead to side reactions.
-
-
Substrate Reactivity: While the reaction works well for electron-rich arenes, strongly deactivated rings will not react.[5] The position of substitution is also governed by both electronic and steric effects.[17]
-
Work-up: The intermediate iminium salt must be hydrolyzed to the aldehyde. This is typically done by quenching the reaction mixture with water or a basic solution (e.g., sodium acetate or sodium hydroxide solution). Incomplete hydrolysis can lead to low yields of the desired aldehyde.
Part 2: Frequently Asked Questions (FAQs)
Catalyst Selection
-
Q1: What are the main catalytic methods for synthesizing substituted benzaldehydes?
-
A1: The primary methods are the catalytic oxidation of substituted benzyl alcohols and the formylation of substituted benzenes. Oxidation is very common and can be achieved using catalysts based on palladium, copper, cobalt, gold, manganese, and others, with an oxidant like O₂, air, or H₂O₂.[1][3][4] Formylation reactions introduce the -CHO group directly onto the aromatic ring and include methods like the Vilsmeier-Haack, Gattermann-Koch, and various palladium-catalyzed carbonylation/formylation reactions.[17][19][20]
-
-
Q2: How do I choose the right catalyst for a benzyl alcohol with an electron-donating group (EDG) versus an electron-withdrawing group (EWG)?
-
A2: For substrates with EDGs (e.g., -OCH₃, -CH₃), the main challenge is preventing over-oxidation. Highly selective catalysts like MnO₂ or certain single-atom catalysts are excellent choices.[1][4] For substrates with EWGs (e.g., -NO₂, -CF₃), the primary challenge is achieving high conversion. More active catalyst systems, such as some copper/TEMPO or gold-based catalysts, may be required. A catalyst screen is often the most effective approach.
-
-
Q3: What are the advantages of using a heterogeneous catalyst over a homogeneous one?
-
A3: Heterogeneous catalysts offer significant practical advantages, including ease of separation from the reaction mixture (typically by filtration), which simplifies product purification and reduces metal contamination. They are also generally more amenable to being recycled and reused, making the process more cost-effective and sustainable.[21]
-
Reaction Conditions & Work-up
-
Q4: What is the role of the solvent in the selective oxidation of benzyl alcohols?
-
A4: The solvent can influence catalyst stability, solubility of reactants and oxidants, and reaction selectivity. For example, in some systems, non-polar solvents can suppress the over-oxidation to carboxylic acid. The choice of solvent can be critical and should be considered as a key parameter for optimization.[4]
-
-
Q5: What is the best way to purify my substituted benzaldehyde to prevent its oxidation during work-up and storage?
-
A5: Aldehydes are prone to air oxidation. A highly effective method for both purification and protection is the formation of a sodium bisulfite adduct.[9][10]
-
Protocol: Dissolve the crude product in a suitable solvent (e.g., methanol for aromatic aldehydes). Add a saturated aqueous solution of sodium bisulfite and stir. The aldehyde forms a solid adduct which can be filtered off, or a water-soluble salt that can be separated by extraction. After separation from impurities, the aldehyde can be regenerated by treating the adduct with a base (e.g., NaOH solution).[9][10] For storage, keeping the purified aldehyde under an inert atmosphere (N₂ or Ar) and in a refrigerator is recommended. Adding a radical inhibitor like hydroquinone can also prevent autoxidation.[22]
-
-
Catalyst Handling
-
Q6: How do I test if my heterogeneous catalyst is truly heterogeneous?
-
A6: The most common and reliable method is the hot filtration test, as described in the troubleshooting section.[12][13] Additionally, you can analyze the filtrate from the reaction mixture using ICP-MS or ICP-OES to quantify the amount of leached metal. This provides quantitative data on the stability of your catalyst.
-
Part 3: Data Presentation and Experimental Protocols
Table 1: Comparative Performance of Catalysts for the Synthesis of Substituted Benzaldehydes
| Substrate | Catalyst | Oxidant | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) | Product | Reference |
| Benzyl Alcohol | Co₁/NC | O₂ | Toluene | 100 | 4 | 95.2 | >99.9 | Benzaldehyde | [1] |
| 4-Methylbenzyl Alcohol | CuBr/TEMPO/bpy | Air | MeCN/H₂O | RT | 24 | >95 | >98 | 4-Methylbenzaldehyde | [3] |
| 4-Methoxybenzyl Alcohol | Pd/CeO₂-NR | O₂ | Solvent-free | 100 | 4 | 93 | ~95 | 4-Methoxybenzaldehyde | - |
| 4-Nitrobenzyl Alcohol | Au-Pd/TiO₂ | O₂ | Toluene | 80 | 2 | 99 | 98 | 4-Nitrobenzaldehyde | - |
| 4-Chlorobenzyl Alcohol | Fe(NO₃)₃·9H₂O | - | 1,4-dioxane | 80 | 6 | ~95 | >95 | 4-Chlorobenzaldehyde | - |
| 4-Bromoanisole | Pd(OAc)₂/ligand | CO/H₂ | Toluene | 100 | 24 | 85 (yield) | - | 4-Methoxybenzaldehyde | - |
Note: "RT" denotes room temperature. "-" indicates data not explicitly provided in the source. Performance is highly dependent on specific reaction conditions.
Experimental Protocols
Protocol 1: Selective Aerobic Oxidation of 4-Methylbenzyl Alcohol using a Copper(I)/TEMPO Catalyst System
This protocol is adapted from procedures utilizing Cu(I)/TEMPO systems for aerobic alcohol oxidation.[2][3]
-
Catalyst Preparation: In a round-bottom flask equipped with a magnetic stir bar, add CuBr (1-5 mol%), 2,2'-bipyridine (bpy) (1-5 mol%), and TEMPO (1-5 mol%).
-
Reaction Setup: Add acetonitrile (MeCN) as the solvent and stir the mixture at room temperature until a homogeneous solution is formed.
-
Substrate Addition: Add 4-methylbenzyl alcohol (1.0 equivalent) to the flask.
-
Reaction: Open the flask to the air (or bubble air/O₂ through the mixture) and stir vigorously at room temperature. The reaction progress can be monitored by TLC or GC. The color of the solution may change from red-brown (Cu(I)) to green (Cu(II)) during the reaction.[2]
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 4-methylbenzaldehyde can be purified by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Formylation of an Aryl Halide
This protocol is a general representation of palladium-catalyzed formylation/carbonylation using formic acid as the CO source.[19]
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the aryl halide (e.g., 4-bromoanisole, 1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).
-
Reagent Addition: Add a dry, degassed solvent such as toluene or dioxane. Then, add a base (e.g., K₂CO₃, 2.0 equiv).
-
Formylating Agent: Add formic acid (HCOOH) as the formylating agent (2.0-3.0 equiv).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring. Monitor the reaction by GC-MS or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite to remove the catalyst and salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the resulting crude aldehyde by column chromatography.
Part 4: Visualizations
Diagram 1: General Workflow for Catalyst Selection and Optimization
Caption: Workflow for catalyst selection and optimization.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting decision tree for low yield.
Part 5: References
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
References
- 1. Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol -ORCA [orca.cardiff.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Workup [chem.rochester.edu]
- 10. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. US4152291A - Regeneration of palladium hydrogenation catalyst - Google Patents [patents.google.com]
- 15. huaruicarbon.com [huaruicarbon.com]
- 16. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 17. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 18. reddit.com [reddit.com]
- 19. testbook.com [testbook.com]
- 20. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]
- 21. Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Chloro-dimethoxybenzaldehyde Isomers: A Technical Guide for Researchers
Abstract
Chloro-dimethoxybenzaldehydes are a class of substituted aromatic aldehydes that serve as pivotal intermediates in the landscape of organic synthesis and pharmaceutical development. The specific positioning of the chloro and dimethoxy substituents on the benzaldehyde scaffold gives rise to a variety of isomers, each possessing distinct physicochemical properties, spectroscopic fingerprints, and chemical reactivity. This guide provides a comprehensive comparative analysis of key chloro-dimethoxybenzaldehyde isomers for researchers, scientists, and drug development professionals. We will delve into their structural differences, comparative spectroscopic data (NMR, IR, MS), and foundational principles of their reactivity. Furthermore, this guide furnishes detailed experimental protocols for characterization and visual workflows to aid in unambiguous identification and strategic application in synthesis.
Isomeric Landscape and Physicochemical Properties
The molecular formula C₉H₉ClO₃ represents several structural isomers of chloro-dimethoxybenzaldehyde. The differential placement of the substituents significantly influences intermolecular forces, crystal lattice packing, and, consequently, the macroscopic physical properties such as melting point and solubility. Understanding these fundamental differences is the first step in successful identification and handling. Below, we compare four of the more commonly encountered isomers in research and commerce.
The isomers are valuable as building blocks for more complex molecules. For instance, 2-Chloro-3,4-dimethoxybenzaldehyde has been identified as a potential intermediate for the synthesis of drugs like Donepezil and Fenoldopam[1]. Their utility stems from the reactive aldehyde group and the electronically modified aromatic ring, which can undergo a variety of chemical transformations.
Table 1: Comparative Physicochemical Properties of Chloro-dimethoxybenzaldehyde Isomers
| Isomer Name | Structure | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 2-Chloro-3,4-dimethoxybenzaldehyde | 5417-17-4[2] | 200.62[2] | 69 - 73[3] | White to off-white crystalline powder[1] | |
| 4-Chloro-2,5-dimethoxybenzaldehyde | 90064-48-5[4] | 200.62[4] | 112 - 114 | Solid | |
| 5-Chloro-2,3-dimethoxybenzaldehyde | 86232-28-2[5] | 200.62 | 96 - 100[6] | White to off-white Solid[6] | |
| 4-Chloro-3,5-dimethoxybenzaldehyde | 56518-48-0[7] | 200.62[7] | 165 - 167[7] | Solid[7] |
Spectroscopic Fingerprints for Isomer Differentiation
Unambiguous identification of a specific isomer is critical. Spectroscopic techniques provide a "fingerprint" based on the unique electronic and chemical environment of the atoms within each molecule. Minor shifts in peak positions, splitting patterns, and fragmentation behavior can definitively distinguish one isomer from another. While comprehensive experimental data for every isomer is not always readily available, predictive models and data from related structures provide a strong basis for characterization[8][9].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are arguably the most powerful tools for isomer differentiation. The chemical shift (δ), multiplicity (splitting pattern), and integration of the proton signals, particularly in the aromatic region, provide a clear signature of the substitution pattern.
-
Causality in ¹H NMR: The number of distinct aromatic proton signals and their coupling constants (J) are dictated by their relationship (ortho, meta, para) to each other. For example, a proton with two adjacent proton neighbors will appear as a triplet, while a proton adjacent to only one will be a doublet. The electron-donating methoxy groups (-OCH₃) and the electron-withdrawing chloro (-Cl) and aldehyde (-CHO) groups will shield or deshield nearby protons, causing their signals to shift upfield or downfield, respectively.
Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Isomer Differentiation
| Isomer | Aldehyde Proton (s, 1H) | Aromatic Protons | Methoxy Protons (s, 3H each) |
| 2-Chloro-3,4-dimethoxybenzaldehyde | ~10.3 | Two doublets (d), ~7.6 and ~7.1 ppm | Two singlets, ~3.9-4.0 |
| 4-Chloro-2,5-dimethoxybenzaldehyde | ~10.4 | Two singlets (s), ~7.3 and ~7.2 ppm | Two singlets, ~3.9 |
| 5-Chloro-2,3-dimethoxybenzaldehyde | ~10.4 | Two doublets (d), J≈2-3 Hz, ~7.2 and ~7.1 ppm | Two singlets, ~3.9-4.0 |
| 4-Chloro-3,5-dimethoxybenzaldehyde | ~9.9 | One singlet (s), ~7.1 ppm | One singlet (integrating to 6H), ~3.9 |
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for confirming the presence of key functional groups. All isomers will exhibit characteristic stretches for the aldehyde and ether groups.
-
Causality in IR: The C=O stretch of the aldehyde is very strong and prominent. Its exact frequency can be subtly influenced by the electronic effects of the ring substituents. The C-O stretches of the methoxy groups and the C-Cl stretch will also be present. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of peaks unique to the overall molecular structure and substitution pattern.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Isomer | Aldehyde C=O Stretch | Aromatic C=C Stretch | C-O Ether Stretch |
| All Isomers | ~1680 - 1705 (Strong) | ~1580 - 1600 (Medium) | ~1200 - 1300 (Strong) |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern. Under Electron Ionization (EI), all isomers will show a molecular ion peak (M⁺) corresponding to their exact mass. The key to differentiation lies in the relative abundances of fragment ions, which are formed based on the stability of the resulting cations and neutral losses, dictated by the substituent positions.
Experimental Protocols for Characterization
To ensure trustworthy and reproducible data, standardized analytical protocols are essential. The following section provides step-by-step methodologies for the spectroscopic characterization of a chloro-dimethoxybenzaldehyde sample.
Workflow for Isomer Identification
The logical flow for identifying an unknown isomer sample involves a multi-pronged spectroscopic approach. Each technique provides a piece of the puzzle, and together they allow for confident structural assignment.
Caption: General workflow for the definitive identification of a chloro-dimethoxybenzaldehyde isomer.
Protocol 1: NMR Spectroscopy
-
Preparation: Accurately weigh ~10-20 mg of the isomer and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
-
Processing: Process the spectra using appropriate software. Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. Integrate the proton signals and determine the chemical shifts and coupling constants.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Preparation: Prepare a dilute solution (~1 mg/mL) of the isomer in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the solution into the GC-MS system equipped with a standard nonpolar capillary column (e.g., DB-5ms).
-
Method: Use a temperature program that starts at ~100 °C and ramps to ~280 °C at 10 °C/min. The mass spectrometer should be operated in Electron Ionization (EI) mode, scanning a mass range of m/z 40-400.
-
Analysis: Identify the peak corresponding to the isomer by its retention time and analyze the corresponding mass spectrum for the molecular ion and key fragment peaks.
Comparative Reactivity and Synthetic Considerations
The reactivity of the isomers is governed by the interplay of electronic and steric effects from the substituents. This dictates their behavior in synthetic transformations, influencing reaction rates and regioselectivity. Dimethoxybenzaldehydes are common starting materials in reactions like condensation to form Schiff bases and various coupling reactions[10][11].
-
Electronic Effects: The methoxy groups are electron-donating via resonance (+R effect) but electron-withdrawing inductively (-I effect); the resonance effect is dominant, making them overall activating groups. The chloro group is deactivating via its strong inductive effect (-I) but weakly donating via resonance (+R). The aldehyde is a strong deactivating group. The net electronic density on the aromatic ring and the electrophilicity of the aldehyde's carbonyl carbon is a sum of these effects.
-
Steric Effects: Substituents ortho to the aldehyde group (e.g., in 2-chloro-3,4-dimethoxybenzaldehyde) can sterically hinder the approach of nucleophiles to the carbonyl carbon, potentially slowing down addition reactions compared to isomers where the ortho positions are free.
Synthetic Pathway Visualization
A common method for introducing an aldehyde group onto an activated aromatic ring is the Vilsmeier-Haack reaction. This protocol is chosen for its reliability and effectiveness with electron-rich aromatic systems like dimethoxybenzenes.
Caption: A representative synthesis of an isomer via Vilsmeier-Haack formylation.
Applications in Research and Drug Development
The true value of these isomers lies in their role as versatile synthetic intermediates. Their functional handles allow for the construction of more complex molecular architectures found in many biologically active compounds.
-
Pharmaceutical Intermediates: Dimethoxybenzaldehyde derivatives are fundamental building blocks for numerous pharmaceuticals[12]. For example, 3,4-dimethoxybenzaldehyde (veratraldehyde) is a precursor to the antihypertensive drug methyldopa and has been used in the synthesis of molecules with anti-HIV activity[12]. The chloro-substituted analogs are explored for creating new chemical entities with modified pharmacokinetic and pharmacodynamic profiles.
-
Agrochemicals: Similar to their use in pharmaceuticals, these compounds can serve as starting materials for novel pesticides and herbicides[13].
-
Material Science: The rigid, functionalized aromatic core makes them suitable for incorporation into polymers, dyes, and other advanced materials.
Conclusion
The chloro-dimethoxybenzaldehyde isomers, while sharing a common molecular formula, are distinct chemical entities with unique properties and reactivities. This guide provides a framework for their differentiation using standard analytical techniques and an understanding of the underlying chemical principles that govern their behavior. From their characteristic melting points to their nuanced NMR spectra, the tools and data presented here are intended to empower researchers to confidently identify, select, and utilize the correct isomer for their specific application in the synthesis of novel therapeutics and advanced materials.
References
- 1. tradeindia.com [tradeindia.com]
- 2. chem-casts.com [chem-casts.com]
- 3. 2-Chloro-3,4-dimethoxybenzaldehyde | 5417-17-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 4-Chloro-2,5-dimethoxybenzaldehyde | C9H9ClO3 | CID 11008959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Chloro-2,3-dimethoxybenzaldehyde | C9H9ClO3 | CID 4172275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-CHLORO-2 3-DIMETHOXYBENZALDEHYDE CAS#: 86232-28-2 [m.chemicalbook.com]
- 7. 4-Chloro-3,5-dimethoxybenzaldehyde | C9H9ClO3 | CID 12398450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The crystal structures of four dimethoxybenzaldehyde isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 12. nbinno.com [nbinno.com]
- 13. chemimpex.com [chemimpex.com]
A Comparative Guide to X-ray Crystallography for Confirming the Structure of Benzaldehyde Derivatives
To researchers, scientists, and drug development professionals, the precise structural elucidation of benzaldehyde derivatives is paramount. These compounds form the backbone of numerous pharmaceuticals and advanced materials, where subtle changes in their three-dimensional arrangement can profoundly impact efficacy and functionality.[1] While several analytical techniques can provide structural information, single-crystal X-ray crystallography remains the gold standard for unambiguous confirmation of molecular structure.[1][2] This guide provides an in-depth comparison of X-ray crystallography with other common analytical methods, offering experimental insights to inform your selection of the most appropriate technique.
The Definitive Answer: X-ray Crystallography
X-ray crystallography is a powerful analytical technique that provides a detailed three-dimensional map of a molecule's atomic arrangement within a crystal.[3] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine precise bond lengths, bond angles, and stereochemistry, offering an unparalleled level of structural detail.[3][4]
Causality Behind the Choice: Why X-ray Crystallography Excels
The strength of X-ray crystallography lies in its ability to provide a direct visualization of the molecule. Unlike spectroscopic methods that infer structure from indirect measurements, crystallography provides a definitive spatial arrangement of atoms. This is particularly crucial for benzaldehyde derivatives, where substituents on the aromatic ring can influence planarity, conformation, and intermolecular interactions, all of which are critical to the molecule's function.[1] For instance, understanding the solid-state packing and hydrogen bonding networks, readily revealed by X-ray diffraction, is essential for predicting physical properties like solubility and melting point.[1]
Experimental Protocol: A Self-Validating System
The process of determining a crystal structure is a meticulous and self-validating workflow. Each step builds upon the previous, with internal checks to ensure the integrity of the final model.
Step-by-Step Methodology
-
Crystal Growth (The Critical First Step): The journey to a crystal structure begins with the growth of a high-quality single crystal. This is often the most challenging step.[5] A common and effective method for small organic molecules like benzaldehyde derivatives is slow evaporation from a saturated solution.[1]
-
Protocol: Dissolve the purified benzaldehyde derivative in a suitable solvent (e.g., ethanol, methanol, or a mixture) to near saturation. Loosely cover the container to allow for slow evaporation over several days to weeks. The ideal crystal will be well-formed, transparent, and typically 0.1-0.4 mm in size.[4] The choice of solvent is critical and may require screening of several options to find conditions that promote slow, ordered crystal growth rather than rapid precipitation.
-
-
Data Collection: A suitable crystal is mounted on a goniometer head and placed within the X-ray beam of a diffractometer.[1] The crystal is cooled, typically to 100-150 K, to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The diffractometer rotates the crystal while bombarding it with monochromatic X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å).[1] The diffracted X-rays are recorded by a detector, generating a unique diffraction pattern of spots called reflections.[6]
-
Structure Solution and Refinement: The collected diffraction data, consisting of the positions and intensities of thousands of reflections, are processed to determine the unit cell dimensions and space group of the crystal.[1]
-
Direct Methods: For small molecules like benzaldehyde derivatives, the phase problem (the fact that detectors only measure intensity, not the phase of the diffracted waves) is typically solved using ab initio or direct methods.[6] These computational algorithms use statistical relationships between the reflection intensities to derive initial phase estimates.
-
Refinement: The initial structural model is then refined against the experimental data using a least-squares minimization process.[1] In this iterative process, the atomic positions and displacement parameters are adjusted to improve the agreement between the calculated and observed diffraction patterns. Non-hydrogen atoms are typically refined anisotropically, accounting for their thermal motion in different directions. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[1] The quality of the final structure is assessed using metrics such as the R-factor, which should ideally be below 5% for a well-refined structure.
-
Visualizing the Workflow
Caption: Experimental workflow for single-crystal X-ray structure analysis.
Alternative Structural Elucidation Techniques: A Comparative Overview
While X-ray crystallography provides the most definitive structural data, other techniques offer complementary information and may be more suitable in certain situations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of molecules in solution.[7] It relies on the magnetic properties of atomic nuclei and can provide detailed information about the connectivity of atoms and the local chemical environment. For benzaldehyde derivatives, ¹H NMR is particularly useful for identifying the number and substitution pattern of protons on the aromatic ring and the chemical shift of the aldehyde proton.[8][9]
-
Strengths:
-
Weaknesses:
-
Does not directly provide bond lengths or angles.
-
Can be challenging to interpret for complex molecules with overlapping signals.
-
Provides an average structure for molecules that are flexible in solution.[11]
-
Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is highly sensitive and provides the exact molecular weight of the compound, which can confirm the molecular formula.[12] Fragmentation patterns observed in the mass spectrum can also offer clues about the structure of the molecule.[13]
-
Strengths:
-
Weaknesses:
-
Does not provide information about the three-dimensional arrangement of atoms.
-
Interpretation of fragmentation patterns can be complex and may not be unique to a single isomer.
-
Is a destructive technique.
-
At-a-Glance Comparison
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Sample Phase | Solid (Single Crystal) | Solution | Solid, Liquid, or Gas |
| Information Provided | 3D atomic arrangement, bond lengths, bond angles, stereochemistry, packing | Atomic connectivity, local chemical environment, solution conformation | Molecular weight, elemental composition, structural fragments |
| Sample Requirement | High-quality single crystal (0.1-0.4 mm) | ~1-10 mg of pure sample | Microgram to nanogram quantities |
| Resolution | Atomic (sub-Ångström) | Atomic (connectivity) | Molecular (mass) |
| Key Advantage | Unambiguous 3D structure | Structure in solution | High sensitivity and molecular formula confirmation |
| Key Limitation | Requires a suitable single crystal | Does not provide precise geometric parameters | No 3D structural information |
Decision-Making Framework: Choosing the Right Tool
The choice of analytical technique depends on the specific research question and the nature of the sample.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. About Single X-ray Diffraction | Single Crystal X-Ray Diffraction | University of Waterloo [uwaterloo.ca]
- 5. Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. nmr.oxinst.com [nmr.oxinst.com]
- 10. news-medical.net [news-medical.net]
- 11. researchgate.net [researchgate.net]
- 12. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Alternative Precursors for the Synthesis of 3-Chloro-2,4-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Chloro-2,4-dimethoxybenzaldehyde
This compound is a key intermediate in the synthesis of various pharmacologically active compounds and other fine chemicals. Its substituted benzaldehyde structure provides a versatile scaffold for the construction of more complex molecules. The chlorine and methoxy functional groups offer specific reaction sites for further chemical modifications, making it a valuable building block in medicinal chemistry and materials science. The efficient and cost-effective synthesis of this compound is therefore of significant interest to the research and drug development community. This guide provides a comparative analysis of different synthetic routes to this compound, focusing on the use of alternative precursors and outlining the experimental data associated with each approach.
Conventional vs. Alternative Synthetic Strategies: A Comparative Overview
The selection of a synthetic route is a critical decision in chemical process development, with implications for yield, purity, cost, safety, and environmental impact. This guide explores two primary alternative precursors to this compound:
-
2,4-Dimethoxybenzaldehyde: A commercially available and structurally similar starting material. The synthesis involves the direct chlorination of the aromatic ring.
-
2-Chloro-1,3-dimethoxybenzene: This precursor already contains the chloro-substituent in the desired position, requiring a subsequent formylation step.
The following sections will delve into the specifics of each synthetic pathway, providing detailed experimental protocols and a comparative analysis of their performance.
Alternative Precursor 1: 2,4-Dimethoxybenzaldehyde via Direct Chlorination
This approach leverages the readily available 2,4-dimethoxybenzaldehyde and introduces the chlorine atom at the 3-position through an electrophilic aromatic substitution reaction.
Reaction Pathway & Mechanism
The chlorination of 2,4-dimethoxybenzaldehyde is typically achieved using a chlorinating agent such as sulfuryl chloride (SO₂Cl₂). The methoxy groups at positions 2 and 4 are electron-donating and ortho-, para-directing. The aldehyde group is a meta-directing group. Therefore, the incoming electrophile (Cl⁺) is directed to the positions ortho and para to the methoxy groups. The position between the two methoxy groups (position 3) is sterically hindered, but the electronic activation from both methoxy groups makes it a viable site for substitution.
Precursor [label="2,4-Dimethoxybenzaldehyde"]; Reagent [label="SO2Cl2", shape=ellipse, fillcolor="#EA4335"]; Product [label="this compound", fillcolor="#34A853"];
Precursor -> Product [label="Chlorination"]; Reagent -> Product; }
Caption: Synthetic route from 2,4-Dimethoxybenzaldehyde.Experimental Protocol: Chlorination with Sulfuryl Chloride
A solution of 2,4-dimethoxybenzaldehyde (1 equivalent) in a suitable inert solvent, such as dichloromethane, is cooled to 0-5 °C. Sulfuryl chloride (1.1 equivalents) is added dropwise to the stirred solution while maintaining the temperature. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period. The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material. Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with a sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography.
Performance Data
| Parameter | Value | Reference |
| Precursor | 2,4-Dimethoxybenzaldehyde | N/A |
| Reagent | Sulfuryl Chloride (SO₂Cl₂) | N/A |
| Yield | Moderate to Good | N/A |
| Purity | Good after purification | N/A |
| Reaction Conditions | 0 °C to room temperature | N/A |
Alternative Precursor 2: 2-Chloro-1,3-dimethoxybenzene via Formylation
This synthetic strategy starts with a precursor that already possesses the chloro and dimethoxy functionalities in the correct orientation. The final step involves the introduction of the aldehyde group.
Reaction Pathway & Mechanism: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[1] The reaction employs a Vilsmeier reagent, which is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, like phosphorus oxychloride (POCl₃). The electron-donating methoxy groups in 2-chloro-1,3-dimethoxybenzene activate the aromatic ring, making it susceptible to electrophilic attack by the Vilsmeier reagent. The formylation is expected to occur at the position para to one of the methoxy groups and ortho to the other, which corresponds to the desired 4-position of the final product (numbering of the final product).
Precursor [label="2-Chloro-1,3-dimethoxybenzene"]; Reagent [label="POCl3, DMF", shape=ellipse, fillcolor="#EA4335"]; Product [label="this compound", fillcolor="#34A853"];
Precursor -> Product [label="Formylation"]; Reagent -> Product; }
Caption: Synthetic route from 2-Chloro-1,3-dimethoxybenzene.Experimental Protocol: Vilsmeier-Haack Formylation
To a cooled (0-5 °C) solution of N,N-dimethylformamide (DMF) is added phosphorus oxychloride (POCl₃) dropwise with stirring to form the Vilsmeier reagent. 2-Chloro-1,3-dimethoxybenzene is then added to this mixture. The reaction is heated, typically to around 50-70 °C, and stirred for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is poured onto crushed ice and neutralized with a base, such as sodium hydroxide or sodium carbonate solution. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with water, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.
Performance Data
| Parameter | Value | Reference |
| Precursor | 2-Chloro-1,3-dimethoxybenzene | N/A |
| Reagents | POCl₃, DMF | [1] |
| Yield | Good to Excellent | [2] |
| Purity | High after purification | N/A |
| Reaction Conditions | 0 °C to 70 °C | [2] |
Note: While the Vilsmeier-Haack reaction is a standard method for formylation, specific yield and purity data for the synthesis of this compound from 2-chloro-1,3-dimethoxybenzene require further specific experimental validation from literature. The provided search results indicate good to excellent yields for similar reactions.[2]
Comparison of the Alternative Routes
| Feature | Route 1: Chlorination of 2,4-Dimethoxybenzaldehyde | Route 2: Formylation of 2-Chloro-1,3-dimethoxybenzene |
| Starting Material Availability | Readily available | May require synthesis |
| Number of Steps | One step from a common precursor | One step from a less common precursor |
| Regioselectivity Control | Potentially challenging due to multiple activated positions | Generally good, directed by existing substituents |
| Potential Byproducts | Isomeric chlorinated products | Unreacted starting material and minor formylation isomers |
| Reagent Hazards | Sulfuryl chloride is corrosive and toxic | POCl₃ is corrosive and reacts violently with water |
| Overall Efficiency | Dependent on the selectivity of the chlorination step | Generally high-yielding for formylation of activated rings |
Conclusion and Recommendations
Both presented synthetic routes offer viable alternatives for the preparation of this compound.
-
The direct chlorination of 2,4-dimethoxybenzaldehyde is attractive due to the commercial availability of the starting material. However, the key challenge lies in controlling the regioselectivity of the chlorination to favor the desired 3-chloro isomer over other possible products. Optimization of reaction conditions, including the choice of chlorinating agent and solvent, would be crucial for the success of this route.
-
The Vilsmeier-Haack formylation of 2-chloro-1,3-dimethoxybenzene offers potentially better control over the final product's regiochemistry, as the formylation site is strongly directed by the existing methoxy groups. The main consideration for this route is the availability and cost of the starting material, 2-chloro-1,3-dimethoxybenzene, which may need to be synthesized in a separate step.
For researchers prioritizing a more direct route with a readily available starting material, the chlorination of 2,4-dimethoxybenzaldehyde is a logical starting point, with the caveat that significant process optimization may be required to achieve high selectivity. Conversely, for applications where high purity and predictable regiochemistry are paramount, the Vilsmeier-Haack formylation of 2-chloro-1,3-dimethoxybenzene is likely the more robust and reliable approach, provided the precursor is accessible.
Further experimental investigation and comparative analysis of these routes on a laboratory scale are recommended to determine the optimal synthetic strategy based on specific project requirements, including cost, scale, and desired purity.
References
A Senior Application Scientist's Guide to the Formylation of Substituted Benzenes
The introduction of a formyl group (–CHO) onto a benzene ring is a cornerstone transformation in organic synthesis. It provides access to aromatic aldehydes, which are pivotal precursors for pharmaceuticals, agrochemicals, fragrances, and specialty polymers. For researchers and process chemists, selecting the appropriate formylation method is a critical decision dictated by the substrate's electronic properties, desired regioselectivity, and scalability. This guide provides an in-depth comparison of classical and modern formylation methods, grounded in mechanistic principles and supported by practical, field-proven insights.
The Classical Arsenal: Stoichiometric Formylation Reactions
For decades, a set of named reactions has formed the bedrock of aromatic formylation. These methods typically rely on stoichiometric reagents to generate a potent electrophile that attacks the aromatic ring. While effective, they often require harsh conditions and generate significant waste, considerations that are increasingly important in modern chemical development.
The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is arguably the most versatile and widely used method for formylating electron-rich aromatic compounds.[1][2] Its reliability and effectiveness with substrates like phenols, anilines, and their derivatives, as well as many heterocycles, make it a go-to method in many synthetic laboratories.[3][4]
Mechanistic Rationale: The power of this reaction lies in the in situ formation of a chloroiminium ion, known as the "Vilsmeier reagent," from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[1][4] This iminium ion is a relatively weak electrophile, which accounts for the reaction's high selectivity for electron-rich substrates.[3][5] The reaction proceeds via electrophilic aromatic substitution, followed by hydrolysis of the resulting iminium intermediate to liberate the aldehyde.[6]
Diagram 1: Mechanism of the Vilsmeier-Haack Reaction
Experimental Protocol (Formylation of Anisole):
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, place phosphorus oxychloride (POCl₃, 1.2 eq) in anhydrous DMF (3 eq) at 0 °C.
-
Stir the mixture for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of anisole (1.0 eq) in DMF dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours, monitoring by TLC.[6]
-
Cool the mixture and pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with aqueous sodium hydroxide or sodium carbonate to precipitate the product.
-
Filter the crude product, wash with water, and recrystallize from ethanol to afford p-anisaldehyde.
The Gattermann & Gattermann-Koch Reactions
These related methods are variants of the Friedel-Crafts reaction and are suitable for formylating aromatic hydrocarbons.[7][8] The key distinction lies in the formylating agent.[9]
-
Gattermann-Koch Reaction: This method uses carbon monoxide (CO) and hydrochloric acid (HCl) under high pressure, with a catalyst system of aluminum chloride (AlCl₃) and copper(I) chloride (CuCl).[5][10] It is effective for simple arenes like benzene and toluene but is not applicable to phenol or phenol ether substrates.[8][11] The harsh conditions and the use of toxic, gaseous CO limit its laboratory utility.[10]
-
Gattermann Reaction: To circumvent the issues of the Gattermann-Koch reaction, Ludwig Gattermann developed a modification using a mixture of hydrogen cyanide (HCN) and HCl.[7][8] This extends the substrate scope to include phenols, phenolic ethers, and various heteroaromatic compounds.[7][12] A significant practical improvement, known as the Adams modification, generates the highly toxic HCN in situ from a safer solid precursor, zinc cyanide (Zn(CN)₂), and HCl.[7][8]
Mechanistic Rationale: In both reactions, a highly reactive electrophile is generated. For Gattermann-Koch, this is believed to be the formyl cation ([HCO]⁺).[8] In the Gattermann reaction, the electrophile is a formimidoyl species generated from HCN and the Lewis acid.[9] This electrophile then attacks the aromatic ring in a classical electrophilic aromatic substitution.
Diagram 2: Gattermann-Koch Electrophile Generation
The Duff Reaction
The Duff reaction is a specialized method for the ortho-formylation of phenols and some activated aromatic amines.[13][14] It employs hexamethylenetetramine (HMTA) as the formyl carbon source in an acidic medium like acetic acid or trifluoroacetic acid.[13][15]
Mechanistic Rationale: The reaction proceeds through the generation of an iminium ion electrophile from the decomposition of HMTA in acid.[14] This electrophile attacks the electron-rich phenol ring. A key feature is the directing effect of the hydroxyl group, which favors substitution at the ortho position, likely through a hydrogen-bonded intermediate.[13] The reaction involves an intramolecular redox step and requires a final hydrolysis to yield the aldehyde.[14] Yields can be moderate (20-80%), and the reaction is primarily used for synthesizing salicylaldehyde derivatives.[13]
The Rieche Formylation
The Rieche formylation utilizes dichloromethyl methyl ether (DCME) as the formylating agent in the presence of a Lewis acid, typically titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄).[16][17] This method is effective for electron-rich aromatic compounds.[16]
Mechanistic Rationale: The Lewis acid coordinates to the dichloromethyl methyl ether, facilitating the formation of a highly electrophilic chloromethyl cation equivalent. This species attacks the aromatic ring. Subsequent hydrolysis of the resulting dichloromethyl-substituted intermediate furnishes the aldehyde. An improved protocol using silver trifluoromethanesulfonate allows the reaction to proceed at very low temperatures (-78 to 0 °C) with short reaction times, tolerating a wider range of protecting groups.[18]
Comparative Performance Analysis
The choice of a formylation method is a multi-parameter decision. The following table summarizes the key operational features and substrate scope of the classical methods.
| Reaction | Formylating Agent | Catalyst / Co-reagent | Substrate Scope | Key Advantages | Limitations & Hazards |
| Vilsmeier-Haack | DMF | POCl₃ (or other acid chlorides) | Electron-rich arenes (phenols, anilines), heterocycles[3][4] | Mild conditions, high yields, reliable and versatile for activated systems[19] | Not suitable for electron-deficient rings; stoichiometric, corrosive reagents[5][20] |
| Gattermann-Koch | Carbon Monoxide (CO) | AlCl₃, CuCl, HCl | Benzene, alkylbenzenes[7][11] | Direct formylation of simple hydrocarbons | High pressure, toxic CO gas; not for phenols/anilines[8][11] |
| Gattermann | HCN (or Zn(CN)₂) | Lewis Acid (AlCl₃), HCl | Phenols, phenolic ethers, electron-rich arenes[7][9] | Broader scope than Gattermann-Koch; applicable to phenols[9] | Use of extremely toxic HCN or its solid precursor, Zn(CN)₂[8] |
| Duff | Hexamethylenetetramine (HMTA) | Acid (e.g., TFA, Acetic Acid) | Phenols, activated anilines[13][14] | Excellent ortho-selectivity for phenols[15] | Moderate yields, limited to highly activated substrates[13][14] |
| Rieche | Dichloromethyl methyl ether | Lewis Acid (TiCl₄, SnCl₄) | Electron-rich arenes[16][17] | Can be performed at very low temperatures with improved protocols[18] | Uses a carcinogenic reagent (DCME); requires strong Lewis acids |
The Modern Frontier: Catalytic and Greener Approaches
Recognizing the limitations of classical methods, significant research has focused on developing catalytic and more sustainable formylation protocols. These modern approaches aim to reduce waste, avoid harsh reagents, and expand substrate scope.
-
Palladium-Catalyzed Formylations: Recent advances have demonstrated the use of palladium catalysts to formylate aryl halides and triflates.[21] These methods often use a C1 source like carbon dioxide or formic acid in the presence of a reducing agent (e.g., a silane), offering a milder and more functional-group-tolerant alternative.[21]
-
Organocatalytic Methods: The use of metal-free organocatalysts is a rapidly growing field. For example, N-heterocyclic carbenes (NHCs) have been shown to catalyze the formylation of amines using CO₂ and a silane reductant.[22] Other strategies involve the formylation of boronic acids with glyoxylic acid, showcasing novel reactivity pathways.[23][24] These methods represent a significant step towards more environmentally benign chemical synthesis.
Conclusion and Recommendations
The selection of an optimal formylation strategy requires a careful analysis of the target molecule and the available synthetic tools.
-
For electron-rich substrates such as phenols, anilines, and activated heterocycles, the Vilsmeier-Haack reaction remains the most reliable and versatile method due to its mild conditions and generally high yields.
-
For the specific synthesis of ortho-hydroxy benzaldehydes , the Duff reaction offers unique regioselectivity that is difficult to achieve with other methods.
-
When formylating simple, less-activated arenes like toluene , the Gattermann-Koch or Gattermann reactions are the classical choices, though their hazardous nature necessitates careful consideration and has spurred the development of modern catalytic alternatives.
-
Researchers facing sensitive functional groups or seeking to minimize waste should explore emerging palladium-catalyzed and organocatalytic methods , which represent the future of sustainable aldehyde synthesis.
Ultimately, a thorough understanding of the mechanistic underpinnings and practical limitations of each method empowers the modern chemist to design more efficient, selective, and safer synthetic routes to valuable aromatic aldehydes.
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. One moment, please... [chemistrysteps.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Gattermann and Gattermann-Koch Formylation | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 9. Gattermann Reaction: Mechanism, Steps & Uses Explained [vedantu.com]
- 10. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]
- 11. testbook.com [testbook.com]
- 12. Gattermann Koch Reaction Mechanism - Definition, Limitations | CollegeSearch [collegesearch.in]
- 13. grokipedia.com [grokipedia.com]
- 14. Duff reaction - Wikipedia [en.wikipedia.org]
- 15. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 16. synarchive.com [synarchive.com]
- 17. Rieche formylation - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Benzaldehyde derivative synthesis by formylation [organic-chemistry.org]
- 22. Metal‐Free Organocatalytic Formylation by CO2‐Masked Carbene Functionalized Graphene Oxide Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 23. [PDF] Synthesis of Aldehydes by Organocatalytic Formylation Reactions of Boronic Acids with Glyoxylic Acid. | Semantic Scholar [semanticscholar.org]
- 24. Synthesis of Aldehydes by Organocatalytic Formylation Reactions of Boronic Acids with Glyoxylic Acid - Beijing Institute of Technology [pure.bit.edu.cn:443]
A Comparative Guide to Purity Validation of 3-Chloro-2,4-dimethoxybenzaldehyde by HPLC, with GC-MS and qNMR as Orthogonal Methods
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of robust and reproducible research. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity validation of 3-Chloro-2,4-dimethoxybenzaldehyde, a key building block in the synthesis of various pharmaceutical compounds. To ensure a comprehensive and self-validating approach to purity assessment, we will compare the performance of a primary HPLC method with two powerful orthogonal techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Significance of Purity in Pharmaceutical Intermediates
The purity of an active pharmaceutical ingredient (API) is intrinsically linked to its safety and efficacy. Consequently, the purity of intermediates like this compound must be rigorously controlled. Impurities can arise from various sources, including the synthesis process (starting materials, by-products, reagents), degradation, or storage. These impurities, even in trace amounts, can potentially alter the pharmacological and toxicological profile of the final drug product. Therefore, employing validated analytical methods to ensure the purity of intermediates is a critical step in drug development and manufacturing.
Understanding the Analyte: this compound
This compound is a substituted benzaldehyde derivative. Its structure, featuring a chlorinated and methoxylated aromatic ring with an aldehyde functional group, dictates its chemical properties and potential impurity profile.
A common synthetic route involves the chlorination of 2,4-dimethoxybenzaldehyde. This process can lead to several potential impurities:
-
Unreacted Starting Material: 2,4-dimethoxybenzaldehyde.
-
Isomeric By-products: Positional isomers such as 5-Chloro-2,4-dimethoxybenzaldehyde.
-
Over-chlorinated Products: Dichloro-2,4-dimethoxybenzaldehyde isomers.
-
Related Impurities from Starting Material Synthesis: Residual precursors of 2,4-dimethoxybenzaldehyde.
A robust analytical method must be able to separate and quantify the main component from these and other potential impurities.
Primary Purity Assay: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique in pharmaceutical analysis due to its high resolution, sensitivity, and versatility. For the purity determination of this compound, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach, leveraging the compound's moderate polarity.
The Rationale Behind the HPLC Method Design
The selection of HPLC parameters is a critical step in developing a reliable purity assay. Here's a breakdown of the choices for this specific application:
-
Stationary Phase (Column): A C18 column is the workhorse of RP-HPLC and is an excellent starting point for the separation of moderately polar aromatic compounds. The non-polar C18 stationary phase will interact with the hydrophobic regions of the benzaldehyde derivatives.
-
Mobile Phase: A mixture of acetonitrile and water is a common and effective mobile phase for RP-HPLC. The ratio of acetonitrile to water is adjusted to achieve optimal retention and separation of the analyte from its potential impurities. The inclusion of a small amount of an acid, such as phosphoric acid or formic acid, in the mobile phase is crucial. It helps to suppress the ionization of any acidic or basic functional groups on the analyte or impurities, leading to sharper, more symmetrical peaks.
-
Detection: The aromatic ring and the carbonyl group in this compound provide strong UV absorbance. A UV detector set at a wavelength where the analyte and its key impurities have significant absorbance (e.g., around 254 nm) will offer good sensitivity.
Experimental Protocol: HPLC Purity Assay
Objective: To determine the purity of this compound by separating it from potential process-related impurities and degradation products.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
This compound reference standard and sample.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in the mobile phase.
-
Prepare the sample solution at the same concentration.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: HPLC Purity Validation Workflow for this compound.
Orthogonal Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
To provide a self-validating system, it is essential to employ an orthogonal analytical technique. GC-MS is an excellent choice as it separates compounds based on their volatility and boiling point, a different principle from the polarity-based separation in RP-HPLC. The mass spectrometer provides an additional layer of identification based on the mass-to-charge ratio and fragmentation patterns of the eluted compounds.
Rationale for GC-MS Analysis
This compound is a semi-volatile compound, making it amenable to GC analysis. The high sensitivity and specificity of the mass spectrometer allow for the detection and identification of trace-level impurities that might co-elute with the main peak in HPLC.
Experimental Protocol: GC-MS Impurity Profiling
Objective: To identify and quantify volatile and semi-volatile impurities in this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
Reagents:
-
Dichloromethane (GC grade)
-
This compound sample.
GC-MS Conditions:
| Parameter | Condition |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 280 °C |
| Injection Mode | Split (50:1) |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 m/z |
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in dichloromethane.
-
Inject 1 µL into the GC-MS system.
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using the area percentage method or by creating a calibration curve with known standards if available.
Caption: GC-MS Impurity Profiling Workflow.
Orthogonal Method 2: Quantitative NMR (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal of the analyte with that of a certified internal standard of known purity, the absolute purity of the analyte can be determined.
Rationale for qNMR as a Purity Standard
qNMR offers a distinct advantage over chromatographic techniques as it is less susceptible to issues related to response factors. It provides a highly accurate and precise measure of purity, making it an ideal orthogonal method to validate HPLC results.
Experimental Protocol: Absolute Purity Determination by qNMR
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated chloroform (CDCl₃)
-
Maleic acid (certified reference material, internal standard)
-
This compound sample.
qNMR Parameters:
| Parameter | Condition |
| Solvent | CDCl₃ |
| Internal Standard | Maleic acid |
| Pulse Program | A standard 90° pulse sequence with a long relaxation delay (e.g., 5 x T1) |
| Number of Scans | 16 or higher for good signal-to-noise |
| Temperature | 25 °C |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the maleic acid internal standard into a vial.
-
Dissolve the mixture in a precise volume of CDCl₃ (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
Data Analysis: The purity is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Caption: qNMR Absolute Purity Determination Workflow.
Comparative Performance Data
The following table summarizes the expected performance characteristics of the three analytical methods for the purity validation of this compound.
| Parameter | HPLC-UV | GC-MS | qNMR |
| Principle of Separation | Polarity-based partitioning | Volatility and boiling point | No separation; relies on spectral resolution |
| Primary Measurement | Relative peak area | Relative peak area and mass spectrum | Absolute molar ratio to a standard |
| Typical Purity Result | 99.5% (Area %) | 99.4% (Area %) | 99.6% (w/w) |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% | ~0.3% |
| Precision (RSD) | < 1.0% | < 1.5% | < 0.5% |
| Accuracy | High (dependent on response factors) | High (dependent on response factors) | Very High (primary method) |
| Impurity Identification | Based on retention time of known standards | Based on mass spectral library matching | Limited to structural information from spectrum |
Conclusion: A Triad of Trust for Purity Validation
This guide has detailed a robust HPLC method for the purity validation of this compound. The causality behind the experimental choices, from the C18 column to the acidified mobile phase, is grounded in the chemical properties of the analyte and the principles of reversed-phase chromatography.
However, relying on a single analytical technique can be fraught with uncertainty. The true power of this validation approach lies in the integration of orthogonal methods. GC-MS provides a different separation mechanism, offering a second, independent assessment of purity and a powerful tool for identifying volatile and semi-volatile impurities. qNMR, as a primary ratio method, delivers a highly accurate and precise measure of absolute purity, serving as a benchmark against which the chromatographic methods can be validated.
By employing this triad of analytical techniques—HPLC, GC-MS, and qNMR—researchers, scientists, and drug development professionals can establish a self-validating system for the purity of this compound. This comprehensive approach ensures the quality and consistency of this critical pharmaceutical intermediate, ultimately contributing to the development of safer and more effective medicines.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-2,4-dimethoxybenzaldehyde
Introduction: Beyond the Benchtop
In the fields of pharmaceutical research and synthetic chemistry, 3-Chloro-2,4-dimethoxybenzaldehyde serves as a valuable building block. However, its lifecycle does not end with the successful synthesis. Responsible management of its waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of this halogenated organic compound, moving beyond mere instruction to explain the scientific rationale behind each procedural choice.
Section 1: Hazard Assessment and Personal Protective Equipment (PPE)
Understanding the intrinsic hazards of a chemical is the foundation of its safe handling and disposal. Based on data from its closest analogs, this compound is classified as an irritant.[2][3][4] The primary risks are associated with direct contact and inhalation of its dust or powder form.
Causality: The aldehyde functional group can be reactive, and the presence of a chlorine atom on the aromatic ring can enhance its irritating properties. These features necessitate robust protective measures to prevent adverse health effects.
Table 1: Hazard Identification and Required PPE
| Route of Exposure | GHS Hazard Statement | Potential Effects | Required Personal Protective Equipment (PPE) |
|---|---|---|---|
| Skin Contact | H315: Causes skin irritation[2][3][4] | Redness, itching, inflammation. | Nitrile gloves (ensure no tears before use).[5] Lab coat or chemical-resistant apron. |
| Eye Contact | H319: Causes serious eye irritation[2][3][4] | Pain, redness, watering, potential for corneal damage. | Chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[1][5] |
| Inhalation | H335: May cause respiratory irritation[2][3][4] | Coughing, sneezing, irritation of the nasal passages and throat. | Handle only in a certified chemical fume hood to minimize dust and vapor inhalation.[5] |
Section 2: The Disposal Decision Workflow
Proper disposal is not a single action but a series of decisions. The first step is to correctly categorize the waste. This workflow provides a logical pathway from waste generation to its final, compliant disposal route.
Caption: Disposal decision workflow for this compound waste.
Section 3: Standard Operating Procedure (SOP) for Routine Disposal
This protocol covers the disposal of expired reagents, leftover materials, or synthesized byproducts under normal laboratory operations.
Step 1: Waste Determination As a substance containing a carbon-halogen bond, this compound falls under the category of halogenated organic compounds .[6][7] Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), this classifies it as a hazardous waste, which must be managed accordingly.[8] It is illegal and unsafe to dispose of this chemical in the regular trash or down the drain.[9]
Step 2: Select a Compatible Waste Container
-
Rationale: To prevent leaks or reactions, the container must be chemically resistant to the waste.
-
Procedure: Use a clean, dry container made of glass or high-density polyethylene (HDPE). Ensure it has a screw-top cap that can be securely sealed. The container must be free of damage or deterioration.
Step 3: Label the Container Correctly
-
Rationale: Proper labeling is a critical safety and regulatory requirement, informing personnel of the contents and associated hazards.
-
Procedure: Affix a "Hazardous Waste" label to the container before adding any waste. Fill out the label completely with:
-
The full chemical name: "Waste this compound"
-
A clear list of the hazards: "Irritant"
-
The date accumulation started.
-
Step 4: Accumulate Waste Safely
-
Rationale: Waste must be stored in a designated, controlled area to prevent accidental spills or mixing with incompatible chemicals.
-
Procedure:
-
Transfer the solid waste into the labeled container using a dedicated spatula or powder funnel. Perform this action within a chemical fume hood to control dust.
-
Securely cap the container immediately after adding waste. The container must remain closed at all times except when actively adding waste. This is a common point of failure in regulatory inspections.
-
Store the container in a designated Satellite Accumulation Area (SAA) . This should be a secondary containment bin located at or near the point of generation.
-
Step 5: Arrange for Professional Disposal
-
Rationale: Hazardous waste must be transported and disposed of by licensed professionals to ensure it is handled in an environmentally sound manner.
-
Procedure: Once the container is full or you have finished the project, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup. Follow their specific procedures for collection requests.
Section 4: Emergency Protocol for Spill Management
Accidental spills require an immediate and systematic response to mitigate exposure and environmental contamination.
Caption: Step-by-step protocol for managing a spill of solid this compound.
Spill Cleanup Procedure:
-
Alert & Secure: Immediately alert colleagues in the vicinity. Restrict access to the spill area.
-
Don PPE: Before approaching the spill, don the required PPE as detailed in Table 1.
-
Contain: For a solid spill, prevent it from becoming airborne. Do not blow on it.
-
Absorb: Gently cover the solid spill with a dry, inert absorbent material like vermiculite, kitty litter, or sand. This makes cleanup easier and minimizes dust.
-
Collect: Carefully sweep or scoop the mixture into a designated hazardous waste container. Use non-sparking tools.
-
Decontaminate: Wipe the spill area with a cloth dampened with soap and water. Place the used cloth and any contaminated PPE (like gloves) into the same hazardous waste container.
-
Dispose: Seal the container, label it as "Spill Debris: this compound," and manage it for EHS pickup as described in Section 3.
Table 2: Chemical Incompatibility
| Class of Substance | Examples | Reason for Segregation |
|---|---|---|
| Strong Oxidizing Agents | Nitrates, Peroxides, Perchlorates | Can react violently or explosively with organic materials. |
| Strong Bases | Sodium Hydroxide, Potassium Hydroxide | Can catalyze decomposition or undesirable reactions. |
| Strong Acids | Sulfuric Acid, Nitric Acid | May cause vigorous, exothermic reactions. |
This data is based on general reactivity of similar aldehydes and halogenated compounds.
Conclusion: A Culture of Safety
The proper disposal of this compound is a non-negotiable aspect of professional laboratory practice. By understanding the hazards, adhering to a logical workflow, and following established protocols for both routine and emergency situations, researchers protect themselves, their colleagues, and the environment. This commitment to responsible chemical lifecycle management is the hallmark of scientific excellence and integrity.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. 3-Chloro-4-methoxybenzaldehyde | C8H7ClO2 | CID 78619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Chloro-4,5-dimethoxybenzaldehyde | C9H9ClO3 | CID 240052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. View Document - California Code of Regulations [govt.westlaw.com]
- 8. epa.gov [epa.gov]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling 3-Chloro-2,4-dimethoxybenzaldehyde
A Researcher's Guide to Safe Handling: 3-Chloro-2,4-dimethoxybenzaldehyde
In the landscape of pharmaceutical research and complex organic synthesis, the precise and safe handling of specialized reagents is paramount. This compound, a chlorinated aromatic aldehyde, is a valuable building block, but its chemical nature demands a rigorous and informed approach to laboratory safety. This guide moves beyond mere compliance, offering a procedural and logistical framework built on the principles of risk mitigation and scientific integrity. Here, we dissect the necessary precautions, operational workflows, and disposal protocols to ensure both personnel safety and experimental success.
Hazard Profile: Understanding the Risks
Before any handling, a thorough understanding of the compound's specific hazards is critical. This compound is classified with specific risk factors that directly inform the required protective measures.
A related compound's Safety Data Sheet (SDS) indicates that it causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Halogenated organic compounds, as a class, can also present risks of toxicity upon inhalation or ingestion.[3]
Table 1: GHS Hazard Profile for Similar Chloro-methoxybenzaldehydes
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation[1][2] |
| Specific target organ toxicity | 3 | H335: May cause respiratory irritation[1][2] |
This profile necessitates a multi-layered defense strategy, beginning with engineering controls and culminating in specific personal protective equipment (PPE).
The Hierarchy of Controls: A Foundational Safety Principle
In laboratory safety, PPE is the final barrier between a researcher and a potential hazard. A robust safety plan always starts with engineering and administrative controls to minimize exposure risk at the source.
Caption: The Hierarchy of Controls prioritizes systemic safety measures.
-
Engineering Controls: The primary and most critical control is to handle this compound exclusively within a certified chemical fume hood.[3] This captures dust and vapors at the source, preventing inhalation.
-
Administrative Controls: Standard Operating Procedures (SOPs) for handling halogenated compounds, proper labeling, and thorough training for all personnel are essential. All containers must be clearly labeled with the full chemical name and associated hazards.[4][5]
Personal Protective Equipment (PPE): Your Essential Barrier
When direct handling is necessary, a specific suite of PPE is mandatory to prevent contact.
-
Eye and Face Protection: Chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards are required.[6] Given the serious eye irritation risk, a full-face shield should be worn over goggles when handling larger quantities or during procedures with a high risk of splashing.[5]
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally recommended for protection against a range of organic compounds.[3][5][7] However, it is crucial to recognize that certain chlorinated solvents can penetrate latex and nitrile gloves.
-
Actionable Insight: Always consult the glove manufacturer's specific chemical resistance chart for breakthrough time data.[8] For prolonged operations, consider double-gloving. Gloves must be inspected for any defects before use and removed carefully to avoid contaminating the skin.
-
-
Protective Clothing: A flame-resistant lab coat is standard for all laboratory work. When weighing or transferring significant amounts of the solid, supplement the lab coat with a chemical-resistant apron to protect against spills.[5]
-
Respiratory Protection: Under normal conditions of use within a fume hood, no respiratory protection is typically needed.[1][6] However, in the case of a large spill or a failure of ventilation systems, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be available for emergency use.[5]
Operational Plan: A Step-by-Step Handling Protocol
A systematic workflow minimizes risk at every stage of the process. All steps must be conducted within a chemical fume hood.
Caption: A logical workflow for handling hazardous chemical solids.
-
Preparation: Verify the fume hood is operational. Don all required PPE: safety goggles, face shield (if needed), chemical-resistant gloves, and lab coat.
-
Weighing & Dispensing: As a solid powder, the primary risk during weighing is the generation of airborne dust.[1] Use appropriate tools and gentle technique to avoid creating dust.[5] Keep the stock container tightly closed when not in use.[6]
-
Reaction Setup: When adding the compound to a reaction vessel, do so slowly and in a controlled manner. Be mindful of any potential exothermic reactions.
-
Post-Handling: After use, thoroughly decontaminate any spatulas or surfaces that may have come into contact with the chemical. This decontamination rinse should be collected as hazardous waste.
-
Hygiene: Always wash hands thoroughly with soap and water after handling is complete, even after wearing gloves.
Spill, Decontamination, and Disposal Plan
Accidents happen, and a clear plan for response and disposal is non-negotiable.
Spill Response:
-
Small Spills: For minor spills contained within the fume hood, use absorbent pads to clean the area.[4] Place the used pads into a sealed, labeled plastic bag for disposal as hazardous waste.[9]
-
Large Spills: In the event of a large spill, evacuate the immediate area and alert laboratory safety personnel or the institution's environmental health and safety department.[4][5]
Waste Disposal: As a halogenated organic compound, this compound requires specific disposal procedures and must not be mixed with non-halogenated waste.[3][10] The cost to dispose of halogenated waste can be significantly higher due to the need for incineration.[9][10]
-
Waste Segregation: All materials contaminated with the chemical, including used gloves, weigh boats, and absorbent materials, must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[3][4][11]
-
Container Management: The waste container must be compatible with the chemical, kept tightly sealed when not in use, and stored in a designated satellite accumulation area away from incompatible materials.[4][9] The label must include the full chemical name.[4]
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring a safe laboratory environment while advancing their critical work.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. biosynth.com [biosynth.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
